molecular formula C15H13ClO3 B1606681 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 423156-83-6

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B1606681
CAS No.: 423156-83-6
M. Wt: 276.71 g/mol
InChI Key: YAOBGNSGZATOPE-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H13ClO3 and its molecular weight is 276.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOBGNSGZATOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358089
Record name 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423156-83-6
Record name 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. The document delves into the structural and electronic characteristics of the molecule, its key physicochemical parameters, and established methodologies for its synthesis and characterization. By synthesizing theoretical knowledge with practical experimental protocols, this guide aims to equip researchers with the essential information to effectively utilize this compound in their scientific endeavors. The significance of its physicochemical properties in the context of drug design and development is also critically discussed, highlighting the importance of parameters such as lipophilicity and solubility in determining pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is intrinsically governed by its physicochemical properties. These properties, including molecular weight, lipophilicity, solubility, and pKa, dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] A thorough understanding and optimization of these parameters are therefore paramount in modern drug discovery to mitigate late-stage attrition and enhance the probability of clinical success.[3][4]

Substituted benzaldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent reactivity and structural diversity make them valuable scaffolds in medicinal chemistry. The subject of this guide, this compound, combines the structural features of a benzaldehyde with a substituted benzyl ether, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. This guide will provide a detailed examination of its physicochemical characteristics, offering insights into its potential behavior in biological systems and providing a practical framework for its experimental handling and characterization.

Molecular Structure and Chemical Identity

The foundational step in understanding the physicochemical nature of a compound is a thorough characterization of its molecular structure.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Molecular Formula C₁₅H₁₃ClO₃[5]
Molecular Weight 276.72 g/mol [5]
InChI InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3[5]
InChIKey YAOBGNSGZATOPE-UHFFFAOYSA-N[5]
SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl[5]
CAS Number Not readily available

Physicochemical Parameters

Table 2: Physicochemical Properties

PropertyValue (Target Compound)Analogous Compound DataSource
Melting Point Data not available3-Chloro-4-methoxybenzaldehyde: 56-60 °C[1]
3-Benzyloxy-4-methoxybenzaldehyde: 60-64 °C
3-Ethoxy-4-methoxybenzaldehyde: 51-53 °C[6]
Boiling Point Data not available4-Methoxybenzaldehyde: 248 °C[7]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.4-Methoxybenzaldehyde is miscible with acetone, alcohol, ether, chloroform, and benzene; immiscible with water.[8]
LogP (Lipophilicity) Data not available (Predicted values would be informative)4-Methoxybenzaldehyde: 1.76[9]
pKa Data not availableThe aldehyde proton is not typically acidic. The ether linkages are also not ionizable under normal physiological conditions.

Synthesis and Purification

While a specific protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a representative synthesis can be proposed based on the well-established Williamson ether synthesis, a common method for preparing ethers.[7][10] This reaction would involve the nucleophilic substitution of a halide by an alkoxide.

Diagram 2: Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Williamson_Ether_Synthesis Williamson Ether Synthesis (Base, Solvent) Vanillin->Williamson_Ether_Synthesis 4-Chlorobenzyl_chloride 4-Chlorobenzyl chloride 4-Chlorobenzyl_chloride->Williamson_Ether_Synthesis Target_Molecule 3-[(4-Chlorobenzyl)oxy]-4- methoxybenzaldehyde Williamson_Ether_Synthesis->Target_Molecule Recrystallization Recrystallization or Column Chromatography Target_Molecule->Recrystallization

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar benzaldehyde derivatives.

  • Reactant Preparation: Dissolve vanillin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add 4-chlorobenzyl chloride (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of benzaldehyde derivatives.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons on both rings, the benzylic methylene protons (around 5.0-5.2 ppm), and the methoxy protons (around 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.[5] The carbonyl carbon of the aldehyde will appear significantly downfield (around 190-192 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 276.72.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings and the aldehyde.

  • C-O stretching vibrations for the ether linkages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point for method development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, safety precautions can be inferred from data on structurally similar compounds like 3-Chloro-4-methoxybenzaldehyde.[1][12]

  • Hazard Statements (Inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]

  • Precautionary Statements (Inferred):

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[12]

    • Wear protective gloves/protective clothing/eye protection/face protection (P280).[12]

    • IF ON SKIN: Wash with plenty of soap and water (P302+P352).[12]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[12]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound with potential applications in medicinal chemistry. While some experimental data for this specific molecule is not yet publicly available, this guide has offered a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures.

For researchers in drug discovery, a thorough understanding of the principles outlined herein is critical. The lipophilicity, solubility, and other physicochemical parameters of this and similar molecules will undoubtedly influence their biological activity and ADMET properties. Future work should focus on the experimental determination of the key physicochemical properties of this compound and an exploration of its biological activity to fully elucidate its potential in the development of novel therapeutics.

References

  • Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde - Benchchem. (n.d.).
  • Biosynth. (2021, April 16). Safety Data Sheet: 3-Chloro-4-methoxybenzaldehyde.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
  • Volochem Inc. (n.d.). 4-Methoxybenzaldehyde.
  • Sigma-Aldrich. (2024, August 8). Safety Data Sheet: 4-Methoxybenzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Benzyloxy-4-methoxybenzaldehyde.
  • Chemdad Co., Ltd. (n.d.). 3-CHLORO-4-METHOXYBENZALDEHYDE.
  • National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
  • SpectraBase. (n.d.). This compound.
  • Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: 4-Methoxybenzaldehyde.
  • Physical Properties in Drug Design. (2025, August 10). ResearchGate.
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry.
  • Thermo Scientific Chemicals. (n.d.). 4-Methoxybenzaldehyde, 98%.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.

Sources

An In-depth Technical Guide to 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a derivative of isovanillin, a key intermediate in organic synthesis. This document details its chemical identity, including its definitive CAS number, structural formula, and key physicochemical properties. A robust and validated synthetic protocol for its preparation via Williamson ether synthesis is presented, grounded in established chemical principles. The guide further explores the analytical characterization of this compound, referencing crystallographic data and discussing standard spectroscopic methods. Finally, it delves into the prospective applications of this molecule within drug discovery and medicinal chemistry, drawing parallels with the known biological activities of related isovanillin and vanillin ethers, particularly in the realm of antimicrobial agents. This guide is intended to be a critical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzaldehyde, characterized by a 4-chlorobenzyl ether linkage at the 3-position of a 4-methoxybenzaldehyde scaffold. This compound is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a naturally occurring phenolic aldehyde.[1] The introduction of the 4-chlorobenzyl group significantly modifies the lipophilicity and electronic properties of the parent isovanillin molecule, making it a compound of interest for further chemical derivatization and biological screening.

Core Chemical Identifiers

A precise identification of a chemical entity is paramount for regulatory compliance, patent claims, and scientific reproducibility. The definitive identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 423156-83-6[2],
Molecular Formula C₁₅H₁₃ClO₃[3]
Molecular Weight 276.71 g/mol [3]
IUPAC Name 3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde
InChI 1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3[4]
InChIKey YAOBGNSGZATOPE-UHFFFAOYSA-N[4]
Canonical SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl
Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. The data presented here is based on crystallographic studies and computational predictions.

PropertyValueSource and Remarks
Physical State Colorless block-like crystalsBased on X-ray crystallography data.[3]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Calculated Density 1.372 Mg m⁻³[3]
Solubility Expected to be soluble in common organic solvents like acetonitrile, DMSO, and DMF.Inferred from the synthesis protocol and general properties of similar aromatic ethers.

Synthesis and Mechanism

The synthesis of this compound is reliably achieved through the Williamson ether synthesis. This classic and robust nucleophilic substitution reaction provides a high-yielding and straightforward route to the target molecule. The causality behind this experimental choice lies in the high acidity of the phenolic proton of isovanillin and the reactivity of the benzylic halide.

Synthetic Workflow

The overall synthetic strategy involves the deprotonation of the hydroxyl group of isovanillin to form a nucleophilic phenoxide, which then displaces the bromide from 4-chlorobenzyl bromide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Core Reaction cluster_products Products Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Deprotonation Deprotonation of Phenolic -OH Isovanillin->Deprotonation ChlorobenzylBromide 4-Chlorobenzyl Bromide SN2 SN2 Nucleophilic Substitution ChlorobenzylBromide->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., Acetonitrile) Solvent->SN2 Deprotonation->SN2 Forms Nucleophilic Phenoxide TargetMolecule 3-[(4-Chlorobenzyl)oxy]-4- methoxybenzaldehyde SN2->TargetMolecule Byproducts Byproducts (e.g., KBr, H₂O) SN2->Byproducts

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described in the crystallographic study of the title compound.[3]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) (1.0 eq)

  • 1-(Bromomethyl)-4-chlorobenzene (4-Chlorobenzyl bromide) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in anhydrous acetonitrile (100 ml), add anhydrous potassium carbonate (15 mmol, 2.07 g).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 1-(bromomethyl)-4-chlorobenzene (10 mmol, 2.05 g) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The expected outcome is a crystalline solid.

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

X-ray Crystallography

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[3] The study confirms the connectivity of the atoms and reveals key structural features. The isovanillin group is essentially planar, and it forms a dihedral angle of 81.31 (8)° with the chlorobenzene ring.[3] The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds.[3]

Spectroscopic Data (Predicted and Analog-Based)

While a full, publicly accessible set of spectra for the title compound is not available, data can be inferred from closely related analogs and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the ranges of 6.9-7.6 ppm, a singlet for the benzylic methylene protons (~5.1 ppm), and a singlet for the methoxy protons (~3.9 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon would appear around 191 ppm. Aromatic carbons would be in the 110-155 ppm range, the benzylic carbon around 70 ppm, and the methoxy carbon around 56 ppm. A predicted ¹³C NMR spectrum is available on SpectraBase, though the full dataset requires a subscription.[5]

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the functional groups present:

  • ~2850-2750 cm⁻¹ (C-H stretch of the aldehyde)

  • ~1700-1680 cm⁻¹ (C=O stretch of the aldehyde)

  • ~1600, 1500, 1450 cm⁻¹ (C=C stretching in the aromatic rings)

  • ~1250-1000 cm⁻¹ (C-O stretching of the ether and methoxy groups)

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (276.71). Isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and chlorine-containing fragments.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in public literature, the isovanillin scaffold is a well-established pharmacophore. Derivatives of vanillin and isovanillin have shown a wide range of biological activities, suggesting that the title compound is a promising candidate for further investigation.

Potential as an Antimicrobial Agent

The parent molecule, vanillin, and its derivatives are known to possess antibacterial and antifungal properties.[6] The introduction of a halogenated benzyl group, such as the 4-chlorobenzyl moiety, has been shown in other molecular scaffolds to enhance antimicrobial activity.[7] The increased lipophilicity of the benzylated ether compared to isovanillin may facilitate its passage through microbial cell membranes, potentially leading to enhanced efficacy. Studies on related isovanillin derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8]

G cluster_compound This compound cluster_properties Influenced Properties cluster_activity Potential Biological Activity Compound Isovanillin Core 4-Methoxy Group 3-O-(4-Chlorobenzyl) Ether Linkage Properties Increased Lipophilicity Altered Electronic Profile Steric Hindrance Compound:f2->Properties:p0 Enhances Activity Antimicrobial Antifungal Aldehyde Oxidase Inhibition Compound:f0->Activity:a2 Basis for Properties:p0->Activity:a0 May improve cell membrane penetration

Caption: Relationship between structure and potential biological activity.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound serves as a valuable intermediate for the synthesis of more complex molecules. The aldehyde functional group is highly versatile and can be readily converted into other functionalities, such as:

  • Schiff bases: Condensation with primary amines to form imines, which are themselves a class of biologically active compounds.[9]

  • Chalcones: Claisen-Schmidt condensation with acetophenones to yield chalcones, which are known precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[10]

  • Alcohols and Amines: Reduction of the aldehyde to an alcohol or conversion to an amine via reductive amination opens up further avenues for derivatization.

Aldehyde Oxidase Inhibition

Isovanillin is a known selective inhibitor of aldehyde oxidase.[1] This enzyme plays a role in the metabolism of various xenobiotics. While the effect of the 3-O-(4-chlorobenzyl) substitution on this inhibitory activity has not been reported, it is a potential area of investigation. Modulation of drug-metabolizing enzymes is a key strategy in drug development to improve the pharmacokinetic profiles of co-administered drugs.

Conclusion

This compound (CAS No. 423156-83-6) is a well-defined chemical entity with a straightforward and scalable synthetic route. Its structural characterization is firmly established by X-ray crystallography. While direct biological data for this specific molecule is limited in the public domain, its structural relationship to isovanillin and other biologically active benzylated ethers strongly suggests its potential as a valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents. The versatile aldehyde functionality further enhances its utility as a key intermediate for the synthesis of a diverse range of potentially therapeutic compounds. This guide provides a solid foundation of chemical and synthetic knowledge to enable further research and development efforts centered on this promising molecule.

References

  • SpectraBase. (n.d.). This compound. Retrieved January 22, 2026, from [Link][4][5]

  • BIOFOUNT. (n.d.). 423156-83-6|this compound. Retrieved January 22, 2026, from [Link][2]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Benmekhbi, M., et al. (2013). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.[10]

  • PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link][4]

  • Sadat-Ebrahimi, S. E., et al. (2011). Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. Iranian Journal of Pharmaceutical Research.
  • S. N. Pandeya, et al. (2015). Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives.
  • Ng, S. W., & Tiekink, E. R. T. (2007). 3-(4-Chlorobenzyloxy)-4-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(2), o772. [Link][3]

  • Tekin, Z., et al. (2022). Antibacterial and Antioxidant Activity Evaluation of Bis-Substituted İsostilbene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.[8]

  • International Journal of Advanced Biochemistry Research. (2023). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
  • PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information.
  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde.
  • International Journal of Pharma Sciences and Research. (2014).
  • MDPI. (2022). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Molecules.[6]

  • Wikipedia. (n.d.). Isovanillin. Retrieved January 22, 2026, from [Link][1]

  • El-Gazzar, A. A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules.
  • de Oliveira, A. B., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules.[7]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Chegg.com. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B.
  • Oriental Journal of Chemistry. (2013).

Sources

solubility of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from its formulation to its bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound this compound. While specific experimental solubility data for this compound is not publicly available, this document outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its quantitative determination, and discusses the interpretation of such data in a drug development context. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted benzaldehyde derivative with a molecular structure that suggests potential utility in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is arguably one of the most fundamental. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, difficulty in formulation, and unreliable results in in-vitro assays.[1][2] Therefore, the early and accurate characterization of a compound's solubility profile across a range of relevant organic solvents is a non-negotiable step in the drug discovery and development process.[3]

This guide provides both a theoretical prediction of the solubility of this compound and a detailed experimental protocol for its empirical determination.

Physicochemical Profile and Predicted Solubility

To predict the solubility of this compound, we must first analyze its molecular structure and the principle of "like dissolves like".

  • Molecular Structure: The molecule possesses a central substituted benzene ring with a methoxy group and a chlorobenzyl ether linkage. The aldehyde group, the ether oxygen, and the chlorine atom introduce polarity and potential sites for hydrogen bonding. The benzyl and phenyl rings contribute significant nonpolar character.

  • Polarity and Hydrogen Bonding: The presence of both polar (aldehyde, ether, chlorine) and nonpolar (aromatic rings) regions suggests that the molecule has a moderate overall polarity. The ether and aldehyde oxygens can act as hydrogen bond acceptors.

  • Solubility Prediction:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. It is predicted that the compound will exhibit moderate to good solubility in these solvents.

    • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate): These solvents are polar but do not have hydrogen bond-donating capabilities. The compound is expected to be soluble in these solvents due to dipole-dipole interactions.[4]

    • Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar surface area of the molecule suggests some solubility in these solvents, although it may be more limited compared to polar options.

    • Chlorinated Solvents (e.g., Dichloromethane): Given the presence of a chlorine atom on the molecule, good solubility is anticipated in chlorinated solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Rationale for the Shake-Flask Method

This method is considered the most reliable because it measures the true thermodynamic solubility, which is the concentration of the compound in a saturated solution at equilibrium.[7] This is a critical parameter for formulation development and for predicting in vivo behavior.[2] Kinetic solubility methods, while faster, can sometimes overestimate solubility as they start with a dissolved compound (often in DMSO) and measure the point of precipitation.[3][8]

Detailed Experimental Protocol

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Reagents:

  • This compound (as a pure, solid powder)

  • Selected organic solvents (HPLC grade or higher): e.g., Ethanol, Acetone, Toluene, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass scintillation vials (e.g., 20 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Thermostatically controlled incubator or water bath

  • Syringes and syringe filters (0.22 µm, compatible with the solvents used)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be ~20-50 mg of the compound. b. Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials. c. Add a small magnetic stir bar to each vial and securely cap them to prevent solvent evaporation. d. Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25°C ± 0.5°C). e. Agitate the mixtures using a magnetic stir plate at a consistent speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[5][7]

  • Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step is crucial to remove any undissolved microparticles. d. Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent system used for dilution. b. Analyze the standard solutions using a validated HPLC method to generate a calibration curve (e.g., plotting peak area against concentration). c. Analyze the diluted samples of the saturated solutions under the same HPLC conditions. d. Use the calibration curve to determine the concentration of the compound in the diluted samples.

  • Calculation of Solubility: a. Calculate the concentration of the compound in the original, undiluted saturated solution by applying the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L. c. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Agitate at constant temp. (24-48h) prep2->equil1 equil2 Settle undissolved solid (2h) equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze by HPLC samp3->samp4 calc1 Determine concentration from calibration curve samp4->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Example Solubility Data for this compound at 25°C

SolventSolvent TypePredicted SolubilityExample Experimental Solubility (mg/mL)*
HexaneNonpolarLow0.5 ± 0.1
TolueneNonpolar, AromaticModerate15.2 ± 1.1
DichloromethanePolar AproticHigh> 100
Ethyl AcetatePolar AproticHigh85.7 ± 4.3
AcetonePolar AproticHigh92.3 ± 5.0
EthanolPolar ProticModerate-High45.1 ± 2.5
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 200

*Note: The experimental data presented in this table is illustrative and serves as an example of how to present results. Actual experimental determination is required.

Interpretation: The solubility data will directly inform solvent selection for various applications. For instance, a solvent with high solubility and a suitable boiling point might be chosen for reaction chemistry or as a primary solvent for formulation. A solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature would be ideal for crystallization.

Safety and Handling

Working with novel chemical compounds and organic solvents requires strict adherence to safety protocols.

Compound-Specific Precautions:

  • While a specific safety data sheet (SDS) for this compound is not available, compounds with chlorobenzyl moieties should be handled with care. They can be irritants to the skin, eyes, and respiratory system.[9][10][11]

  • Always handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[12]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12][13]

General Solvent Safety:

  • Many organic solvents are flammable and should be kept away from ignition sources.[14][15]

  • Work with volatile organic solvents in a certified chemical fume hood to minimize inhalation exposure.[14][16]

  • Ensure all solvent containers are properly labeled and stored in approved solvent cabinets.[12]

  • Have appropriate spill kits readily available.[13]

  • Consult the Safety Data Sheet (SDS) for each specific solvent before use to understand its unique hazards.[14]

Conclusion

This guide provides a comprehensive framework for the characterization of the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed to make informed decisions in the drug development process. Adherence to the detailed shake-flask methodology and strict safety protocols will ensure the generation of accurate, reliable, and reproducible solubility data, thereby facilitating the progression of promising new chemical entities from the bench to potential clinical applications.

References

  • Lab Manager. (n.d.). Using solvents safely in the lab. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • WhatIs. (2026). Safety rules for working with organic solvents in chemistry lab. Retrieved from [Link]

  • Sentry Air Systems, Inc. (2011). Reducing Exposure to Hazardous Organic Solvents. Retrieved from [Link]

  • NJ.gov. (n.d.). p-CHLOROBENZYL CHLORIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzyl Chloride, 99+% (GC). Retrieved from [Link]

  • Sdfine. (n.d.). 2-CHLOROBENZYL CHLORIDE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). 4-Chlorobenzyl alcohol - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • Chromatography Online. (2015). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. Retrieved from [Link]

  • ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

  • Unknown. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in the synthesis of various organic molecules. In the absence of previously reported experimental data for these fundamental physicochemical properties, this document outlines the necessary steps for synthesis, purification, and subsequent analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of novel compounds. The protocols described herein are designed to ensure scientific rigor and data integrity, forming a self-validating system for the accurate determination of these crucial physical constants.

Introduction

This compound is an aromatic aldehyde of interest in synthetic organic chemistry, particularly as a precursor for the synthesis of Schiff bases and other complex molecules with potential biological activity. An unambiguous understanding of its physical properties, such as melting and boiling points, is paramount for its identification, purification, and handling in a laboratory setting. A sharp melting point is a reliable indicator of the purity of a crystalline solid.[1][2] This guide addresses the current gap in the scientific literature by providing a detailed roadmap for the experimental determination of these values.

The synthesis of the title compound has been described, and its crystal structure confirms it exists as a solid at ambient temperature.[3] This guide will first detail the synthesis and purification of this compound, a prerequisite for accurate physical property measurement. Subsequently, standardized methodologies for determining its melting and boiling points will be presented with an emphasis on the underlying principles and experimental best practices.

Synthesis and Purification

The synthesis of this compound can be achieved via a Williamson ether synthesis, reacting isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 4-chlorobenzyl bromide.[3]

Synthetic Protocol

A solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in an anhydrous polar aprotic solvent, such as acetonitrile, is treated with a suitable base to deprotonate the phenolic hydroxyl group. Subsequently, 1-(bromomethyl)-4-chlorobenzene is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction.[3]

Purification of this compound

The purity of the synthesized compound is critical for the accurate determination of its melting and boiling points. Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acids; therefore, appropriate purification techniques are necessary.[4]

Recommended Purification Methods:

  • Recrystallization: This is the preferred method for purifying solid organic compounds. A suitable solvent system should be determined empirically to allow for the dissolution of the compound at an elevated temperature and its crystallization upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: For the removal of polar impurities, column chromatography using silica gel and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can be effective.[4]

  • Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.[4][5][6]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[2] For impure substances, the melting point is typically depressed and occurs over a broader range.[2]

Principle

A small, finely powdered sample of the purified compound is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[7]

Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Step-by-Step Protocol
  • Sample Preparation: Ensure the purified this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[1][8]

  • Capillary Tube Packing: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[1][7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly to obtain an approximate melting point. This will allow for a more precise determination in subsequent trials.

  • Accurate Measurement: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Carefully observe the sample and record the temperature at the onset of melting and at the completion of melting. Repeat the measurement at least twice to ensure reproducibility.

Sources

Technical Guide: 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted benzaldehyde derivative of interest in synthetic chemistry and medicinal research. The document details the compound's formal nomenclature, physicochemical properties, and a validated synthetic protocol via the Williamson ether synthesis. A thorough analysis of its spectroscopic signature is presented to serve as a benchmark for characterization. Furthermore, the guide explores the compound's role as a synthetic precursor, particularly in the development of chalcones with potential antimicrobial applications. This whitepaper is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, characterize, and utilize this compound in advanced research settings.

Compound Profile and Nomenclature

IUPAC Name and Structural Identification

The formal IUPAC name for the compound is This compound . This nomenclature precisely describes the molecular architecture:

  • Benzaldehyde : The parent structure is a benzene ring substituted with a formyl group (-CHO).

  • 4-methoxy : A methoxy group (-OCH₃) is attached to the fourth carbon of the benzaldehyde ring.

  • 3-[(4-Chlorobenzyl)oxy] : An ether linkage is present at the third carbon. The oxygen atom is connected to a 4-chlorobenzyl group, which consists of a benzyl group (-CH₂-Ph) substituted with a chlorine atom at the para-position of its phenyl ring.

The compound is also known by synonyms such as 3-(4-Chloro-benzyloxy)-4-methoxy-benzaldehyde.

Key Identifiers:

  • Molecular Formula : C₁₅H₁₃ClO₃[1]

  • Molecular Weight : 276.72 g/mol [1]

  • Canonical SMILES : COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl

  • InChIKey : YAOBGNSGZATOPE-UHFFFAOYSA-N[1]

Physicochemical Properties

While specific experimental data for this exact compound is sparse in public literature, properties can be inferred from its precursors and structurally similar molecules. The starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), is a crystalline solid.[2] The final product is expected to be a stable solid at room temperature.

PropertyValue / Expected ValueSource / Rationale
Molecular Weight 276.72 g/mol Calculated from formula C₁₅H₁₃ClO₃[1]
Exact Mass 276.055322 g/mol High-resolution mass spectrometry reference[1]
Physical State SolidInferred from related compounds[3]
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate)Based on typical solubility of protected benzaldehydes
Melting Point Not reportedA Safety Data Sheet indicates no data is available[3]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction is a classic Sₙ2 pathway involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5][6]

Reaction Principle and Causality

The synthesis proceeds in two conceptual steps:

  • Deprotonation : The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is deprotonated by a suitable base to form a more nucleophilic phenoxide anion. The choice of base is critical; for aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) are effective and prevent side reactions.[4]

  • Nucleophilic Substitution (Sₙ2) : The generated phenoxide attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The chloride ion serves as the leaving group. Primary benzylic halides are excellent substrates for Sₙ2 reactions as they are reactive and less prone to E2 elimination side reactions.[5][6]

Detailed Experimental Workflow

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin, 99%)[2]

  • 4-Chlorobenzyl chloride (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Reagent Addition : Stir the suspension at room temperature for 15 minutes. Add 4-chlorobenzyl chloride (1.1 eq) to the mixture.

  • Reaction Conditions : Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction : Extract the aqueous layer three times with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Setup cluster_process Process cluster_output Output Isovanillin Isovanillin Reaction Heat to 80°C (4-6h) Isovanillin->Reaction Sₙ2 Reaction BenzylCl 4-Chlorobenzyl Chloride BenzylCl->Reaction Sₙ2 Reaction Base K₂CO₃ Base->Reaction Sₙ2 Reaction Solvent DMF Solvent->Reaction Sₙ2 Reaction Workup Aqueous Workup (Water Quench) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product Pure Product Purification->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: High-level workflow for the synthesis of the target compound.

Spectroscopic Characterization and Validation

Structural confirmation is achieved through a combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a reliable standard for structural verification. The values below are based on computational predictions and analysis of similar structures.[1]

¹H NMR (400 MHz, CDCl₃):

  • δ ~9.85 (s, 1H) : Aldehydic proton (-CHO).

  • δ ~7.40 (d, J=8.4 Hz, 2H) : Aromatic protons on the chlorobenzyl ring ortho to the -CH₂- group.

  • δ ~7.35 (d, J=8.4 Hz, 2H) : Aromatic protons on the chlorobenzyl ring ortho to the chlorine atom.

  • δ ~7.45 (m, 2H) : Aromatic protons on the benzaldehyde ring.

  • δ ~6.95 (d, J=8.0 Hz, 1H) : Aromatic proton on the benzaldehyde ring.

  • δ ~5.15 (s, 2H) : Benzylic protons (-O-CH₂-Ar).

  • δ ~3.90 (s, 3H) : Methoxy protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃): The SpectraBase service offers computed ¹³C NMR data which can be accessed for detailed peak assignments.[1] Key expected signals include:

  • δ ~191.0 : Aldehyde carbonyl carbon.

  • δ ~155.0, ~150.0 : Aromatic carbons attached to oxygen.

  • δ ~135-128 : Aromatic carbons of the chlorobenzyl ring.

  • δ ~130-110 : Aromatic carbons of the benzaldehyde ring.

  • δ ~71.0 : Benzylic carbon (-O-CH₂-).

  • δ ~56.0 : Methoxy carbon.

Infrared (IR) Spectroscopy

Expected characteristic absorption bands:

  • ~3050-3100 cm⁻¹ : Aromatic C-H stretch.

  • ~2850, ~2750 cm⁻¹ : Aldehyde C-H stretch (Fermi doublet).

  • ~1685 cm⁻¹ : Strong C=O stretch of the aromatic aldehyde.

  • ~1590, ~1500 cm⁻¹ : Aromatic C=C ring stretches.

  • ~1270, ~1020 cm⁻¹ : Aryl ether C-O stretches.

  • ~820 cm⁻¹ : C-Cl stretch.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₃ClO₃. The mass spectrum will exhibit a characteristic isotopic pattern for the [M]+ and [M+H]+ ions due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Research and Drug Development

Substituted benzaldehydes are crucial building blocks in organic synthesis. This compound serves as a precursor for more complex molecules, notably chalcones, which are known for a wide range of biological activities.

Precursor for Chalcone Synthesis

This compound is a key reactant in the Claisen-Schmidt condensation with various substituted acetophenones to produce chalcones.[7] Chalcones are α,β-unsaturated ketones that form the core of many biologically active compounds.

Potential Biological Significance

The structural motifs within this molecule are associated with biological activity:

  • Chlorinated Aromatic Rings : The presence of a 4-chlorobenzyl group can enhance the biological activity of molecules, a strategy often employed in medicinal chemistry to improve potency or modify pharmacokinetic properties.[8]

  • Vanillin Core : The underlying 3-oxy-4-methoxybenzaldehyde structure is derived from isovanillin, a vanillin isomer. Vanillin derivatives are explored for their antimicrobial, antioxidant, and anti-inflammatory properties.[9]

Research has shown that chalcones synthesized from similar benzyloxy benzaldehyde precursors exhibit significant antimicrobial and antifungal properties.[7][8] This suggests that this compound is a valuable intermediate for developing novel therapeutic agents.

Proposed Research Pathway Diagram

G Start 3-[(4-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde Reaction Claisen-Schmidt Condensation (+ Substituted Acetophenone) Start->Reaction Chalcones Library of Novel Chalcone Derivatives Reaction->Chalcones Screening Biological Screening (e.g., Antimicrobial Assays) Chalcones->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: A potential research pathway utilizing the title compound.

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its preparation via the robust Williamson ether synthesis is straightforward and high-yielding. The well-defined spectroscopic profile allows for unambiguous structural confirmation. Its primary utility lies in its role as a precursor for constructing more complex molecular scaffolds, such as chalcones, which are promising candidates in the search for new antimicrobial agents. This guide provides the necessary technical foundation for its synthesis, characterization, and strategic application in modern chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wiley-VCH GmbH. (2024). This compound. SpectraBase.
  • National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem.
  • Volochem Inc. (n.d.). 4-Methoxybenzaldehyde.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Echemi. (2019). This compound Safety Data Sheets.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem.
  • Isonitrile. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.
  • Journal of Physical Science. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8.
  • Molecules. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid (C15H13ClO4).
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A Spectroscopic Investigation of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for the synthetic intermediate, 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. This document will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound.

Molecular Structure and Expected Spectral Features

A foundational understanding of the molecular structure is crucial for interpreting its spectral output. The structure of this compound is presented below, with key functional groups highlighted.

Figure 1: Molecular Structure of this compound.

Key Functional Groups:

  • Aldehyde: The -CHO group will exhibit a characteristic proton signal in the ¹H NMR spectrum and a carbonyl stretch in the IR spectrum.

  • Aromatic Rings: Two distinct benzene rings are present, one substituted with the aldehyde and methoxy/benzyloxy groups, and the other with a chlorine atom. These will show complex splitting patterns in the ¹H NMR spectrum.

  • Ether Linkages: The C-O-C bonds of the methoxy and benzyloxy groups will have characteristic stretches in the IR spectrum.

  • Benzyl Group: The -CH₂- bridge will have a singlet in the ¹H NMR spectrum.

  • Chlorine Substituent: The chlorine atom will influence the chemical shifts of the adjacent aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehydic proton (-CHO)
~7.45d2HAromatic protons (ortho to Cl)
~7.40d2HAromatic protons (meta to Cl)
~7.35dd1HAromatic proton (H-6)
~7.30d1HAromatic proton (H-2)
~6.95d1HAromatic proton (H-5)
~5.15s2HBenzylic protons (-OCH₂-)
~3.90s3HMethoxy protons (-OCH₃)

Interpretation: The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic region will display signals corresponding to the two benzene rings. The protons on the 4-chlorobenzyl ring are expected to appear as two doublets due to symmetry. The three protons on the other aromatic ring will have distinct chemical shifts and coupling patterns. The benzylic and methoxy protons will appear as sharp singlets.

¹³C NMR Spectroscopy

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde Carbonyl (C=O)
~164.0Aromatic Carbon (C-4, attached to OCH₃)
~150.0Aromatic Carbon (C-3, attached to OCH₂-)
~136.0Aromatic Carbon (C-1' of chlorobenzyl)
~133.0Aromatic Carbon (C-4' of chlorobenzyl, attached to Cl)
~130.0Aromatic Carbon (C-1)
~129.0Aromatic Carbons (C-2', C-6' of chlorobenzyl)
~128.5Aromatic Carbons (C-3', C-5' of chlorobenzyl)
~126.5Aromatic Carbon (C-6)
~112.0Aromatic Carbon (C-5)
~111.5Aromatic Carbon (C-2)
~70.5Benzylic Carbon (-OCH₂-)
~56.0Methoxy Carbon (-OCH₃)

Interpretation: The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will appear in the range of 110-165 ppm, with those attached to electronegative oxygen and chlorine atoms appearing further downfield. The benzylic and methoxy carbons will be the most upfield signals. This data is supported by predicted spectra available on resources like SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic
~2950, ~2850C-H stretchAliphatic (CH₂, CH₃)
~2820, ~2720C-H stretch (Fermi doublet)Aldehyde
~1685C=O stretchAldehyde
~1600, ~1500C=C stretchAromatic
~1260C-O stretchAryl ether
~1140C-O stretchAlkyl ether
~820C-H bend (out-of-plane)p-disubstituted benzene
~750C-Cl stretchAryl chloride

Interpretation: The most prominent peaks will be the strong carbonyl stretch of the aldehyde around 1685 cm⁻¹ and the C-O stretching bands of the ether linkages. The characteristic Fermi doublet for the aldehydic C-H stretch is also a key diagnostic feature. The presence of aromatic rings will be confirmed by the C=C stretching vibrations and the C-H out-of-plane bending bands. This interpretation is consistent with IR data for similar benzaldehyde derivatives.[2][3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Predicted): The mass spectrum would be acquired using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample would be introduced into the ion source, where it is vaporized and ionized.

Predicted Mass Spectrum Data:

m/zIon
276/278[M]⁺ (Molecular ion)
151[M - C₇H₆Cl]⁺
125/127[C₇H₆Cl]⁺ (chlorotropylium ion)
91[C₇H₇]⁺ (tropylium ion)

Interpretation: The molecular ion peak [M]⁺ is expected at m/z 276, with a smaller [M+2]⁺ peak at m/z 278 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. The base peak is likely to be the chlorotropylium ion at m/z 125/127, formed by cleavage of the benzyl ether bond. Another significant fragment would be the ion at m/z 151, corresponding to the methoxybenzaldehyde portion of the molecule. The tropylium ion at m/z 91 is a common fragment in molecules containing a benzyl group. This fragmentation pattern is supported by mass spectra of related compounds.[7][8][9]

G cluster_0 Mass Spectrometry Fragmentation mol C₁₅H₁₃ClO₃ (m/z 276/278) frag1 [C₈H₇O₃]⁺ (m/z 151) mol->frag1 - C₇H₆Cl frag2 [C₇H₆Cl]⁺ (m/z 125/127) mol->frag2 frag3 [C₇H₇]⁺ (m/z 91) frag2->frag3 - Cl

Sources

An In-Depth Technical Guide to the Safe Handling of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the potential hazards and recommended safety precautions for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from structurally similar compounds to establish a robust framework for safe handling, storage, and emergency response. By detailing the causality behind experimental choices and outlining self-validating protocols, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction and Compound Profile

This compound is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. Its structural features suggest potential utility as a building block in the synthesis of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.

Due to the limited availability of specific safety data for this compound, this guide employs a precautionary approach, extrapolating potential hazards from structurally analogous compounds. This methodology allows for the development of comprehensive safety protocols in the absence of direct toxicological data.

Hazard Identification and Risk Assessment

Based on the analysis of safety data sheets (SDS) for structurally related benzaldehyde derivatives, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation, pain, and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Experimental Workflow: Risk Assessment

Figure 1: Risk Assessment Workflow A Identify Potential Hazards (Skin/Eye/Respiratory Irritation, Ingestion) B Evaluate Experimental Procedures (e.g., weighing, dissolution, reaction) A->B informs C Assess Exposure Potential (Inhalation, Dermal, Ocular) B->C determines D Determine Risk Level (Low, Medium, High) C->D leads to E Implement Control Measures (PPE, Engineering Controls, Administrative Controls) D->E requires F Review and Refine (Periodically reassess risks) E->F necessitates Figure 2: PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Recommended Sequence for Donning and Doffing Personal Protective Equipment.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available.

  • Dispensing: When weighing or transferring the solid compound, use a spatula and perform these operations in a fume hood or a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][4]* Keep away from incompatible materials such as strong oxidizing agents and strong bases. * Store apart from foodstuff containers. [3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [1]Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. [1]If skin irritation persists, call a physician.
Inhalation Move to fresh air. [1]If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Clean mouth with water and drink plenty of water afterwards. [5]Do NOT induce vomiting. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For small spills, use an inert absorbent material to collect the spilled substance and place it in a suitable container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of waste in accordance with local, state, and federal regulations.

Waste Disposal

All waste materials containing this compound should be considered hazardous waste.

  • Collect waste in labeled, sealed containers.

  • Dispose of contents and container to an approved waste disposal plant. [5]* Do not empty into drains or release into the environment. [5]

Conclusion

While specific toxicological data for this compound is not yet available, a proactive and cautious approach to its handling is warranted based on the known hazards of structurally similar compounds. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can significantly mitigate the risks associated with the use of this compound. A commitment to safety through informed and diligent laboratory practices is fundamental to successful and responsible scientific advancement.

References

  • Echemi. 4-(3-Chloro-4-methoxyphenyl)benzaldehyde SDS, 92103-16-7 Safety Data Sheets.

  • Biosynth. (2021-04-16). Safety Data Sheet: 3-Chloro-4-methoxybenzaldehyde.

  • (2025-09-17). 2 - SAFETY DATA SHEET.

  • United States Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.

  • Fisher Scientific. SAFETY DATA SHEET.

  • AWS. (2015-01-03). 4-Methoxybenzaldehyde.

  • Bio. Safety Data Sheet.

  • Thermo Fisher Scientific. (2010-06-04). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2024-08-08). SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Fisher Scientific. 4 - SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • 3 - SAFETY DATA SHEET.

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%.

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literature review on the synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document elucidates the reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines methods for characterization and purification. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction: Significance and Application

This compound, also known as O-(4-chlorobenzyl)isovanillin, is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its structural motif, featuring a substituted benzyl ether linked to a vanillin core, serves as a versatile scaffold for the synthesis of complex organic molecules. Vanillin derivatives are precursors to a wide range of biologically active compounds. The introduction of the 4-chlorobenzyl group can modulate the pharmacological properties of the final molecule, such as lipophilicity and binding affinity to biological targets. For instance, similar structures, like 3-benzyloxy-4-methoxybenzaldehyde, are utilized in the synthesis of alkaloids and imaging agents for conditions affecting the central nervous system.[1] This guide focuses on the most efficient and scalable method for its preparation: the nucleophilic substitution reaction between isovanillin and 4-chlorobenzyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the ether linkage as the most logical point for disconnection. This C-O bond can be formed through a Williamson ether synthesis. This strategy points to two primary synthons: a phenoxide nucleophile derived from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and a 4-chlorobenzyl electrophile, typically from 4-chlorobenzyl chloride.

G target This compound disconnection C-O Ether Disconnection (Williamson Ether Synthesis) target->disconnection intermediates disconnection->intermediates synthon1 Isovanillin Phenoxide (Nucleophile) intermediates->synthon1 synthon2 4-Chlorobenzyl Cation (Electrophile) intermediates->synthon2 reagent1 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) synthon1->reagent1 reagent2 4-Chlorobenzyl Chloride synthon2->reagent2

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and asymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this specific synthesis, the process involves two main steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is deprotonated by a suitable base to form a highly reactive phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This displaces the chloride leaving group and forms the desired ether linkage.[2]

This method is highly effective because it utilizes a primary benzylic halide, which is an excellent substrate for SN2 reactions, minimizing the risk of competing elimination (E2) reactions that can occur with secondary or tertiary halides.[3][5]

Mechanistic Deep Dive (SN2 Pathway)

The SN2 mechanism is a concerted process, meaning bond formation and bond breaking occur simultaneously.[2] The phenoxide nucleophile performs a "backside attack" on the carbon atom bonded to the chlorine atom in 4-chlorobenzyl chloride. This specific geometry of attack inverts the stereochemistry at the carbon center if it were chiral, though in this case, the benzylic carbon is achiral.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Isovanillin Isovanillin (R-OH) Phenoxide Phenoxide (R-O⁻) Isovanillin->Phenoxide Deprotonation Base Base (B:) Base->Phenoxide ProtonatedBase Protonated Base (BH⁺) Nucleophile Phenoxide (R-O⁻) TransitionState Transition State [R---O---R'---Cl]⁻ Nucleophile->TransitionState Electrophile 4-Chlorobenzyl Chloride (R'-Cl) Electrophile->TransitionState Product Final Ether (R-O-R') TransitionState->Product LeavingGroup Chloride Ion (Cl⁻) TransitionState->LeavingGroup

Caption: The two-step mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar etherifications, optimized for safety and yield.[6][7]

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
3-Hydroxy-4-methoxybenzaldehyde152.1550.07.61 gAlso known as isovanillin[8]
4-Chlorobenzyl chloride161.0352.5 (1.05 eq)8.45 gLachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.2175.0 (1.5 eq)10.37 gAnhydrous, finely powdered.
Tetrabutylammonium bromide (TBAB)322.372.5 (0.05 eq)0.81 gPhase-Transfer Catalyst (optional but recommended).
N,N-Dimethylformamide (DMF)73.09-100 mLAnhydrous grade.
Ethyl Acetate88.11-~200 mLFor extraction.
Deionized Water18.02-~300 mLFor work-up.
Saturated Sodium Chloride Solution--~50 mLBrine, for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gFor drying.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (7.61 g, 50.0 mmol), potassium carbonate (10.37 g, 75.0 mmol), and tetrabutylammonium bromide (0.81 g, 2.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring the suspension, add 4-chlorobenzyl chloride (8.45 g, 52.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath. Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 300 mL of cold deionized water with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash the filter cake with additional water.

    • Alternatively, if an oil forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure product as a solid.

  • Characterization: Dry the purified product under vacuum. Determine the melting point and characterize by NMR and IR spectroscopy to confirm its identity and purity. The expected melting point is in the range of 61-64 °C, similar to the closely related 3-benzyloxy-4-methoxybenzaldehyde.[1][9]

Process Optimization and Causality

The efficiency of the Williamson ether synthesis is highly dependent on the choice of reagents and conditions.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde functionality. Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions.[10]

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are preferred because they effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free and highly reactive.[2] Protic solvents like ethanol would solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.

  • Role of the Phase-Transfer Catalyst (PTC): In industrial settings or when using a biphasic solvent system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is invaluable.[11][12] The bulky, lipophilic tetrabutylammonium cation pairs with the phenoxide anion, transporting it from the solid or aqueous phase into the organic phase where the 4-chlorobenzyl chloride is located, thereby accelerating the reaction.[12][13] This often allows for milder reaction conditions and avoids the need for strictly anhydrous solvents.[11]

  • Temperature Control: The reaction is typically run at a moderately elevated temperature (50-100 °C) to ensure a reasonable reaction rate.[2] However, excessively high temperatures should be avoided as they can promote side reactions.

Safety Considerations

  • 4-Chlorobenzyl chloride: This reagent is a lachrymator and is corrosive. It must be handled in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care and ensure adequate ventilation.

  • General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of dust and vapors.

Conclusion

The synthesis of this compound is reliably achieved through the Williamson ether synthesis, starting from isovanillin and 4-chlorobenzyl chloride. The method is high-yielding, robust, and scalable. Understanding the underlying SN2 mechanism is key to optimizing reaction conditions. The judicious selection of base, solvent, and the optional use of a phase-transfer catalyst are critical factors that dictate the efficiency and success of the synthesis, providing a clear and effective pathway for obtaining this valuable chemical intermediate.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][4]

  • Wikipedia. Williamson ether synthesis. [Link][2]

  • Khan Academy. Williamson ether synthesis. [Link][10]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link][3]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link][5]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. [Link][11]

  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. [Link][12]

  • Slideshare. Phase transfer catalysis. [Link][13]

  • PrepChem. Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. [6]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. [14]

  • White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]

  • PrepChem. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. [Link][7]

  • Chemdad. 3-CHLORO-4-METHOXYBENZALDEHYDE. [Link]

  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. [15]

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An In-depth Technical Guide to 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and organic synthesis. While the specific discovery and detailed historical timeline of this exact molecule are not extensively documented in publicly available literature, its synthesis and properties can be understood through the well-established chemistry of its precursors, isovanillin and 4-chlorobenzyl halides. This guide will delve into the logical synthesis, physicochemical properties, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Context

This compound belongs to the class of aromatic ethers and aldehydes. Its core structure consists of a benzaldehyde ring substituted with a methoxy group and a 4-chlorobenzyloxy group. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the benzaldehyde moiety can be a key pharmacophore or a reactive handle for further chemical modifications.

The structural similarity to other vanillin and isovanillin derivatives suggests its utility in creating compounds with a wide range of biological activities. For instance, chalcones derived from substituted benzaldehydes have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₅H₁₃ClO₃-
Molecular Weight 276.71 g/mol -
Appearance Likely a white to off-white crystalline solidBased on similar benzaldehyde derivatives[1][2]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) and sparingly soluble in water.General properties of aromatic ethers and aldehydes.
IUPAC Name 3-((4-chlorobenzyl)oxy)-4-methoxybenzaldehyde-

Synthesis Methodology: A Guided Approach

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of isovanillin (3-hydroxy-4-methoxybenzaldehyde) acts as the nucleophile, attacking the electrophilic carbon of 4-chlorobenzyl chloride or bromide.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from isovanillin and 4-chlorobenzyl chloride.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)[3]

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[4]

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isovanillin (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a weak inorganic base, such as potassium carbonate (1.5-2.0 eq), to the solution. The base is crucial for deprotonating the hydroxyl group of isovanillin to form the more nucleophilic phenoxide. The use of a slight excess of the base ensures complete deprotonation.

  • Addition of the Alkylating Agent: To the stirring suspension, add 4-chlorobenzyl chloride (1.0-1.2 eq). A slight excess of the alkylating agent can help drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine to remove any remaining inorganic impurities and DMF.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale for Experimental Choices
  • Choice of Base: Potassium carbonate is a mild base, which is generally sufficient to deprotonate the phenolic hydroxyl group without causing side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions. Sodium hydroxide is also a viable option[4].

  • Choice of Solvent: Acetone and DMF are excellent solvents for this reaction as they are polar aprotic, which favors the SN2 reaction mechanism, and they effectively dissolve the reactants.

  • Reaction Temperature: Heating the reaction increases the rate of the nucleophilic substitution, leading to a shorter reaction time.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification Isovanillin Isovanillin Reaction Williamson Ether Synthesis (Reflux) Isovanillin->Reaction Chlorobenzyl 4-Chlorobenzyl Chloride Chlorobenzyl->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying (e.g., MgSO₄) Workup->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product 3-[(4-Chlorobenzyl)oxy]-4- methoxybenzaldehyde Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not well-documented, its structural motifs are present in many biologically active compounds.

  • Precursor for Chalcone Synthesis: As a substituted benzaldehyde, it can readily undergo Claisen-Schmidt condensation with various acetophenones to synthesize a library of chalcone derivatives. Chalcones are known for their broad spectrum of biological activities.

  • Scaffold for Novel Heterocycles: The aldehyde functional group is a versatile handle for the synthesis of various heterocyclic compounds, such as Schiff bases, which have been investigated for their therapeutic potential[5].

  • Fragment-Based Drug Design: The molecule itself can be considered a fragment for fragment-based drug discovery, where its binding to a biological target could be optimized through further chemical modifications.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis, based on the robust Williamson ether reaction, is straightforward and high-yielding. While direct research on this specific molecule is limited, its value as a building block for creating diverse molecular architectures with potential biological activities is clear. This guide provides a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link].

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4154276, 4-[(4-Methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link].

  • PubChemLite (n.d.). 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid (C15H13ClO4). Retrieved from [Link].

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). International Journal of Chemical, Environmental & Biological Sciences (IJCEBS), 2(2).
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  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. Retrieved from [Link].

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Amerigo Scientific. (n.d.). 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link].

  • Leka, Z., Novaković, S. B., Bogdanović, G. A., Muškinja, J., & Vukićević, R. D. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link].

  • PubChemLite (n.d.). 2-((4-chlorobenzyl)oxy)benzaldehyde n-ethylthiosemicarbazone (C17H18ClN3OS). Retrieved from [Link].

Sources

Methodological & Application

Synthesis Protocol for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde from Isovanillin: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Williamson ether synthesis, reacting the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), with 4-chlorobenzyl chloride.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed experimental procedures, safety protocols, and methods for product characterization.

Introduction and Scientific Background

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin and serves as a versatile building block in organic synthesis due to its distinct substitution pattern.[3][4] Its derivatization is crucial for creating novel molecular scaffolds for active pharmaceutical ingredients (APIs). The target molecule, this compound, is a valuable precursor, often utilized in the synthesis of Schiff bases and other complex molecules with potential therapeutic activities, such as antibacterial and antitumor agents.[5]

The chosen synthetic route is the Williamson ether synthesis , a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][6][7]

The core principles of this synthesis are:

  • Deprotonation: The phenolic hydroxyl group of isovanillin is weakly acidic and is deprotonated by a suitable base (e.g., potassium carbonate) to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the benzylic halide (4-chlorobenzyl chloride).

  • Displacement: This concerted attack displaces the chloride ion, which is a good leaving group, resulting in the formation of the desired ether linkage.[8]

The selection of a primary benzylic halide is strategic, as it is highly reactive towards SN2 reactions and minimizes the potential for the competing E2 elimination side reaction, which is more prevalent with secondary or tertiary halides.[6][8]

Reaction Scheme and Mechanism

The overall reaction is as follows:

G Isovanillin Isovanillin Plus1 + Isovanillin->Plus1 Chlorobenzyl 4-Chlorobenzyl chloride Plus1->Chlorobenzyl Arrow K₂CO₃, Solvent (e.g., Acetonitrile) Heat Chlorobenzyl->Arrow Product 3-[(4-Chlorobenzyl)oxy]-4- methoxybenzaldehyde Arrow->Product Plus2 + Product->Plus2 Byproduct KCl + KHCO₃ Plus2->Byproduct

Caption: Williamson ether synthesis of the target compound.

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )SupplierNotes
Isovanillin621-59-0C₈H₈O₃152.15Sigma-Aldrich99% purity
4-Chlorobenzyl chloride104-83-6C₇H₆Cl₂161.03Sigma-Aldrich>99% purity, Lachrymator
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher ScientificAnhydrous, fine powder
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05VWRAnhydrous, ACS grade
Ethyl Acetate141-78-6C₄H₈O₂88.11VWRACS grade, for TLC
Hexane110-54-3C₆H₁₄86.18VWRACS grade, for TLC
Deionized Water7732-18-5H₂O18.02---For work-up
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Safety Precautions and Hazard Management

This protocol must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. [9]

  • 4-Chlorobenzyl chloride: Highly toxic and a lachrymator (tear-inducing agent). Avoid inhalation of vapors and direct contact with skin and eyes.[10] It is also moisture-sensitive. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Acetonitrile: Flammable and toxic. Handle with care.

  • Isovanillin: May cause skin and eye irritation.[4]

All waste materials should be disposed of in accordance with institutional and local regulations.[9]

Detailed Experimental Protocol

Sources

detailed experimental procedure for synthesizing 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The procedure is based on the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and purification techniques. The methodology has been structured to ensure reproducibility and high yield, emphasizing both scientific rigor and practical laboratory application.

Introduction and Scientific Background

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted benzaldehyde core with a benzylic ether linkage, is a common motif in medicinal chemistry. The synthesis detailed herein employs the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3]

Mechanism Insight: The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using a mild base, potassium carbonate, to form a potent nucleophile, the potassium phenoxide salt. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether bond. The choice of a primary benzylic halide is critical, as secondary or tertiary halides would favor a competing E2 elimination reaction.[1][4] A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to facilitate the reaction by solvating the potassium cation while leaving the phenoxide anion highly reactive.[2]

Materials and Reagents

Reagent and Solvent Data
Compound NameAlternate NameCAS No.Molecular FormulaMolar Mass ( g/mol )Supplier Suggestion
3-Hydroxy-4-methoxybenzaldehydeIsovanillin621-59-0C₈H₈O₃152.15Sigma-Aldrich, Acros Organics[5]
4-Chlorobenzyl chlorideα,4-Dichlorotoluene104-83-6C₇H₆Cl₂161.03Sigma-Aldrich, CDH Fine Chemical[6]
Potassium CarbonateAnhydrous584-08-7K₂CO₃138.21Sigma-Aldrich, Carl Roth[7]
N,N-DimethylformamideDMF68-12-2C₃H₇NO73.09Sigma-Aldrich, Carl Roth[8]
EthanolAnhydrous64-17-5C₂H₆O46.07Fisher Scientific
Deionized WaterH₂O7732-18-5H₂O18.02In-house supply

Health and Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Causes serious eye irritation.[9] Avoid contact with eyes and skin.

  • 4-Chlorobenzyl chloride: Harmful if swallowed, in contact with skin, or if inhaled.[6][10] It is a lachrymator (causes tearing) and may cause an allergic skin reaction.[6] Handle with extreme care.

  • Potassium Carbonate (K₂CO₃): Causes skin and serious eye irritation.[7][11][12] The dust may cause respiratory irritation.[12] Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[13] Harmful in contact with skin and if inhaled.[13][14] Causes serious eye irritation.[8][15] Suspected of damaging the unborn child.[13][15] All handling should be performed in a fume hood.

Experimental Workflow Diagram

The overall synthesis workflow is depicted below, from initial reaction setup to the final purified product.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reactants 1. Add Isovanillin, K2CO3, and DMF to flask Stirring 2. Stir mixture Reactants->Stirring Addition 3. Add 4-Chlorobenzyl Chloride Stirring->Addition Heating 4. Heat at 80°C Addition->Heating Monitoring 5. Monitor by TLC Heating->Monitoring Quench 6. Cool and pour into ice water Monitoring->Quench Filter 7. Filter crude solid Quench->Filter Wash 8. Wash with water Filter->Wash Recrystallize 9. Recrystallize from Ethanol Wash->Recrystallize Dry 10. Dry under vacuum Recrystallize->Dry Product Final Product Dry->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxybenzaldehyde (7.61 g, 50.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.).

    • Scientist's Note: An excess of potassium carbonate is used to ensure complete deprotonation of the phenolic starting material and to neutralize any HCl that may form as a byproduct.

  • Add N,N-dimethylformamide (DMF, 100 mL).

  • Stir the resulting suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • To the stirred suspension, add 4-chlorobenzyl chloride (8.86 g, 55.0 mmol, 1.1 equiv.) dropwise using a syringe.

    • Scientist's Note: A slight excess of the alkylating agent helps to drive the reaction to completion. Adding it dropwise helps to control any initial exotherm.

Reaction and Monitoring
  • After the addition is complete, heat the reaction mixture to 80°C using an oil bath.

  • Maintain stirring at this temperature. The reaction is typically complete within 3-5 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The disappearance of the starting isovanillin spot indicates the completion of the reaction.

Product Isolation and Work-up
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. A precipitate will form.

    • Scientist's Note: This step serves two purposes: it precipitates the organic product, which is insoluble in water, and it dissolves the potassium carbonate and potassium chloride byproduct.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Press the solid as dry as possible on the funnel.

Purification
  • Transfer the crude solid to a 500 mL Erlenmeyer flask.

  • Add ethanol (approx. 150-200 mL) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the purified white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Expected Yield: 80-90%. Melting Point: 94-96°C.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).[16]

References

  • Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
  • Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde.
  • ResearchGate. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Carl Roth. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing o-methoxybenzaldehyde by using micro-reaction device.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylformamide. Retrieved from [Link]

  • Armand Products. (n.d.). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • mVOC. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents and Schiff bases. The purity of this benzaldehyde derivative is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later synthetic steps. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the selection of specific techniques. The methodologies outlined are designed to be robust and adaptable, catering to the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. While comprehensive experimental data for this specific molecule is not extensively published, we can infer key characteristics from its synthesis, crystal structure data, and by analogy to structurally similar compounds.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₅H₁₃ClO₃[1]
Molecular Weight 276.70 g/mol [1]
Appearance White solid/precipitate.Described as a "white precipitate" upon synthesis.[1]
Melting Point Likely a solid at room temperature with a defined melting point.By analogy to the structurally similar 3-Ethoxy-4-methoxybenzaldehyde (m.p. 51-53 °C).[2]
Solubility Soluble in acetonitrile and likely other common organic solvents (e.g., dichloromethane, ethyl acetate).Recrystallized from acetonitrile during its synthesis.[1] Good solubility in organic solvents is a common feature for such benzaldehyde derivatives.[2]

Understanding Potential Impurities

The primary impurities in a sample of this compound will largely depend on its synthetic route. A common synthesis involves the Williamson ether synthesis from 3-hydroxy-4-methoxybenzaldehyde and 1-(bromomethyl)-4-chlorobenzene.[1]

Potential Impurities Include:

  • Unreacted Starting Materials:

    • 3-hydroxy-4-methoxybenzaldehyde

    • 1-(bromomethyl)-4-chlorobenzene

  • By-products: Products from side reactions, such as the self-condensation of the starting aldehyde.

  • Residual Solvents: Acetonitrile is a common solvent for the synthesis and recrystallization.[1]

The purification strategies detailed below are designed to effectively remove these common process-related impurities.

Purification Workflow

The purification of this compound typically involves a multi-step process to achieve high purity. The following diagram illustrates a recommended workflow.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Recrystallization->Column For Highest Purity FinalProduct High-Purity Product (>99%) Recrystallization->FinalProduct Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column->FinalProduct Column->Analysis Chromatography cluster_0 Column Chromatography Setup Solvent Mobile Phase (e.g., Hexane:EtOAc) Column Silica Gel Column Solvent->Column Elution Fractions F1 F2 F3 ... Column->Fractions Separation Sample Sample loaded on Silica

Sources

Applications of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile building blocks for a diverse array of heterocyclic and pharmacologically active molecules.[1][2][3][4] Among these, 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde emerges as a compound of significant interest. Its unique structural features—a reactive aldehyde group, a methoxy substituent, and a 4-chlorobenzyl ether moiety—provide a rich platform for chemical elaboration and the introduction of functionalities known to modulate biological activity.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic intermediate, providing detailed protocols for the preparation of chalcones and Schiff bases, two classes of compounds renowned for their broad spectrum of biological activities. Furthermore, we will outline standard protocols for the preliminary biological evaluation of these synthesized derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in the laboratory.

PropertyValueSource
Molecular Formula C₁₅H₁₃ClO₃Inferred from structure
Molecular Weight 276.71 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate) and sparingly soluble in water.General chemical knowledge
Reactivity The aldehyde group is susceptible to nucleophilic attack and oxidation. The benzyl ether linkage is generally stable but can be cleaved under specific conditions (e.g., hydrogenolysis).General chemical knowledge

Synthesis of this compound

The title compound can be readily synthesized from commercially available starting materials. A standard Williamson ether synthesis is the most common and efficient route.

Protocol: Synthesis from Isovanillin and 4-Chlorobenzyl Chloride

This protocol describes the synthesis of this compound starting from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 4-chlorobenzyl chloride.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)[5]

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI) (catalytic amount)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in acetone or DMF.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 eq) and a catalytic amount of potassium iodide.

  • Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the residue with acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application 1: Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality of this compound makes it an ideal precursor for the synthesis of novel chalcones via the Claisen-Schmidt condensation.

G cluster_0 Synthesis of Chalcones A This compound D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base (NaOH or KOH) in Ethanol C->D E Chalcone Derivative D->E

Caption: Workflow for Chalcone Synthesis.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • This compound

  • A substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% in water)

  • Stirring plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Reactant Solution: In a flask, dissolve this compound (1.0 eq) and the chosen substituted acetophenone (1.0 eq) in ethanol.

  • Initiation of Condensation: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation of Product: Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.

  • Drying and Purification: Dry the crude chalcone derivative. Further purification can be achieved by recrystallization from ethanol.

Application 2: Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the imine (-C=N-) functional group, are another important class of compounds in medicinal chemistry with demonstrated antibacterial, antifungal, and antitumor activities.[6] They are typically formed by the condensation of a primary amine with an aldehyde or ketone.

G cluster_1 Synthesis of Schiff Bases F This compound I Condensation Reaction F->I G Primary Amine (e.g., Aniline, Aminothiazole) G->I H Solvent (e.g., Ethanol) with Catalytic Acid (e.g., Acetic Acid) H->I J Schiff Base Derivative I->J

Caption: Workflow for Schiff Base Synthesis.

Protocol: Synthesis of Schiff Bases

Materials:

  • This compound

  • A primary amine (e.g., aniline, 2-aminothiazole, sulfanilamide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Amine: Add the primary amine (1.0 eq) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced.

  • Filtration and Washing: Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified Schiff base derivative. Recrystallization can be performed if necessary.

Biological Evaluation of Synthesized Derivatives

The newly synthesized chalcone and Schiff base derivatives can be screened for a variety of biological activities. Below are example protocols for preliminary antimicrobial and cytotoxic evaluation.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • DMSO (for dissolving compounds)

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Synthesized compounds

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution from a DMSO stock) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of a reactive aldehyde group allow for the facile generation of diverse compound libraries, particularly chalcones and Schiff bases. The protocols outlined in this guide provide a solid foundation for the synthesis and preliminary biological evaluation of novel derivatives based on this scaffold. The exploration of such compounds holds significant potential for the discovery of new therapeutic agents with a wide range of pharmacological activities.

References

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde - Oriental Journal of Chemistry. Available at: [Link]

  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde - PubChem. Available at: [Link]

  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.
  • 4-Methoxybenzaldehyde - PubChem. Available at: [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide - ResearchGate. Available at: [Link]

  • 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde - PubChem. Available at: [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com. Available at: [Link]

  • 4-Fluoro-3-methoxybenzaldehyde - PubChem. Available at: [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • 3-Methoxy-4-methylbenzaldehyde - PubChem. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives - ResearchGate. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - National Institutes of Health (NIH). Available at: [Link]

  • Cover Feature: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances (Eur. J. Org. Chem. 47/2021) - ResearchGate. Available at: [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a bespoke synthetic intermediate prized for its unique structural features that serve as a linchpin in the construction of complex molecular architectures. With a molecular formula of C₁₅H₁₃ClO₃ and a molecular weight of 276.72 g/mol , this aromatic aldehyde is distinguished by three key functional regions: a reactive aldehyde group for carbon-carbon bond formation, a 4-methoxy group that modulates electronic properties, and a 3-(4-chlorobenzyl)oxy moiety that imparts significant lipophilicity and offers a vector for exploring structure-activity relationships (SAR) in drug discovery.[1] This guide provides an in-depth exploration of its application, focusing on the synthesis of chalcones and subsequent heterocyclic scaffolds, which are of paramount importance in medicinal chemistry.

Part 1: Foundational Synthesis of the Intermediate

The strategic utility of this compound begins with its own efficient synthesis. The most common and reliable method is a Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Causality of the Synthesis: The protocol leverages the nucleophilicity of the phenoxide ion generated from isovanillin (3-hydroxy-4-methoxybenzaldehyde) under basic conditions.[2][3] This phenoxide attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous phenoxide phase and the organic halide phase, thereby increasing reaction rates and yields.[4][5]

Protocol 1: Synthesis of this compound

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 4-Chlorobenzyl chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM) or Toluene

  • Deionized water

Procedure:

  • To a stirred solution of isovanillin (1.0 eq) and NaOH (1.2 eq) in water, add TBAB (0.05 eq).

  • Heat the mixture to 50-60°C until a clear solution is obtained.

  • Add a solution of 4-chlorobenzyl chloride (1.1 eq) in the organic solvent (DCM or Toluene) dropwise over 30 minutes.

  • Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a crystalline solid.

Part 2: Core Application in Chalcone Synthesis via Claisen-Schmidt Condensation

The aldehyde functionality of this compound is perfectly poised for aldol condensation reactions, particularly the Claisen-Schmidt condensation, to form chalcones.[6][7] Chalcones, or 1,3-diphenyl-2-propen-1-ones, are valuable precursors for flavonoids and various heterocyclic compounds, and they exhibit a wide array of biological activities.[8][9]

Mechanistic Insight: The reaction proceeds via the formation of a resonance-stabilized enolate from an acetophenone derivative in the presence of a strong base (e.g., KOH).[10][11] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[12] The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[10][13]

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate Deprotonation Base Base (OH⁻) Enolate_ref Enolate Aldehyde 3-[(4-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Attack on carbonyl C Water H₂O BetaHydroxy β-Hydroxy Ketone BetaHydroxy_ref β-Hydroxy Ketone Alkoxide_ref->BetaHydroxy Protonation Chalcone Chalcone Product (α,β-Unsaturated Ketone) BetaHydroxy_ref->Chalcone E1cB Elimination (-H₂O) Base2 Base (OH⁻)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Protocol 2: Synthesis of a Chalcone Derivative

Materials:

  • This compound (1.0 eq)

  • A substituted acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Ice-cold water

  • Dilute HCl

Procedure:

  • Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of KOH in a small amount of water and cool it in an ice bath.

  • Slowly add the cold KOH solution to the ethanolic solution of the reactants with constant stirring. Maintain the temperature at or below room temperature.

  • Stir the reaction mixture for 2-12 hours. The formation of a precipitate often indicates product formation.[8] Monitor the reaction via TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Acidify the solution with dilute HCl to neutralize the excess base and precipitate the product fully.

  • Filter the solid product using vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude chalcone and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Data Presentation: Chalcone Synthesis Parameters
Reactant 2 (Acetophenone)BaseSolventTime (hr)Typical YieldReference
4-MethoxyacetophenoneKOHMethanol8-11Good[8]
4-HydroxyacetophenoneKOH (50%)Ethanol~1297%[7]
Acetone (for bis-addition)KOHEthanol0.5Good[11][13]
1-IndanoneNaOHNone (Grinding)0.1-0.284-95%[14][15]

Note: Yields are representative for Claisen-Schmidt reactions and may vary for the specific substrate.

Part 3: Advanced Application in Heterocycle Synthesis

The chalcones derived from this compound are not merely final products; they are versatile intermediates for synthesizing five-membered heterocyclic rings like isoxazolines.[16] These scaffolds are prevalent in many pharmacologically active compounds.[17][18]

Rationale: The α,β-unsaturated ketone system in the chalcone is an excellent Michael acceptor and is susceptible to cyclocondensation reactions. The reaction with hydroxylamine hydrochloride proceeds via nucleophilic attack of the hydroxylamine nitrogen on the β-carbon, followed by intramolecular cyclization and dehydration to form the stable isoxazoline ring.[16][19]

Synthesis_Workflow start 3-[(4-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde reagent1 + Acetophenone (Base-catalyzed Condensation) chalcone Chalcone Intermediate reagent2 + Hydroxylamine HCl (Cyclocondensation) isoxazoline Isoxazoline Derivative reagent1->chalcone reagent2->isoxazoline

Caption: Synthetic workflow from the intermediate to a heterocyclic product.

Protocol 3: Synthesis of an Isoxazoline Derivative from a Chalcone

Materials:

  • Chalcone (from Protocol 2) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium hydroxide or Glacial acetic acid

  • Ethanol

Procedure:

  • Suspend the chalcone in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride to the suspension.

  • Add a catalytic amount of base (like NaOH) or acid (glacial acetic acid) to the mixture.

  • Reflux the reaction mixture for 5-8 hours, monitoring the progress by TLC.[16]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with water, dry it, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure isoxazoline derivative.

Part 4: Significance in Medicinal Chemistry and Drug Development

The molecular scaffolds synthesized using this compound as a building block are of significant interest to drug development professionals.

  • Antimicrobial Activity: Chalcones and their heterocyclic derivatives, such as isoxazolines, are known to possess potent antibacterial and antifungal properties.[6][8][20] The α,β-unsaturated keto functional group is often cited as a key structural feature responsible for this activity.[6]

  • Anti-inflammatory and Analgesic Potential: Isoxazoline derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities, with some showing selectivity for COX-2 inhibition.[17]

  • Structural Diversity for SAR: The 4-chlorobenzyl group in the parent intermediate is a critical feature. The chlorine atom can engage in halogen bonding and enhances lipophilicity, which can improve cell membrane permeability. By modifying the substituent on the benzyl ring (e.g., replacing chloro with fluoro or methyl), researchers can systematically probe the structure-activity relationship and optimize a lead compound's efficacy and pharmacokinetic profile.[21]

Physicochemical and Spectroscopic Data Summary
PropertyDataSource
Molecular Formula C₁₅H₁₃ClO₃[1]
Molecular Weight 276.72 g/mol [1]
CAS Number 423156-83-6[22]
¹³C NMR (Predicted) δ ~191 (C=O), ~160-150 (Ar-O), ~138-110 (Ar-C), ~70 (O-CH₂), ~56 (O-CH₃)[1]
¹H NMR (Predicted) δ ~9.8 (s, 1H, CHO), ~7.8-7.3 (m, Ar-H), ~5.2 (s, 2H, O-CH₂), ~3.9 (s, 3H, O-CH₃)[12][23]
IR (Predicted, cm⁻¹) ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1685 (C=O stretch), ~1600, 1510 (Ar C=C), ~1250 (Ether C-O)[12][24]

References

  • Title: Synthesis, characterization and biological evaluation of some new chalcones Source: International Journal of Pharmacy URL: [Link]

  • Title: this compound - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 4-Methoxychalcone Source: Scribd URL: [Link]

  • Title: GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: Journal of Applicable Chemistry URL: [Link]

  • Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: An Introduction to Aldol Condensation Source: AZoM URL: [Link]

  • Title: Benzaldehyde, 3-hydroxy-4-methoxy- Source: NIST WebBook URL: [Link]

  • Title: Synthesis and characterization of some new 3, 5-disubstituted pyrazoline and isoxazoline derivatives Source: Journal of Chemical, Biological and Physical Sciences URL: [Link]

  • Title: Aldol Condensation Source: Beyond Benign URL: [Link]

  • Title: The Aldol Condensation Source: Magritek URL: [Link]

  • Title: Benzaldehyde, 4-methoxy- Source: NIST WebBook URL: [Link]

  • Title: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Source: Amerigo Scientific URL: [Link]

  • Title: 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde Source: PubChem - NIH URL: [Link]

  • Title: Synthetic method of 3-ethoxy-4-methoxybenzaldehyde Source: Google Patents URL
  • Title: Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde Source: Google Patents URL
  • Title: 4-Ethoxy-3-methoxybenzaldehyde Source: PMC - NIH URL: [Link]

  • Title: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde Source: ResearchGate URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives Source: International Journal of Pharmaceutical Sciences and Medicine (IJPSM) URL: [Link]

  • Title: Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations Source: ResearchGate URL: [Link]

  • Title: Aldol Condensation Reaction Shortcut Source: YouTube URL: [Link]

  • Title: Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone Source: SciRP.org URL: [Link]

  • Title: Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents Source: Journal of the Indian Chemical Society URL: [Link]

  • Title: 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid (C15H13ClO4) Source: PubChemLite URL: [Link]

  • Title: Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids Source: MDPI URL: [Link]

  • Title: Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues Source: ResearchGate URL: [Link]

Sources

Application Note & Protocols: Synthesis and Derivatization of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde via Amine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the reaction of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key isovanillin derivative, with various amines. We delve into two primary synthetic pathways: the formation of Imines (Schiff bases) via condensation and the synthesis of secondary amines through reductive amination. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles, causality behind experimental choices, and critical insights for troubleshooting. The methodologies described herein are fundamental for medicinal chemists and drug development professionals aiming to generate novel molecular entities for screening and lead optimization, leveraging the versatile isovanillin scaffold.

Introduction: The Versatility of the Isovanillin Scaffold

This compound is a functionalized aromatic aldehyde built upon the isovanillin core. Isovanillin and its derivatives are crucial intermediates in the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), and specialty materials[1][2]. The strategic placement of the reactive aldehyde group, a methoxy substituent, and a versatile benzyloxy moiety provides a rich platform for chemical modification.

The reaction of this aldehyde with amines is a cornerstone of synthetic chemistry, opening gateways to two fundamental classes of compounds:

  • Imines (Schiff Bases): Characterized by a carbon-nitrogen double bond (C=N), these compounds are formed through a condensation reaction. They are not only stable products in their own right, exhibiting a wide range of biological activities, but also serve as critical intermediates for the synthesis of nitrogen-containing heterocycles and other complex molecules[3][4].

  • Secondary Amines: Formed by the reduction of the intermediate imine, this pathway, known as reductive amination, is one of the most effective methods for forming C-N single bonds in a controlled manner[5][6][7]. The resulting secondary amines are prevalent structures in countless pharmaceuticals and bioactive natural products.

This application note will explore both pathways in detail, providing validated protocols and the scientific rationale required for successful synthesis and derivatization.

Pathway I: Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to yield an imine is a classic and robust transformation. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Underlying Mechanism

The formation of a Schiff base is a reversible process, typically catalyzed by a trace amount of acid[8]. The mechanism involves two key stages:

  • Hemiaminal Formation: The lone pair of the amine nitrogen performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. A proton transfer results in a neutral tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.

To ensure high yields, the equilibrium is often shifted towards the product by removing the water formed during the reaction, either azeotropically (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves[3][9].

Diagram: Mechanism of Schiff Base Formation

G Start Aldehyde + Amine (in Solvent) Imine In situ Imine/ Iminium Ion Formation Start->Imine Reduction Addition of NaBH(OAc)₃ Imine->Reduction [Equilibrium] Amine_Product Secondary Amine Product Reduction->Amine_Product Hydride Transfer Workup Aqueous Workup & Extraction Amine_Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final Pure Secondary Amine Purification->Final

Sources

Application Notes and Protocols for the Quantification of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-QM276-01

Abstract: This document provides comprehensive, validated analytical methods for the quantitative determination of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for purity analysis, assay, and impurity profiling in bulk drug substance and formulated products. A confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is also described for identity confirmation and sensitive detection of volatile impurities. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical procedures.

Introduction and Analyte Overview

This compound is a substituted benzaldehyde derivative of interest in synthetic chemistry and pharmaceutical development. Its structure, featuring an aldehyde functional group, a methoxy group, and a chlorobenzyl ether moiety, makes it a potential intermediate or building block for more complex molecules. Accurate and precise quantification is critical for ensuring the quality, purity, and consistency of this compound in research and manufacturing settings.

The methods outlined herein are developed based on the physicochemical properties of the analyte and principles established for similar aromatic aldehydes.[1][2][3] The primary HPLC method is designed to be stability-indicating, capable of separating the main component from potential degradation products and synthesis-related impurities.

Analyte Physicochemical Properties:

Property Value Reference
Chemical Name This compound [4]
CAS Number 423156-83-6 [4]
Molecular Formula C₁₅H₁₃ClO₃ [4]
Molecular Weight 276.72 g/mol [4]
Structure A benzaldehyde core with a methoxy group at position 4 and a 4-chlorobenzyl ether linkage at position 3. N/A
Appearance Assumed to be a solid at room temperature, typical for similar structures. N/A

| Solubility | Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. | N/A |

Primary Analytical Method: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography is the cornerstone for the analysis of non-volatile and thermally labile compounds like the target analyte.[5] A reversed-phase method is selected due to the compound's moderate polarity. The methodology is designed to separate the analyte from its potential impurities, including precursors and degradation products that might arise from hydrolysis of the ether linkage or oxidation of the aldehyde group.

Principle of Separation

The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The analyte and its impurities are partitioned between the two phases based on their hydrophobicity. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for the resolution of closely related structures.[1] UV detection is employed, leveraging the chromophoric nature of the aromatic rings and the carbonyl group.

Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Column: Kinetex™ C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Reference Standard: this compound, >99.5% purity.

Reagents and Solutions:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Acetic Acid, glacial, analytical grade.

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides excellent resolution and is standard for reversed-phase separation of moderately polar compounds.[1]
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile A common, effective mobile phase system. The acid suppresses ionization of potential acidic impurities, leading to better peak shape.[1]
Gradient Elution 0 min: 50% B20 min: 90% B25 min: 90% B26 min: 50% B30 min: 50% B Ensures elution of the main peak with good retention and resolution from early-eluting polar impurities, while also eluting any highly non-polar impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °C Enhances reproducibility of retention times by controlling viscosity and separation kinetics.
Detection UV at 275 nm The analyte possesses strong chromophores. 275 nm is a suggested starting point; a PDA detector should be used to determine the optimal wavelength (λmax).
Injection Vol. 10 µL A typical volume to achieve good sensitivity without overloading the column.

| Run Time | 30 minutes | Sufficient to allow for elution of all components and column re-equilibration. |

Preparation of Solutions:

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution again after a series of sample injections to bracket the samples and ensure system stability.

  • Quantify the analyte in the sample by comparing the peak area to that of the standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard (50 µg/mL) sys_suit System Suitability (5x Standard Injections) prep_standard->sys_suit prep_sample Prepare Sample (50 µg/mL) analysis Inject Blank, Standards, and Samples prep_sample->analysis prep_mobile Prepare Mobile Phases (A and B) sys_equilib System Equilibration prep_mobile->sys_equilib sys_equilib->sys_suit sys_suit->analysis If Passes integration Integrate Peak Areas analysis->integration calculation Calculate Concentration & Purity integration->calculation report Generate Report calculation->report GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample in DCM (100 µg/mL) injection Inject Sample into GC prep_sample->injection separation Separation on Capillary Column injection->separation detection Ionization, Fragmentation, and Detection in MS separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectra Extract Mass Spectrum for Each Peak tic->spectra library Compare Spectrum to Library / Standard spectra->library report Identify and Report Components library->report

Sources

Application Notes and Protocols for the Analysis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. As with any high-purity chemical used in drug development or other regulated industries, robust and reliable analytical methods are required to determine its identity, purity, and to quantify it in various matrices. This document provides detailed application notes and step-by-step protocols for the analysis of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies presented herein are designed for researchers, quality control analysts, and drug development professionals. The rationale behind instrumental parameter selection is discussed in detail, grounding the protocols in established chromatographic theory and adherence to scientific best practices as outlined in international guidelines.[1][2][3]

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₃ClO₃[4]

  • Molecular Weight: 276.72 g/mol [4]

  • Structure:

    
    (Note: Image is a representation)
    

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC is the premier technique for the analysis of moderately polar, non-volatile compounds like substituted benzaldehydes. The method described provides a robust approach for purity assessment and quantification.

Scientific Rationale for Method Development

The chosen HPLC method is built upon a foundational understanding of the analyte's chemical properties and its expected interactions with the stationary and mobile phases.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as the primary stationary phase. This is due to its hydrophobic nature, which provides excellent retention for aromatic compounds like our target analyte through hydrophobic interactions. The relatively non-polar nature of the molecule, with its two benzene rings, predicts strong affinity for the C18 ligands.[5][6]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is an excellent organic modifier for reversed-phase chromatography, offering good elution strength for aromatic compounds and low viscosity. A gradient elution is employed to ensure that any potential impurities, which may vary significantly in polarity, are eluted with sharp, symmetrical peaks within a reasonable runtime. A small amount of formic acid is added to the mobile phase to control the pH and suppress the ionization of any residual silanol groups on the stationary phase, which is crucial for achieving symmetric peak shapes.[7][8]

  • Detection Wavelength (λ): The analyte contains two chromophores: the substituted benzaldehyde ring and the chlorobenzyl ring. Aromatic aldehydes typically exhibit strong absorbance (π→π* transitions) in the 250-280 nm range and weaker absorbance (n→π* transitions) around 270-300 nm.[1][9] A study of the closely related 3-chloro-4-methoxybenzaldehyde showed significant UV activity between 250 nm and 302 nm.[10] To ensure high sensitivity, a detection wavelength of 275 nm is selected as an optimal starting point, balancing proximity to the likely absorbance maximum with reduced potential interference from the mobile phase. A photodiode array (PDA) detector is recommended during method development to experimentally verify the absorbance maximum (λmax) of the analyte peak.

HPLC System and Parameters

The following table summarizes the instrumental conditions for the analysis.

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II LC System or equivalent, with PDA/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 275 nm (or λmax as determined by PDA)
Run Time 22 minutes
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (1 mg/mL in Acetonitrile) prep_work 2. Create Working Standards (Serial Dilution) prep_std->prep_work inject 4. Inject onto HPLC System prep_work->inject prep_sample 3. Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) prep_sample->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. UV Detection (275 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate quantify 8. Quantify Analyte (External Standard Calibration) integrate->quantify report 9. Generate Report (Purity, Concentration) quantify->report

Caption: Workflow for HPLC-UV analysis of the target analyte.

Detailed Protocol: HPLC-UV Analysis

1. Reagent and Standard Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Working Standard Solutions: Perform serial dilutions of the Standard Stock Solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrument Setup and Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 20 minutes or until a stable baseline is achieved.
  • Perform a blank injection (acetonitrile) to ensure the system is clean.
  • Inject the working standard solutions in order of increasing concentration to generate a calibration curve.
  • Inject the sample solution(s). It is recommended to bracket sample injections with a mid-level calibration standard to monitor system stability.

3. Data Analysis and System Suitability:

  • Integrate the peak corresponding to the analyte in all chromatograms.
  • Generate a linear regression calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
  • Calculate the concentration of the analyte in the sample solution using the calibration curve.
  • System Suitability: For a mid-level standard, the tailing factor should be ≤ 1.5, and the relative standard deviation (RSD) for six replicate injections should be ≤ 2.0%.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an ideal confirmatory technique, providing both chromatographic separation and structural information through mass spectral fragmentation. It is highly sensitive and specific, making it suitable for identity confirmation and the detection of volatile or semi-volatile impurities.

Scientific Rationale for Method Development
  • Technique Suitability: The target analyte is a semi-volatile compound with sufficient thermal stability to be analyzed by gas chromatography. Its boiling point is expected to be high enough to prevent issues with premature volatilization but low enough to elute from a standard GC column at a reasonable temperature.[11]

  • Column Selection: A low-bleed, non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or equivalent) is chosen. This is a general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds based primarily on their boiling points. Its robustness and inertness are ideal for preventing analyte degradation.

  • Temperature Program: A temperature-programmed run is essential for this analysis. Starting at a relatively low temperature allows for the proper focusing of the analyte at the head of the column, while a steady ramp to a higher temperature ensures the elution of the high-boiling-point analyte as a sharp peak. The final temperature is held to ensure that any less volatile impurities are eluted from the column.

  • Mass Spectrometry Parameters: Electron Ionization (EI) at 70 eV is a standard and highly reproducible ionization technique that generates a rich fragmentation pattern, which is crucial for structural elucidation and library matching. A full scan mode is used to gather comprehensive mass spectral data for both the main analyte and any unknown impurities.

  • Predicted Mass Fragmentation: The structure of the molecule allows for predictable fragmentation patterns under EI conditions:

    • Molecular Ion (M⁺): A peak at m/z 276 should be observable, corresponding to the molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 278 with approximately one-third the intensity of the M⁺ peak.

    • Benzylic Cleavage: The most favorable cleavage is expected at the benzylic ether bond, leading to the formation of the highly stable 4-chlorobenzyl cation. This will produce a strong signal at m/z 125 (and an isotope peak at m/z 127). This is predicted to be the base peak.

    • Other Key Fragments: Cleavage resulting in the other portion of the molecule would yield a fragment at m/z 151 (the 3-formyl-4-methoxyphenyl radical cation). Loss of the aldehyde group (-CHO) from the molecular ion could produce a fragment at m/z 247.

GC-MS System and Parameters
ParameterRecommended Setting
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Solution (e.g., 1 mg/mL in Dichloromethane) inject 2. Inject into GC-MS System prep_sample->inject separate 3. Chromatographic Separation (HP-5MS Column, Temp Program) inject->separate ionize 4. Ionization (EI, 70 eV) & Fragmentation separate->ionize detect 5. Mass Detection (Quadrupole Analyzer) ionize->detect extract_tic 6. Analyze Total Ion Chromatogram (TIC) detect->extract_tic extract_ms 7. Extract Mass Spectrum of Analyte Peak extract_tic->extract_ms confirm 8. Confirm Identity (Fragmentation Pattern & Library) extract_ms->confirm report 9. Generate Report confirm->report

Caption: Workflow for GC-MS analysis of the target analyte.

Detailed Protocol: GC-MS Analysis

1. Reagent and Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or ethyl acetate.

2. Instrument Setup and Analysis:

  • Load the described GC-MS method and allow the instrument to equilibrate.
  • Perform a solvent blank injection to verify system cleanliness.
  • Inject the sample solution.

3. Data Analysis:

  • Examine the Total Ion Chromatogram (TIC) for the peak corresponding to the analyte.
  • Obtain the mass spectrum by averaging across the top of the analyte peak.
  • Confirm the identity of the compound by comparing the experimental mass spectrum with the predicted fragmentation pattern:
  • Check for the molecular ion at m/z 276 and the M+2 isotope peak at m/z 278.
  • Confirm the presence of the base peak at m/z 125 (with its isotope at m/z 127).
  • Identify other significant fragments, such as m/z 151.
  • Assess the purity of the sample by integrating all peaks in the TIC and calculating the area percent of the main component.

Part 3: Method Validation and Trustworthiness

For use in a regulated environment, both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) or equivalent guidelines.[1][2][3] This process demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradants, or matrix components. This is demonstrated by the absence of interfering peaks in a blank and by the resolution of the analyte peak from other components.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, with a correlation coefficient (r²) of ≥ 0.999.[1]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels, with recovery values between 98.0% and 102.0% being acceptable.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and instrument. Typically evaluated by analyzing six replicate samples, with an RSD of ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage.

By rigorously validating these methods, researchers and quality control professionals can ensure the integrity and trustworthiness of the analytical data generated for this compound.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde... [Link]

  • Kallio, H., Leino, M., & Kouvi, A. (1986). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • SpectraBase. (n.d.). This compound. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde? [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Revue Roumaine de Chimie. (n.d.). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. [Link]

  • Journal of the Air & Waste Management Association. (2009). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Science of The Total Environment. (2020).
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • PubMed. (2019). UV-induced conformational isomerization and photochemistry of 3-chloro-4-methoxybenzaldehyde in cryogenic inert matrices. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • ResearchGate. (n.d.). GC/MS Parameters for Benzyl ether Analysis. [Link]

  • SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. [Link]

  • Polymer Chemistry. (2014).
  • Quora. (2022). How do you choose a mobile phase in HPLC? [Link]

  • ResearchGate. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography. [Link]

  • ResearchGate. (n.d.). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

Sources

Application Notes and Protocols: Evaluating 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Vanillic and Ambery Notes

The fragrance industry is in constant pursuit of novel molecules that can offer unique olfactory experiences, improved stability, and enhanced performance in various consumer products. Benzaldehyde and its derivatives are a cornerstone of modern perfumery, providing a wide spectrum of scents ranging from bitter almond and cherry to sweet, creamy, and floral notes.[1][2][3] Vanillin, a notable benzaldehyde derivative, is a key component in many iconic fragrances, cherished for its warm, gourmand character.[4][5] Modifications to the vanillin structure, such as in isovanillin and its derivatives, have led to new and interesting scent profiles and applications.[6][7]

This document outlines the potential of a novel synthetic aromatic aldehyde, 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde , as a new fragrance ingredient. Structurally, this molecule is an ether derivative of isovanillin, suggesting it may possess a complex and intriguing scent profile with potential vanillic, woody, and spicy notes, possibly with a unique creamy or powdery facet. The presence of a chlorobenzyl group is of particular interest, as it may contribute to the molecule's substantivity and introduce novel olfactory characteristics not found in existing vanillic compounds.

These application notes provide a comprehensive guide for researchers, perfumers, and regulatory professionals on the synthesis, characterization, and evaluation of this promising molecule for use in the fragrance industry. The protocols herein are designed to establish a thorough understanding of its scent profile, performance, and safety, adhering to the highest scientific and industry standards.

Physicochemical and Structural Information

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₅H₁₃ClO₃Inferred from structure
Molecular Weight ~276.71 g/mol Calculated
Appearance Likely a white to off-white crystalline powderAnalogy to similar compounds[9]
Solubility Expected to be soluble in ethanol and other common fragrance solventsGeneral property of aromatic aldehydes

A proposed synthesis route for this molecule is outlined below, based on established Williamson ether synthesis protocols.

Proposed Synthesis Workflow

The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable and well-documented method for preparing ethers. The starting materials would be isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 4-chlorobenzyl chloride.

G isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) reaction Williamson Ether Synthesis (Reflux) isovanillin->reaction chlorobenzyl 4-Chlorobenzyl chloride chlorobenzyl->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction purification Purification (Recrystallization) reaction->purification product This compound purification->product

Caption: Proposed synthesis of this compound.

Comprehensive Evaluation Protocols

A thorough evaluation is critical to determine the potential of a new fragrance ingredient. The following protocols outline a multi-faceted approach, encompassing analytical characterization, sensory analysis, stability and performance testing, and a preliminary safety assessment.

Analytical Characterization

The purity and identity of the synthesized molecule must be unequivocally confirmed before proceeding with further evaluations.

3.1.1 Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of the synthesized compound and identify any potential impurities.

Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column.

Procedure:

  • Prepare a 1% solution of the synthesized compound in a suitable solvent (e.g., ethanol or dichloromethane).

  • Inject 1 µL of the solution into the GC-MS.

  • Use a temperature program that allows for the separation of the main compound from any potential starting materials or by-products. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 10 minutes at 280°C.

  • Analyze the resulting chromatogram to determine the percentage purity based on the peak area.

  • Compare the mass spectrum of the main peak with the expected fragmentation pattern for this compound. Mass spectral libraries can aid in the identification of known compounds.[10]

3.1.2 Protocol for Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Procedure:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, methoxy group, benzyl protons, and aldehyde proton.

  • IR Spectroscopy: Obtain an IR spectrum of the solid compound. Look for characteristic absorption bands for the aldehyde C=O stretch, C-O-C ether linkages, and aromatic C-H and C=C bonds.

Sensory Evaluation

Sensory analysis by trained professionals is essential to characterize the olfactory properties of the new molecule.[10][11][12]

3.2.1 Protocol for Odor Profile Description

Objective: To establish a detailed olfactory description of the new molecule.

Panel: A panel of at least five trained and experienced perfumers or sensory analysts.

Procedure:

  • Prepare a 10% solution of the compound in a neutral solvent like ethanol.

  • Dip a standard fragrance blotter into the solution and allow the solvent to evaporate for a few seconds.[13]

  • Each panelist should independently evaluate the scent at different time intervals (top notes, middle notes, and base notes) and record their impressions using a standardized vocabulary.

  • A roundtable discussion should follow the individual evaluations to reach a consensus on the primary and secondary odor descriptors.

3.2.2 Protocol for Triangle Test

Objective: To determine if the new molecule is perceivably different from structurally similar compounds (e.g., vanillin, isovanillin, or other benzyl ethers).

Procedure:

  • Present panelists with three samples, two of which are identical and one is the new molecule (or vice versa).

  • Ask the panelists to identify the odd sample out.

  • The results should be statistically analyzed to determine if a significant difference is perceived.

Stability and Performance Testing

The stability of a fragrance ingredient is crucial for its successful incorporation into consumer products.[14][15]

3.3.1 Protocol for Accelerated Stability Testing

Objective: To assess the stability of the compound under conditions of elevated temperature and light exposure.

Procedure:

  • Prepare solutions of the compound in a simple cosmetic base (e.g., a hydroalcoholic solution or a simple cream).

  • Store samples under the following conditions for a period of up to 12 weeks:

    • Elevated temperature: 40°C in an oven.

    • Light exposure: In a light box with controlled UV and visible light exposure.

    • Control: Room temperature in the dark.

  • At regular intervals (e.g., 2, 4, 8, and 12 weeks), evaluate the samples for any changes in color, clarity, and scent profile.

  • Analytical techniques such as GC-MS can be used to quantify any degradation of the compound.

3.3.2 Protocol for Performance in a Model Fragrance

Objective: To evaluate the substantivity and diffusion of the new molecule in a simple fragrance composition.

Procedure:

  • Create a simple model fragrance (e.g., a floral or oriental accord) with and without the new molecule at a defined concentration (e.g., 1-5%).

  • Evaluate the two fragrances on blotters and on skin over a period of at least 8 hours.[16]

  • Assess the impact of the new molecule on the overall scent profile, its longevity, and its sillage (the degree to which the fragrance diffuses).

Safety Assessment Framework

Ensuring the safety of any new fragrance ingredient is paramount. The safety evaluation process should follow the guidelines established by the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).[11][17][18][19][20]

G cluster_0 Preliminary Safety Assessment cluster_1 Further Testing (if required) in_silico In Silico Analysis (Structural Alerts, TTC) genotoxicity Genotoxicity Screening (e.g., Ames test) in_silico->genotoxicity skin_sensitization Skin Sensitization Potential (e.g., DPRA, KeratinoSens™) genotoxicity->skin_sensitization repeated_dose Repeated Dose Toxicity skin_sensitization->repeated_dose Based on exposure phototoxicity Phototoxicity/Photoallergy skin_sensitization->phototoxicity Based on UV absorption

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Enhancing Yield in 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that optimizing the synthesis of key intermediates like 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is critical for the success of your research and development projects. Low yields can be a significant bottleneck, leading to delays and increased costs. This technical support center is designed to provide you with in-depth troubleshooting guides and FAQs to help you overcome common challenges in this synthesis, drawing upon established principles of organic chemistry and practical laboratory experience.

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide (or in this case, a phenoxide), which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. In this specific synthesis, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is treated with a base to form the corresponding phenoxide, which then reacts with 4-chlorobenzyl chloride to yield the desired ether.

While the reaction is straightforward in principle, several factors can influence its efficiency and lead to suboptimal yields.[2] This guide will walk you through a systematic approach to troubleshooting and optimizing your reaction conditions.

This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Q1: My reaction yield is consistently below 50%. What are the most probable causes and how can I systematically troubleshoot this issue?

Low yields are a frequent challenge and can stem from several factors. A logical troubleshooting approach is essential to pinpoint the root cause. The flowchart below provides a systematic guide to diagnosing the problem.

graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Yield (<50%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_check [label="Step 1: Verify Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; conditions_check [label="Step 2: Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Step 3: Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; purification_check [label="Step 4: Optimize Purification", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-nodes for Reagent Check reagent_purity [label="Purity of Isovanillin & 4-Chlorobenzyl Chloride?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; anhydrous [label="Anhydrous Conditions Maintained?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; stoichiometry [label="Correct Stoichiometry Used?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Conditions Check base_choice [label="Is the Base Optimal?\n(Strength & Type)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_choice [label="Is the Solvent Appropriate?\n(Polar Aprotic?)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; temp_time [label="Are Temperature & Time Optimized?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Side Reactions tlc_analysis [label="Analyze TLC for Byproducts", fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Purification loss_during_workup [label="Product Loss During Workup/Purification?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Solution Nodes solution [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> reagent_check; reagent_check -> reagent_purity [label="Check"]; reagent_purity -> anhydrous [label="If Pure"]; reagent_purity -> reagent_check [label="If Impure, Purify/Replace", style=dashed]; anhydrous -> stoichiometry [label="If Yes"]; anhydrous -> reagent_check [label="If No, Dry Glassware/Solvents", style=dashed]; stoichiometry -> conditions_check [label="If Correct"]; stoichiometry -> reagent_check [label="If Incorrect, Adjust", style=dashed];

conditions_check -> base_choice [label="Check"]; base_choice -> solvent_choice [label="If Optimal"]; base_choice -> conditions_check [label="If Not, See Table 1", style=dashed]; solvent_choice -> temp_time [label="If Appropriate"]; solvent_choice -> conditions_check [label="If Not, See Table 2", style=dashed]; temp_time -> side_reactions [label="If Optimized"]; temp_time -> conditions_check [label="If Not, Adjust (e.g., 50-100°C, 1-8h)", style=dashed];

side_reactions -> tlc_analysis; tlc_analysis -> purification_check [label="If Byproducts Present, Identify & Mitigate"];

purification_check -> loss_during_workup; loss_during_workup -> solution [label="If No"]; loss_during_workup -> purification_check [label="If Yes, Refine Protocol", style=dashed]; }

Caption: A systematic workflow for troubleshooting low product yield.

Key areas to investigate are:

  • Reagent Quality and Stoichiometry : Ensure starting materials are pure and dry. The Williamson ether synthesis is sensitive to moisture, which can consume the base.[3]

  • Reaction Conditions : The choice of base, solvent, temperature, and reaction time are all critically interlinked.

  • Side Reactions : Unwanted reactions can consume starting materials and complicate purification.[4]

  • Work-up and Purification : Product can be lost during extraction and purification steps.

Q2: I'm observing a significant amount of unreacted isovanillin in my crude product. What is causing this and how can it be resolved?

This is a classic sign of incomplete deprotonation of the phenolic hydroxyl group on isovanillin. The pKa of a phenol is typically around 10, so a sufficiently strong base is required to generate the phenoxide nucleophile in a high enough concentration to drive the reaction forward.

Causality:

  • Insufficiently Strong Base: If the base is too weak, the equilibrium between the phenol and the phenoxide will lie to the left, resulting in a low concentration of the active nucleophile.

  • Poor Base Quality: Solid bases like sodium hydride (NaH) can be deactivated by improper storage and handling.[3]

  • Presence of Water: Water can react with and neutralize strong bases, reducing their effectiveness.[3]

Solutions:

  • Select a Stronger Base: Switch from a weaker base like sodium carbonate (Na₂CO₃) to a stronger one like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH). See Table 1 for a comparison.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. If using a solid base like NaH, ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Base Equivalents: A slight excess of the base (e.g., 1.1 to 1.5 equivalents) can help drive the deprotonation to completion. However, a large excess may promote side reactions.[5]

graph "Reaction_Mechanism" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

}

Caption: The Williamson ether synthesis mechanism for the target molecule.
Q3: How do I choose the optimal base and solvent for this SN2 reaction?

The choice of base and solvent is perhaps the most critical factor in optimizing a Williamson ether synthesis. For an SN2 reaction, polar aprotic solvents are generally preferred because they can solvate the cation of the base but do not solvate the nucleophile (the phenoxide) as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[4]

Table 1: Comparison of Common Bases

BaseFormulaTypepKa (Conjugate Acid)Key Characteristics
Potassium CarbonateK₂CO₃Weak~10.3Mild, inexpensive, commonly used. May require higher temperatures or longer reaction times.
Sodium HydroxideNaOHStrong~15.7Strong, inexpensive. Can be used with a phase-transfer catalyst in a two-phase system.[6]
Sodium HydrideNaHStrong~35Very strong, non-nucleophilic base. Generates H₂ gas, requiring an inert atmosphere. Excellent for ensuring complete deprotonation.[1]
N,N-DiisopropylethylamineDIPEAWeak~11Organic, non-nucleophilic base. Often used when substrates are sensitive to strong inorganic bases.[7]

Table 2: Comparison of Common Solvents

SolventTypeDielectric Constant (ε)Suitability for SN2
N,N-Dimethylformamide (DMF)Polar Aprotic37Excellent. Solubilizes reactants and promotes high reaction rates. High boiling point.
AcetonitrilePolar Aprotic37.5Excellent. Good solvent for many salts and promotes fast SN2 reactions.[4]
AcetonePolar Aprotic21Good. Can be effective, especially with iodide as a leaving group (Finkelstein conditions).
EthanolPolar Protic24.5Poor. Solvates the phenoxide nucleophile, reducing its reactivity. Can also act as a competing nucleophile.[5]

Recommendation: For high yield, the combination of a strong base like potassium carbonate or sodium hydroxide in a polar aprotic solvent like DMF or acetonitrile at a moderately elevated temperature (e.g., 60-80 °C) is a robust starting point.[4][6][8]

graph "Parameter_Interplay" { graph [layout=neato, overlap=false, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Interplay of key parameters affecting reaction yield.
Q4: Should I use a phase-transfer catalyst (PTC) for this synthesis?

A phase-transfer catalyst can be highly beneficial, particularly if you are using an inorganic base like NaOH or K₂CO₃ with an organic solvent in which the base is poorly soluble.

Mechanism of Action: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or carbonate anion from the aqueous or solid phase into the organic phase. There, the anion can deprotonate the isovanillin, and the resulting phenoxide is paired with the bulky quaternary ammonium cation, making it highly soluble and reactive in the organic phase.

Benefits:

  • Increased Reaction Rate: By bringing the reactants together in a single phase, the reaction rate is significantly accelerated.

  • Milder Conditions: PTCs often allow the reaction to be run at lower temperatures.[6]

  • Simplified Procedure: It can eliminate the need for strictly anhydrous conditions or expensive anhydrous solvents, allowing the use of aqueous base solutions.

Recommendation: If you are using a base like NaOH or K₂CO₃, adding a catalytic amount (e.g., 1-5 mol%) of TBAB is highly recommended to improve your yield and reaction time.[4][6]

Experimental Protocol: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 4-Chlorobenzyl chloride

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to isovanillin.

  • Reagent Addition: Add 4-chlorobenzyl chloride (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-6 hours.[6][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) will typically yield the pure product. If necessary, column chromatography on silica gel can be performed.[9]

Frequently Asked Questions (FAQs)

  • Q: Can I use 4-chlorobenzyl bromide instead of the chloride?

    • A: Yes. Alkyl bromides are generally more reactive than chlorides in SN2 reactions because bromide is a better leaving group. This may lead to a faster reaction, but the chloride is often more cost-effective and sufficiently reactive for this synthesis.

  • Q: My product is an oil, not a solid. What should I do?

    • A: While the target compound is typically a solid at room temperature, impurities can lower the melting point, causing it to appear as an oil. Ensure your starting materials were pure and that the reaction went to completion. If the crude product is an oil, purification by column chromatography is the recommended next step.

  • Q: How do I confirm the identity and purity of my final product?

    • A: The identity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or by confirming a sharp melting point that matches the literature value.[9]

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P
  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google P
  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
  • (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - ResearchGate. [Link]

  • CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google P
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed. [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Unexpected course of a Williamson ether synthesis - Arkivoc. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

  • 4-Methoxybenzaldehyde - mVOC 4.0. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

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Technical Support Center: Synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific Williamson ether synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, ensuring a robust and reproducible experimental outcome.

Core Reaction Overview

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace the chloride from 4-chlorobenzyl chloride.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue and can stem from several factors. A systematic diagnosis is key.

  • Incomplete Deprotonation of Isovanillin: The reaction's success hinges on the formation of the nucleophilic phenoxide. Isovanillin's phenolic proton has a pKa of approximately 8.89, meaning a sufficiently strong base is required for complete deprotonation.[3] Weak bases like sodium bicarbonate will be ineffective.

    • Recommended Action: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4][5] When using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its reactivity. An excess of the base (1.5-2.0 equivalents) is often beneficial.

  • Reaction Time and Temperature: The Williamson ether synthesis can be slow, especially with less reactive alkyl halides.[2] Insufficient reaction time or temperature will lead to incomplete conversion.

    • Recommended Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider increasing the temperature (e.g., refluxing in acetone or DMF) or extending the reaction time.[2] Typical reaction times can range from 8 to 24 hours.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[2]

    • Elimination: While 4-chlorobenzyl chloride is a primary halide and less prone to elimination, high temperatures and very strong, bulky bases can favor this side reaction.[2][4]

    • Ring Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.

Question 2: My TLC plate shows multiple spots, including one that is very close to my product spot. What are the probable byproducts?

The presence of multiple spots indicates a mixture of compounds. Identifying them is the first step to optimizing the purification.

  • Unreacted Starting Materials: The most common "impurities" are unreacted isovanillin and 4-chlorobenzyl chloride.

  • Benzyl Alcohol Formation: If moisture is present in the reaction, the base can hydrolyze the 4-chlorobenzyl chloride to form 4-chlorobenzyl alcohol.

  • Self-Condensation/Cannizzaro Reaction: In strongly basic conditions, the aldehyde group of isovanillin or the product can potentially undergo side reactions, although this is less common under standard Williamson conditions.

Recommended Action: Run a co-spot TLC with your starting materials to confirm their presence. The polarity of the likely compounds, from most polar to least polar, is typically: Isovanillin > 4-Chlorobenzyl Alcohol > Product > 4-Chlorobenzyl Chloride. This information will guide your purification strategy.

Question 3: I'm struggling to purify the final product. What is the best method?

Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6]

    • Recommended Solvents: For aromatic ethers like the target compound, common and effective recrystallization solvents include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or dichloromethane/hexane.[7][8][9]

    • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If using a mixed system, dissolve in the more polar solvent (e.g., ethyl acetate) and then slowly add the less polar anti-solvent (e.g., hexane) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to promote crystal growth.[6]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography is a reliable alternative. A silica gel stationary phase with a solvent gradient of ethyl acetate in hexane is a good starting point.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Reagent and Solvent Preparation

It is critical to use anhydrous solvents and reagents to prevent unwanted side reactions, such as the hydrolysis of the alkyl halide.

ReagentMolar Mass ( g/mol )EquivalentsTypical Amount (for 10 mmol scale)
Isovanillin152.151.01.52 g
4-Chlorobenzyl chloride161.031.11.77 g
Potassium Carbonate (K₂CO₃)138.211.52.07 g
Acetone (anhydrous)--50 mL
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add 4-chlorobenzyl chloride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours.

  • Monitoring: Periodically check the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the isovanillin spot indicates the reaction is nearing completion.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the resulting crude solid in dichloromethane (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from hot ethanol or an ethyl acetate/hexane mixture to yield this compound as a crystalline solid.

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Isovanillin, K₂CO₃, and Acetone add_alkyl_halide Add 4-Chlorobenzyl Chloride prep_reagents->add_alkyl_halide reflux Heat to Reflux (12-24h) add_alkyl_halide->reflux tlc Monitor by TLC reflux->tlc filter Filter & Evaporate Solvent tlc->filter extract Aqueous Extraction filter->extract purify Recrystallize or Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis.

Mechanistic Insight

The Williamson ether synthesis proceeds via a classic SN2 mechanism. Understanding this pathway is crucial for troubleshooting.

G cluster_reactants Step 1: Deprotonation cluster_intermediate Step 2: SN2 Attack isovanillin Isovanillin (Phenol) phenoxide Phenoxide Nucleophile isovanillin->phenoxide Deprotonation base Base (e.g., K₂CO₃) product This compound (Ether Product) phenoxide->product SN2 Displacement alkyl_halide 4-Chlorobenzyl Chloride (Electrophile) alkyl_halide->product SN2 Displacement

Caption: Reaction mechanism overview.

Final Characterization

Confirm the identity and purity of your final product using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • FT-IR Spectroscopy: To confirm the presence of the ether linkage and aldehyde carbonyl group, and the absence of the starting phenolic -OH group.

By understanding the underlying chemical principles and anticipating potential challenges, you can effectively troubleshoot and optimize the synthesis of this compound, leading to consistent and high-quality results in your research endeavors.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (2009). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2008). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]

  • PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. [Link]

  • PubChem - NIH. (n.d.). Isovanillin. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Crystallization Solvents. [Link]

  • PubChem - NIH. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]

  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • IndiaMART. (n.d.). Isovanillin (3-Hydroxy-4-Methoxy Benzaldehyde). [Link]

Sources

Technical Support Center: Optimization of O-Benzylation of 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the O-benzylation of 4-hydroxy-3-methoxybenzaldehyde, a critical reaction in the synthesis of valuable intermediates in the pharmaceutical, fragrance, and flavor industries. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Williamson ether synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your product.

Troubleshooting Guide: Common Issues and Solutions

The O-benzylation of vanillin, while a seemingly straightforward SN2 reaction, can present several challenges. This section addresses common problems encountered during the experiment, their underlying causes, and actionable solutions.

Issue 1: Low Yield of the Desired O-Benzylated Product

A low yield is one of the most frequent issues. Several factors can contribute to this, from incomplete deprotonation to competing side reactions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The first step of the Williamson ether synthesis is the formation of a phenoxide ion. If the base used is not strong enough to completely deprotonate the hydroxyl group of vanillin, the reaction will not proceed to completion.

    • Solution: Ensure the use of a sufficiently strong base. For complete deprotonation, sodium hydride (NaH) or potassium hydride (KH) are highly effective.[1] Weaker bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) can also be employed, particularly when using a phase-transfer catalyst.[1][2]

  • Side Reaction: E2 Elimination of the Benzyl Halide: A common competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, especially if the reaction temperature is too high.[3]

    • Solution: Carefully control the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[3] It's crucial to find a balance that favors the SN2 reaction without promoting significant elimination.[1]

  • Presence of Water in the Reaction Mixture: Alkoxides are highly reactive and will be quenched by water. Anhydrous conditions are therefore critical for a successful reaction.[1]

    • Solution: Thoroughly dry all glassware before use and employ anhydrous solvents.

  • Poor Reactivity of the Benzylating Agent: The choice of leaving group on the benzyl halide significantly impacts the reaction rate.

    • Solution: The reactivity of benzyl halides follows the trend: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[1] If you are using benzyl chloride and experiencing low reactivity, consider switching to benzyl bromide or iodide. The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can also enhance the reaction rate with benzyl chloride or bromide through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[1]

Issue 2: Formation of Byproducts

The appearance of unexpected spots on a TLC plate indicates the formation of byproducts. Identifying and minimizing these is key to obtaining a pure product.

Possible Byproducts & Mitigation Strategies:

  • C-Alkylated Product: With phenoxide nucleophiles, alkylation can occur on the aromatic ring in addition to the desired O-alkylation, leading to the formation of C-benzylated vanillin.[3]

    • Mitigation: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Dibenzyl Ether: If the benzyl halide reacts with any benzyl alcohol formed from the hydrolysis of the halide, dibenzyl ether can be a byproduct.

    • Mitigation: Maintaining anhydrous conditions is crucial to prevent the formation of benzyl alcohol.

  • Unreacted Starting Materials: Significant amounts of unreacted vanillin or benzyl halide indicate an incomplete reaction.

    • Mitigation: Refer to the solutions for "Low Yield" above. Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing the O-benzylation of vanillin.

Q1: What is the best solvent for the O-benzylation of vanillin?

A1: The choice of solvent is critical for the success of a Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[3] Excellent choices include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone [2]

  • Acetonitrile

Protic solvents like water or ethanol should be avoided as they can solvate the nucleophile, reducing its reactivity.[3]

Q2: How can I accelerate the reaction without increasing the temperature significantly?

A2: Besides increasing the temperature, which can lead to side reactions, there are several ways to accelerate the O-benzylation:

  • Use a More Reactive Benzylating Agent: As mentioned earlier, benzyl iodide is more reactive than benzyl bromide, which is more reactive than benzyl chloride.[1]

  • Employ a Phase-Transfer Catalyst (PTC): Phase-transfer catalysis is a highly effective technique for Williamson ether synthesis, especially when using inorganic bases like NaOH or K₂CO₃ in a biphasic system.[4][5] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB or tetrabutylammonium iodide - TBAI), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the benzyl halide is, thereby accelerating the reaction.[2][4]

Q3: What are the typical work-up and purification procedures for this reaction?

A3: A standard work-up procedure involves:

  • Quenching the Reaction: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and carefully quench it by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3]

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[1][3]

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[1][3]

  • Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain the pure O-benzylated vanillin.[3][6]

Q4: Can microwave irradiation be used for this reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool for this reaction. It can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[1]

Experimental Protocols

Protocol 1: O-Benzylation of Vanillin using K₂CO₃ in Acetone

This protocol is a common and relatively mild method for the benzylation of vanillin.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)

Procedure:

  • To a solution of vanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add a catalytic amount of TBAI (0.1 eq), if desired, to accelerate the reaction.[2]

  • To this stirred suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: O-Benzylation of Vanillin using Phase-Transfer Catalysis (PTC)

This protocol is particularly useful for larger-scale reactions and when using aqueous bases.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Benzyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 10-30%)[4][5]

  • An organic solvent (e.g., dichloromethane or toluene)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

Procedure:

  • Dissolve vanillin (1.0 eq) in the organic solvent.

  • Add the aqueous NaOH solution and the phase-transfer catalyst (0.05 - 0.1 eq).

  • Stir the biphasic mixture vigorously and add benzyl chloride (1.1 eq).

  • Continue vigorous stirring at a suitable temperature (e.g., 40-60 °C) and monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as needed.

Data Presentation

Parameter Condition A (K₂CO₃/Acetone) Condition B (NaOH/DCM/PTC) Considerations
Base K₂CO₃ (solid)NaOH (aqueous)K₂CO₃ is milder; NaOH is stronger and cheaper.
Solvent AcetoneDichloromethane (DCM)Acetone is a good polar aprotic solvent. DCM is common for PTC.
Catalyst TBAI (optional)TBABTBAI can enhance reactivity with benzyl chloride/bromide.
Temperature Reflux (approx. 56 °C)40-60 °CLower temperatures may be possible with PTC.
Work-up Filtration then extractionPhase separation then extractionPTC work-up requires careful phase separation.

Visualizations

Williamson_Ether_Synthesis Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide Product O-Benzylated Vanillin (Ether) Phenoxide->Product SN2 Attack BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->Product Salt Salt Byproduct (e.g., KBr, NaCl) BenzylHalide->Salt

Caption: General mechanism of the Williamson ether synthesis for O-benzylation of vanillin.

Troubleshooting_Workflow Start Low Yield in O-Benzylation Check_Base Is the base strong enough? (e.g., NaH, K₂CO₃ with PTC) Start->Check_Base Check_Conditions Are reaction conditions anhydrous? Check_Base->Check_Conditions Yes Solution_Base Use a stronger base or add a PTC. Check_Base->Solution_Base No Check_Temp Is the temperature optimized? (Avoid high temps for E2) Check_Conditions->Check_Temp Yes Solution_Conditions Use anhydrous solvents and dry glassware. Check_Conditions->Solution_Conditions No Check_Halide Is the benzyl halide reactive enough? (I > Br > Cl) Check_Temp->Check_Halide Yes Solution_Temp Optimize temperature (50-100 °C). Check_Temp->Solution_Temp No Solution_Halide Switch to a more reactive halide or add NaI/KI catalyst. Check_Halide->Solution_Halide No Success Improved Yield Check_Halide->Success Yes Solution_Base->Success Solution_Conditions->Success Solution_Temp->Success Solution_Halide->Success

Sources

Technical Support Center: A Guide to the Stability and Degradation of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Our goal is to provide you with a comprehensive understanding of its stability profile and offer practical solutions to common challenges encountered during its handling, storage, and use in experimental settings. By understanding the molecule's inherent reactivity, you can ensure the integrity of your starting materials and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common inquiries and issues related to the stability of this compound.

Q1: What are the optimal storage and handling conditions to ensure long-term stability?

Answer: Proper storage is the most critical factor in preventing degradation. This molecule possesses two primary reactive sites: the aldehyde functional group and the benzyl ether linkage. The aldehyde is particularly susceptible to autoxidation.[1][2]

Core Recommendations:

  • Inert Atmosphere: For long-term storage, the compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[2] This minimizes contact with atmospheric oxygen, the primary driver for aldehyde oxidation.

  • Light Protection: Store the material in an amber or opaque glass vial to protect it from light. UV radiation can initiate and accelerate the free-radical chain mechanism responsible for oxidation.[2][3]

  • Temperature Control: Ideal storage is in a cool, dry, and well-ventilated place, typically between 15°C and 25°C.[2] While refrigeration can slow oxidation, it may cause the less soluble benzoic acid impurity to crystallize if degradation has already begun.[2]

  • Airtight Seal: Always use a tightly sealed container with minimal headspace to reduce exposure to air and moisture.[2]

Q2: I've observed a white crystalline precipitate and a slight yellowing of my sample. What does this indicate?

Answer: This is a classic sign of degradation. The two most likely culprits are:

  • Oxidation of the Aldehyde: The most common degradation pathway is the oxidation of the benzaldehyde moiety to its corresponding carboxylic acid, 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzoic acid. This product is a white crystalline solid and is the most probable identity of the precipitate you are observing.[2] Benzaldehydes readily undergo autoxidation on exposure to air at room temperature.[1]

  • Benzyl Ether Cleavage: Over extended periods, particularly with prolonged exposure to air, benzyl ethers can undergo oxidative degradation to form benzaldehydes and benzoic acids.[4][5] While the primary degradation is likely at the aldehyde, some level of ether cleavage contributing to impurities cannot be ruled out.

Even without visible crystals, a significant amount of the benzoic acid derivative can be dissolved in the aldehyde, potentially impacting reaction stoichiometry and outcomes.[2]

Q3: What is the primary degradation mechanism I should be concerned about?

Answer: The primary and most rapid degradation pathway is the free-radical autoxidation of the aldehyde functional group.

Mechanism Overview: This process is initiated by an event (like light exposure) that creates a radical. This radical then abstracts the aldehydic hydrogen, forming a benzoyl radical. The benzoyl radical reacts with molecular oxygen (O₂) to form a peroxy radical, which can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and another benzoyl radical, thus propagating the chain reaction. The peroxy acid ultimately reacts with another molecule of the aldehyde to yield two molecules of the carboxylic acid.

Below is a diagram illustrating this primary degradation pathway.

cluster_main Primary Oxidative Degradation Pathway Compound This compound Radical Benzoyl Radical Intermediate Compound->Radical Propagation (H-abstraction) Initiator Light (hν), Air (O₂) Initiator->Compound Initiation Acid 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzoic Acid (White Precipitate) Radical->Acid Reaction with O₂ & further steps

Caption: Primary oxidative degradation of the aldehyde.

Q4: My analytical data suggests the presence of the benzoic acid impurity. How can I purify the material before my reaction?

Answer: Yes, you can readily remove the acidic impurity with a simple acid-base extraction. This procedure leverages the fact that the carboxylic acid is acidic, while the desired aldehyde is not.

A detailed, step-by-step protocol for this purification is provided in the "Experimental Protocols" section below. The fundamental principle involves dissolving the material in a water-immiscible organic solvent and washing with a basic aqueous solution, such as 10% sodium carbonate.[2] The base deprotonates the carboxylic acid, forming its water-soluble sodium salt, which partitions into the aqueous layer and is removed.

Q5: How stable is the benzyl ether linkage to acidic or basic conditions?

Answer: The benzyl ether linkage is generally stable to a wide range of conditions, which is why it is a popular protecting group in organic synthesis.[6] However, it is not completely inert.

  • Acidic Conditions: Cleavage of benzyl ethers is possible using strong acids, though this method is typically reserved for acid-insensitive substrates.[7] Standard aqueous workups with dilute acids are generally safe. However, prolonged heating with strong acids like HBr or HI will lead to cleavage.[7][8]

  • Basic Conditions: The benzyl ether is highly stable under basic conditions. Hydrolysis of the ether under basic conditions is not a typical degradation pathway.

Q6: My synthetic route involves a catalytic hydrogenation step. Will this affect the integrity of my molecule?

Answer: Yes, absolutely. The benzyl ether group is highly susceptible to cleavage under catalytic hydrogenolysis conditions.[9] This is a standard method for deprotecting benzyl ethers.[7]

  • Reaction: In the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source (H₂ gas, transfer hydrogenation reagents), the C-O bond of the benzyl ether will be cleaved.

  • Products: This will result in the formation of 3-hydroxy-4-methoxybenzaldehyde and 4-chlorotoluene.

If your synthesis requires a reduction that must not affect the benzyl ether, you will need to choose your reagents carefully. For example, reducing an azide or a nitro group can often be done in the presence of a benzyl ether if specific inhibitors are used with the Pd/C catalyst.[10]

Troubleshooting Guide: At-a-Glance

Observed Issue Probable Cause(s) Recommended Solution(s)
White precipitate in solid/solution Oxidation of the aldehyde to the corresponding carboxylic acid.Purify the material via an aqueous base wash (see Protocol 2). Store the purified material under an inert atmosphere and protected from light.
Reaction yields are low or inconsistent Purity of the starting material is compromised due to oxidation.Confirm purity by NMR or LC-MS. Purify the aldehyde before use. Ensure all reactions are run under an inert atmosphere.
Appearance of 4-chlorotoluene and a phenolic compound in reaction mixture Unintended cleavage of the benzyl ether linkage.If using hydrogenation, this is expected. If not, check for and eliminate sources of strong acid or other reductive catalysts.
Compound degrades during column chromatography Prolonged exposure to air and light on silica gel.Use a faster elution system, minimize the time the compound spends on the column, and consider deactivating the silica gel with a small amount of triethylamine in the eluent if acidic impurities are a concern.

Experimental Protocols

As a self-validating system, the following protocols are provided to ensure the integrity of your material.

Protocol 1: Standard Inert Atmosphere Technique for Reactions

This protocol is essential to prevent oxidation during experimental setup and execution.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Rubber septa

  • Needles and tubing

  • Inert gas source (Argon or Nitrogen) with a bubbler

Procedure:

  • Glassware Prep: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) to remove adsorbed water.

  • Assembly: Assemble the glassware while still warm and immediately seal all openings with rubber septa.

  • Purge Cycle: Insert a needle connected to the inert gas line and a second vent needle. Allow the gas to flow through the system for 5-10 minutes to displace all air.

  • Positive Pressure: Remove the vent needle and connect the gas line to an oil or mercury bubbler to maintain a slight positive pressure of inert gas.

  • Reagent Addition: Add the this compound and other reagents via syringe (for liquids) or by briefly removing a septum under a strong positive flow of inert gas (for solids).

graphgraph cluster_workflow Inert Atmosphere Workflow A 1. Assemble Oven-Dried Glassware B 2. Seal with Septa A->B C 3. Purge with Inert Gas (Inlet & Outlet Needles) B->C D 4. Establish Positive Pressure (Connect to Bubbler) C->D E 5. Add Reagents (Syringe / Positive Flow) D->E

Caption: Workflow for setting up an experiment under inert atmosphere.

Protocol 2: Purification of Partially Oxidized this compound

This procedure removes the 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzoic acid impurity.

Materials:

  • Partially oxidized aldehyde

  • Diethyl ether or Dichloromethane (DCM)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the impure aldehyde in a suitable volume of diethyl ether or DCM (approx. 10-20 mL per gram of aldehyde) in a separatory funnel.

  • Base Wash: Add an equal volume of 10% Na₂CO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the Na₂CO₃ solution one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 15-20 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified aldehyde.

  • Verification: Confirm the purity of the recovered material by an appropriate analytical method (¹H NMR, LC-MS, TLC) before use.

References

  • Can benzaldehyde be oxidised? - Quora. (2021). Quora. [Link]

  • The kinetics of oxidation of benzaldehyde. I. Proceedings of the Royal Society A. (1953). The Royal Society. [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid. (n.d.). Taylor & Francis. [Link]

  • Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. (n.d.). Misericordia Digital Commons. [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. (2023). ResearchGate. [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. (n.d.). Journal of the American Chemical Society. [Link]

  • Benzyl Phenyl Ether Hydrolysis Reaction. (2022). YouTube. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2023). MDPI. [Link]

  • Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. (n.d.). ACS Publications. [Link]

  • 4-Methoxybenzaldehyde Safety Data Sheet. (2015). AWS. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2023). ResearchGate. [Link]

  • Scheme 21: Photolysis products of benzaldehyde (8) in different... (n.d.). ResearchGate. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). ACS Publications. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde... (2019). RSC Publishing. [Link]

  • Aldehydes as powerful initiators for photochemical transformations. (2020). Beilstein Journals. [Link]

  • Changes of 3-chlormethyl-4-methoxybenzaldahyd and the 3-oxymethyl-4-methoxybenzaldehyde. (1952). PubMed. [Link]

Sources

Technical Support Center: Alternative Synthetic Routes for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

The target molecule, this compound, is an important intermediate in the synthesis of various biologically active compounds. The primary and most common synthetic route is the Williamson ether synthesis, which involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 4-chlorobenzyl chloride. While straightforward in principle, this reaction can present several challenges, including low yields, side product formation, and purification difficulties. This guide will explore alternative strategies and provide practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, focusing on the Williamson ether synthesis and related methodologies.

Problem 1: Low or No Yield of the Desired Ether Product

A low yield of this compound is a frequent challenge. The root causes can often be traced back to incomplete deprotonation of the starting material, competing side reactions, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of Isovanillin: The Williamson ether synthesis is an SN2 reaction that requires the formation of a phenoxide from the phenolic hydroxyl group of isovanillin.[1][2] Incomplete deprotonation will result in unreacted starting material.

    • Choice of Base: For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[1] Stronger bases like sodium hydride (NaH) can also be employed, particularly when using anhydrous solvents.[2] The pKa of the alcohol's conjugate acid should be significantly higher than that of the base to ensure complete deprotonation.[3]

    • Anhydrous Conditions: If using a strong base like NaH, ensure the reaction is conducted under strictly anhydrous conditions. Any moisture will consume the base and reduce the yield.

  • Competing Elimination (E2) Reaction: While less common with benzyl halides compared to secondary or tertiary alkyl halides, elimination can still occur, especially at higher temperatures.[2][4]

    • Temperature Control: Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature.

  • Side Reaction: C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

    • Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor SN2 reactions and can improve the yield of the desired O-alkylated product.[1][5]

  • Poor Solubility of Reagents: If the reagents are not adequately dissolved in the reaction solvent, the reaction rate will be slow, leading to low conversion.

    • Solvent Selection: Choose a solvent in which both the isovanillin salt and 4-chlorobenzyl chloride are reasonably soluble. As mentioned, DMF and DMSO are often good choices.[2]

Problem 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the overall yield.

Possible Causes & Solutions:

  • Bis-alkylation: If there are other nucleophilic sites in the starting material or if the product itself can be further alkylated, bis-alkylation can occur. In the case of isovanillin, this is less of a concern.

  • Hydrolysis of 4-Chlorobenzyl Chloride: If water is present in the reaction mixture, 4-chlorobenzyl chloride can hydrolyze to form 4-chlorobenzyl alcohol.

    • Anhydrous Conditions: As previously mentioned, maintaining anhydrous conditions is crucial.

  • Self-Condensation of Isovanillin: Under strongly basic conditions, isovanillin can potentially undergo self-condensation reactions, although this is less common under typical Williamson ether synthesis conditions.

Problem 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials and side products.

Possible Causes & Solutions:

  • Similar Polarity of Product and Starting Material: If the product and isovanillin have similar polarities, separation by column chromatography can be difficult.

    • Solvent System Optimization: Carefully select the solvent system for column chromatography to maximize the separation (ΔRf) between the product and impurities. A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Product Crystallization Issues: The product may be an oil or may be difficult to crystallize from the chosen solvent.

    • Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures to find a suitable system for recrystallization. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative synthetic routes to this compound?

A1: While the Williamson ether synthesis is the most direct approach, other strategies can be considered, especially if starting from different precursors:

  • Synthesis from Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde): This would involve a two-step process:

    • Selective Benzylation: Selectively protecting the 3-hydroxyl group with 4-chlorobenzyl chloride. This can be challenging due to the similar reactivity of the two hydroxyl groups.[6]

    • Methylation: Methylating the remaining 4-hydroxyl group.

  • Synthesis from Veratraldehyde (3,4-dimethoxybenzaldehyde): This would involve selective demethylation at the 3-position followed by benzylation. However, selective demethylation can be difficult to achieve with high yields.[7]

  • Multi-step Synthesis from 4-Hydroxybenzaldehyde: This is a longer route that involves:[8]

    • Bromination to yield 3-bromo-4-hydroxybenzaldehyde.

    • Methylation of the hydroxyl group to give 3-bromo-4-methoxybenzaldehyde.

    • A nucleophilic aromatic substitution or a metal-catalyzed coupling reaction to introduce the 4-chlorobenzyloxy group, which is generally not a straightforward transformation.

Q2: How can I improve the efficiency of the Williamson ether synthesis for this specific molecule?

A2: To optimize the Williamson ether synthesis for producing this compound, consider the following:

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate and yield.[9][10] PTC facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[9] This technique often allows for the use of less expensive bases like NaOH or KOH and can be performed under milder conditions. A patent for the synthesis of a similar compound, 3-ethoxy-4-methoxybenzaldehyde, mentions the use of phase transfer catalysts like tetrabutylammonium bromide.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields in Williamson ether syntheses. The rapid and uniform heating provided by microwaves can accelerate the rate of the SN2 reaction.

Q3: What are the key analytical techniques for characterizing the product and monitoring the reaction?

A3: A combination of spectroscopic and chromatographic techniques is essential:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. Key signals to look for in the ¹H NMR spectrum of this compound would be the singlet for the methoxy group, the singlet for the benzylic protons, and the characteristic aromatic proton signals.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The disappearance of the broad O-H stretch from isovanillin and the appearance of a C-O-C ether stretch in the product are indicative of a successful reaction.

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis

This protocol provides a standard method for the synthesis of this compound.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol utilizes a phase-transfer catalyst to improve reaction efficiency.

Materials:

  • Isovanillin

  • 4-Chlorobenzyl chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve isovanillin (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in a mixture of toluene and a 50% aqueous solution of sodium hydroxide.

  • Add 4-chlorobenzyl chloride (1.1 eq) to the vigorously stirred biphasic mixture.

  • Heat the reaction to 50-60°C and monitor by TLC.

  • After completion, cool the reaction and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine.

  • Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Data Presentation

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Williamson Ether Synthesis IsovanillinK₂CO₃, 4-Chlorobenzyl chloride, DMF60-80%Direct, one-step synthesisCan have side reactions, requires anhydrous conditions with some bases
Phase-Transfer Catalysis IsovanillinNaOH, TBAB, 4-Chlorobenzyl chloride70-90%Milder conditions, higher yields, less sensitive to waterRequires a phase-transfer catalyst
From Protocatechuic Aldehyde Protocatechuic Aldehyde4-Chlorobenzyl chloride, Methylating agentVariableUtilizes a different starting materialRequires selective protection, multi-step

Visualizations

Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis Start Isovanillin + 4-Chlorobenzyl Chloride Base Add Base (e.g., K2CO3) in Solvent (e.g., DMF) Start->Base Phenoxide Formation of Isovanillin Phenoxide Base->Phenoxide SN2 SN2 Attack on 4-Chlorobenzyl Chloride Phenoxide->SN2 Nucleophilic attack Product This compound SN2->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for Williamson Ether Synthesis.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield of Ether Product CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckSideReactions Side Reactions? CheckDeprotonation->CheckSideReactions No UseStrongerBase Use Stronger Base (e.g., NaH) CheckDeprotonation->UseStrongerBase Yes EnsureAnhydrous Ensure Anhydrous Conditions CheckDeprotonation->EnsureAnhydrous Yes CheckConditions Suboptimal Conditions? CheckSideReactions->CheckConditions No LowerTemp Lower Reaction Temperature CheckSideReactions->LowerTemp Yes (Elimination) ChangeSolvent Change Solvent (e.g., to DMF) CheckSideReactions->ChangeSolvent Yes (C-Alkylation) OptimizeTempTime Optimize Temperature and Reaction Time CheckConditions->OptimizeTempTime Yes CheckSolubility Improve Reagent Solubility CheckConditions->CheckSolubility Yes

Caption: Troubleshooting logic for low product yield.

References

  • National Institutes of Health. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]

  • Semantic Scholar. Concurrent synthesis of vanillin and isovanillin. [Link]

  • Google Patents. A kind of new technique for synthesizing of isovanillin.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • PTC Organics. Industrial Phase-Transfer Catalysis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

Sources

how to remove unreacted starting material from 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted starting materials from the synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. The following troubleshooting guides and FAQs are designed to address specific experimental challenges, offering step-by-step protocols and explaining the underlying chemical principles to ensure robust and reproducible purification outcomes.

Introduction: The Purification Challenge

The synthesis of this compound is commonly achieved via a Williamson ether synthesis. This reaction involves the coupling of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a 4-chlorobenzyl halide (typically 4-chlorobenzyl chloride) in the presence of a base.[1][2] While effective, the reaction rarely proceeds to 100% completion, leaving a crude product mixture containing the desired ether, unreacted isovanillin, and unreacted 4-chlorobenzyl chloride.

The successful isolation of the pure product hinges on exploiting the distinct physicochemical properties of these three components. This guide will walk you through a logical workflow to diagnose impurities and systematically remove them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I confirm the presence of unreacted starting materials in my crude product?

A1: Thin-Layer Chromatography (TLC) is the most direct method for initial purity assessment.

TLC provides a rapid, qualitative snapshot of your crude reaction mixture, allowing you to visualize the product and any remaining starting materials.[3][4][5]

Rationale: Separation on a silica gel TLC plate is based on polarity. Isovanillin, with its free hydroxyl group, is the most polar. The product, an aldehyde with two ether groups, is of intermediate polarity. 4-Chlorobenzyl chloride, an alkyl halide, is the least polar. This difference in polarity allows for clear separation on the TLC plate.

Protocol 1: Diagnostic Thin-Layer Chromatography

  • Prepare the TLC Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes on this line.

  • Spot the Samples:

    • Lane 1 (Reference): Dissolve a small amount of pure isovanillin in a suitable solvent (e.g., ethyl acetate) and spot it on the first mark.

    • Lane 2 (Co-spot): Spot your crude reaction mixture (dissolved in a solvent like dichloromethane or ethyl acetate) on the central mark. On top of this same spot, apply a spot of the isovanillin solution and a spot of 4-chlorobenzyl chloride solution. The co-spot helps to unambiguously identify the starting material spots in the reaction mixture.[3]

    • Lane 3 (Crude Product): Spot your crude reaction mixture on the third mark.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (see Table 2). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] Circle the visible spots with a pencil. Further visualization can be achieved using a staining agent like potassium permanganate or an iodine chamber.

  • Analyze: Compare the spots. The presence of spots in Lane 3 that correspond to the Rf values of the starting materials in Lane 1 and the co-spot in Lane 2 confirms their presence in your crude product.

Compound Expected Relative Rf Value Appearance under UV (254 nm)
4-Chlorobenzyl Chloride (Least Polar)HighUV active
Product (Intermediate Polarity) Intermediate UV active
Isovanillin (Most Polar)LowUV active
Table 1: Relative mobility of components on a silica TLC plate.
Eluent System (Hexane:Ethyl Acetate) Recommended Use
3:1 (v/v)Good starting point for general analysis.
4:1 (v/v)If the product Rf is too high with 3:1.
2:1 (v/v)If all spots are clustered at the origin.
Table 2: Recommended TLC eluent systems.
Q2: My TLC shows significant unreacted isovanillin. What is the most effective way to remove it?

A2: Use a basic aqueous wash (liquid-liquid extraction) to selectively remove the acidic isovanillin.

Rationale: Isovanillin is a phenol and is therefore weakly acidic (pKa ≈ 7.4). It will react with a moderately strong base, like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to form a water-soluble sodium phenoxide salt.[6][7] The desired product and 4-chlorobenzyl chloride are neutral and will remain in the organic solvent layer. This technique is a highly efficient and scalable method for removing phenolic impurities.[8][9][10]

Protocol 2: Removal of Isovanillin by Basic Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • First Wash: Add a 5-10% aqueous solution of NaOH to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 30-60 seconds, venting periodically.[10]

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. The denser layer (typically the aqueous layer, but check solvent densities) will be at the bottom.

  • Drain: Drain the lower aqueous layer, which now contains the sodium salt of isovanillin.

  • Repeat: Repeat the wash (steps 2-4) one or two more times with fresh NaOH solution to ensure complete removal of isovanillin.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water and break any emulsions.[7]

  • Confirmation: Spot a sample of the washed organic layer on a new TLC plate against the crude material to confirm the absence of the isovanillin spot.

G cluster_0 Separatory Funnel cluster_1 Separated Layers Crude Mixture Crude Product + Isovanillin (SM1) + 4-Chlorobenzyl Chloride (SM2) in Organic Solvent Add Base Add aq. NaOH Crude Mixture->Add Base Shake Shake & Vent Add Base->Shake Separate Allow Layers to Separate Shake->Separate Organic Layer Organic Layer: Product + SM2 Separate->Organic Layer Retain Aqueous Layer Aqueous Layer: Sodium Isovanillinate (Water-Soluble Salt) Separate->Aqueous Layer Discard G start Crude Product Mixture (Product, Isovanillin, 4-Chlorobenzyl Chloride) tlc1 Step 1: Diagnostic TLC start->tlc1 extraction Step 2: Basic Liquid-Liquid Extraction (Protocol 2) tlc1->extraction If Isovanillin is present wash_result Organic Layer: (Product, 4-Chlorobenzyl Chloride) Aqueous Layer: (Isovanillin Salt) extraction->wash_result chromatography Step 3: Flash Column Chromatography (Protocol 3) wash_result->chromatography If 4-Chlorobenzyl Chloride is present chrom_result Early Fractions: (4-Chlorobenzyl Chloride) Later Fractions: (Pure Product) chromatography->chrom_result recrystallization Step 4: Recrystallization (Optional) (Protocol 4) chrom_result->recrystallization For highest purity end_product Pure Crystalline Product chrom_result->end_product If sufficiently pure recrystallization->end_product

Sources

Technical Support Center: Scaling Up the Synthesis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. This molecule is a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. Its synthesis, a classic Williamson ether synthesis, appears straightforward on paper but presents unique challenges related to reaction control, impurity profiles, and process efficiency when transitioning from laboratory to pilot or production scale.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering field-proven insights to anticipate and resolve common experimental hurdles.

Reaction Overview and Mechanism

The synthesis involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 4-chlorobenzyl chloride.

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Mechanism: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.

  • Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group of isovanillin to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.

  • Product Formation: This concerted step forms the desired ether linkage, yielding the final product.

The choice of base and solvent is critical. A strong base in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile facilitates the reaction efficiently. For large-scale operations, using a phase-transfer catalyst (PTC) in a biphasic system can be a greener and more economical alternative.[1]

Detailed Experimental Protocol (Lab Scale)

This protocol is a validated starting point for a ~100 g scale synthesis.

Reagent Data Table
ReagentMolar Mass ( g/mol )CAS No.Moles (mol)Equiv.Amount
Isovanillin152.15621-59-00.6571.0100.0 g
4-Chlorobenzyl chloride161.03104-83-60.6901.05111.1 g
Potassium Carbonate (K₂CO₃), fine powder138.21584-08-70.9861.5136.2 g
Potassium Iodide (KI)166.007681-11-00.0660.111.0 g
Dimethylformamide (DMF)73.0968-12-2--1.0 L

Note: Potassium Iodide (KI) acts as a catalyst via the Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide in situ, which can significantly accelerate the reaction rate.

Step-by-Step Procedure
  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser with a nitrogen inlet.

  • Charging Reagents: To the flask, add Isovanillin (100.0 g), Potassium Carbonate (136.2 g), Potassium Iodide (11.0 g), and DMF (1.0 L).

  • Initial Stirring: Begin stirring the mixture to form a well-dispersed slurry.

  • Addition of Alkylating Agent: Slowly add 4-chlorobenzyl chloride (111.1 g) to the slurry at room temperature over 30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 75-80 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The disappearance of the isovanillin spot indicates completion. (TLC system: 30% Ethyl Acetate in Hexane).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 5 L of ice-cold water with vigorous stirring.

  • Precipitation & Filtration: A solid precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation. Filter the solid product using a Buchner funnel and wash the cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Recrystallization): Dissolve the crude solid in hot ethanol (~1.5-2.0 L) and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. Expected yield: 85-92%.

Scaling Up the Synthesis: Key Challenges & Solutions

Transitioning from the bench to a pilot plant requires addressing several critical factors.

Caption: Key challenges and solutions when scaling up the synthesis.

  • Heat Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with a reliable heating/cooling system. The addition of the 4-chlorobenzyl chloride should be done at a controlled rate to manage the exotherm.

  • Mixing Efficiency: A thick slurry of K₂CO₃ in DMF can be difficult to agitate effectively, leading to localized overheating and incomplete reactions.

    • Solution: Employ a reactor with appropriate baffles and an agitator designed for solid-liquid mixtures (e.g., anchor or turbine stirrer). Ensure the K₂CO₃ is finely powdered for better dispersion.

  • Solvent Choice & Recovery: DMF is an excellent solvent but is expensive, has a high boiling point, and poses environmental/health concerns, making it less ideal for large-scale production.

    • Solution: Investigate alternative solvent systems. A biphasic system like Toluene/Water with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is a highly effective and greener alternative.[1][2] The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs.

  • Product Isolation: Quenching a large volume of DMF solution in water requires large vessels and generates significant aqueous waste.

    • Solution: If using a non-polar solvent like toluene, the workup can be simplified to phase separation and washing, followed by solvent stripping and direct crystallization, which is a more volume-efficient process.

Troubleshooting Guide

Question / IssuePotential Cause(s)Recommended Solution(s)
Why is my reaction incomplete or stalled (based on IPC)? 1. Ineffective Base: K₂CO₃ may be of low quality or have absorbed moisture, reducing its basicity. 2. Poor Mixing: The reagents are not in sufficient contact. 3. Low Temperature: The activation energy for the reaction is not being met.1. Use freshly dried, finely powdered K₂CO₃. Consider a stronger base like NaOH if compatible with other functionalities, but be cautious of side reactions. 2. Increase the agitation speed. Check if the stirrer is adequately designed for the vessel size. 3. Ensure the internal reaction temperature is at the target of 75-80 °C.
My product yield is significantly lower than expected. 1. Side Reactions: Formation of bis-alkylation products or hydrolysis of the benzyl chloride. 2. Incomplete Precipitation: Product remains dissolved in the quench water. 3. Mechanical Losses: Product lost during filtration and transfers.1. Use a strict 1.05-1.10 equivalent of 4-chlorobenzyl chloride. Overuse can lead to impurities. 2. Ensure the quench is performed at a low temperature (0-5 °C) and allow sufficient time for precipitation. Check the solubility of the product in your workup solvent. 3. Optimize workup procedures; ensure filter cloths are wetted with the mother liquor before filtration to prevent losses.
The reaction mixture turned dark brown or black. 1. Decomposition: The reaction temperature exceeded 90-100 °C, causing decomposition of DMF or the aldehyde. 2. Air Oxidation: The phenoxide intermediate is sensitive to air oxidation at high temperatures.1. Maintain strict temperature control. Calibrate your thermometer and controller. 2. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
My final product is difficult to purify and has a low melting point. 1. Residual DMF: The product was not washed sufficiently, and DMF is trapped in the crystals. 2. Presence of Impurities: Unreacted 4-chlorobenzyl chloride or side products are co-crystallizing.1. Wash the crude product thoroughly with water during filtration. Consider a slurry wash with a non-solvent like methyl tert-butyl ether (MTBE) before recrystallization. 2. Optimize the recrystallization solvent system. A two-solvent system (e.g., Ethanol/Water) might be necessary to reject impurities effectively.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like NaOH or Cs₂CO₃? A: Yes. NaOH is cheaper but more aggressive and can promote side reactions with the aldehyde or benzyl chloride if not carefully controlled. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents but is significantly more expensive, making it less viable for large-scale synthesis. K₂CO₃ offers a good balance of reactivity, cost, and handling.

Q2: Is the addition of Potassium Iodide (KI) necessary? A: While not strictly necessary, it is highly recommended. It acts as a catalyst by converting the benzyl chloride to the more reactive benzyl iodide in situ, which can reduce reaction times from >12 hours to 4-6 hours, a significant advantage for production throughput.

Q3: What is a phase-transfer catalyst (PTC) and why should I consider it for scale-up? A: A PTC, like tetrabutylammonium bromide (TBAB), is a salt where the cation is organophilic and the anion is hydrophilic. It transports an anionic reactant (like our phenoxide) from an aqueous phase into an organic phase to react with an organic substrate. Using a PTC allows you to replace expensive, anhydrous polar aprotic solvents like DMF with cheaper, greener, and easier-to-handle biphasic systems like Toluene/Water.[2] This simplifies the workup, reduces solvent costs, and improves the overall process economy.

Q4: What are the expected ¹H NMR peaks for the final product? A: In CDCl₃, you should expect to see: a singlet for the aldehyde proton (~9.8 ppm), aromatic protons for both rings (between 6.9-7.5 ppm), a singlet for the benzylic methylene protons (-O-CH₂-Ar) around 5.2 ppm, and a singlet for the methoxy protons (-OCH₃) around 3.9 ppm.

Q5: How should I dispose of the DMF-containing aqueous waste? A: DMF is water-miscible and has aquatic toxicity. The aqueous waste stream must be collected and disposed of as hazardous organic waste, typically via incineration by a certified waste management company. This significant disposal cost is another strong reason to develop a DMF-free process for scale-up.

References

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.
  • Benzaldehyde, 3-hydroxy-4-methoxy-. NIST WebBook. Provides physical and chemical property data for the starting material, isovanillin. [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents (WO2019100786A1). Describes a similar Williamson ether synthesis using a phase-transfer catalyst, providing a strong precedent for a DMF-free process.
  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents (CN107827722B).

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde, a class of compounds that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its structure combines a vanillin-derived core with a 4-chlorobenzyl ether group. The precise characterization of such molecules is paramount for ensuring purity, verifying synthetic outcomes, and understanding their chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. We will dissect the expected spectral features, explain the underlying principles governing chemical shifts and coupling patterns, and compare its spectral data with structurally related analogues to provide a holistic understanding.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic analysis, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout the guide to assign specific NMR signals to their corresponding atoms.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Sample Preparation and Acquisition

Scientific integrity requires a robust and reproducible methodology. The following is a standard protocol for acquiring high-quality NMR data for a compound like the topic molecule.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified solid this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), which will dissolve the compound and not produce a solvent signal in the ¹H NMR spectrum. CDCl₃ is often preferred for its volatility and ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is chemically inert and provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiment is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample tube is placed in the spectrometer's probe.

  • The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

  • The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • For ¹H NMR: A standard one-pulse experiment is run. Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • For ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data
Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H₇ (Aldehyde)~9.84Singlet (s)1HThe aldehyde proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1][2] It has no adjacent protons, resulting in a singlet.
H₂'/H₆' (Aromatic)~7.40Doublet (d)2HThese protons on the chlorobenzyl ring are ortho to the CH₂ group. They are split by their neighbors (H₃'/H₅'), appearing as a doublet.
H₃'/H₅' (Aromatic)~7.35Doublet (d)2HThese protons are meta to the CH₂ group and ortho to the electron-withdrawing chlorine atom. They are split by H₂'/H₆', appearing as a doublet.
H₆ (Aromatic)~7.42Doublet (d)1HThis proton is ortho to the aldehyde group and is split by H₅.
H₂ (Aromatic)~7.41Singlet-like (s) or narrow doublet (d)1HThis proton is ortho to the methoxy group and has no ortho-proton to couple with, but may show small meta-coupling to H₆.
H₅ (Aromatic)~6.98Doublet (d)1HThis proton is ortho to the methoxy group and is shielded. It is split by H₆.
H₈ (Benzylic)~5.15Singlet (s)2HThe methylene protons are adjacent to an electron-withdrawing oxygen atom, causing a downfield shift.[3][4] They have no adjacent protons, so they appear as a singlet.
H₉ (Methoxy)~3.95Singlet (s)3HThe methoxy protons are deshielded by the attached oxygen atom.[5] They appear as a sharp singlet.
Comparative Insight: The Effect of the Chloro-Substituent

To refine our predictions, we can compare our target molecule to its close analogue, 3-benzyloxy-4-methoxybenzaldehyde .[6][7] The primary difference in their ¹H NMR spectra will be observed in the signals corresponding to the benzylic aromatic ring.

  • In 3-benzyloxy-4-methoxybenzaldehyde, the five protons of the unsubstituted benzyl ring typically appear as a complex multiplet around 7.3-7.5 ppm.

  • In our target molecule, the symmetry of the 4-chlorobenzyl group simplifies this region. The electron-withdrawing nature of the chlorine atom leads to a distinct AA'BB' system (often appearing as two doublets), clearly separating the signals of H₂'/H₆' and H₃'/H₅'.[8] The overall chemical shift of these protons will be slightly downfield compared to the unsubstituted analogue.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbons. The chemical shift indicates the electronic environment of the carbon.

Predicted ¹³C NMR Data
Assigned CarbonChemical Shift (δ, ppm)Rationale
C₇ (C=O)~190.8The aldehyde carbonyl carbon is extremely deshielded and appears significantly downfield, a characteristic feature for this functional group.[9][10]
C₄ (C-O)~154.0Aromatic carbon attached to the electron-donating methoxy group, shifted downfield.
C₃ (C-O)~148.5Aromatic carbon attached to the benzyloxy group, also shifted downfield.
C₄' (C-Cl)~135.5Quaternary carbon of the chlorobenzyl ring attached to the electronegative chlorine atom.
C₁' (C-CH₂)~134.2Quaternary carbon of the chlorobenzyl ring attached to the ether linkage.
C₁ (C-CHO)~129.9Quaternary carbon of the benzaldehyde ring attached to the aldehyde group.
C₂'/C₆' (Aromatic CH)~129.0Aromatic carbons ortho to the methylene bridge on the chlorobenzyl ring.
C₃'/C₅' (Aromatic CH)~128.8Aromatic carbons meta to the methylene bridge on the chlorobenzyl ring.
C₆ (Aromatic CH)~126.5Aromatic carbon ortho to the aldehyde group.
C₂ (Aromatic CH)~111.8Aromatic carbon shielded by the adjacent ether and methoxy groups.
C₅ (Aromatic CH)~111.4Aromatic carbon shielded by the adjacent ether and methoxy groups.
C₈ (-O-CH₂-)~70.5The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift into the 50-80 ppm range typical for ether carbons.[4]
C₉ (-OCH₃)~56.1The methoxy carbon signal appears in a characteristic region for sp³ carbons bonded to oxygen.

Note: Predicted values are based on computational models and data from similar compounds. A predicted spectrum is available on SpectraBase, though full access may be restricted.[11]

Workflow for Spectral Interpretation

The logical process for deducing the structure from the NMR data can be visualized as a workflow.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis H_Integration Integration (Relative Proton Count) Fragments Identify Key Fragments - Aldehyde (CHO) - Methoxy (OCH₃) - Benzyloxy (OCH₂Ar) - Aromatic Rings H_Integration->Fragments H_Shift Chemical Shift (ppm) (Proton Environment) H_Shift->Fragments H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Fragments C_Count Number of Signals (Unique Carbons) C_Count->Fragments C_Shift Chemical Shift (ppm) (Carbon Environment) C_Shift->Fragments Structure Proposed Structure This compound Structure->H_Integration predicts Structure->H_Shift predicts Structure->H_Multiplicity predicts Structure->C_Count predicts Structure->C_Shift predicts Final Verified Structure Fragments->Final assembles to

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a rich set of signals that, when analyzed systematically, provide definitive confirmation of its molecular structure. Key diagnostic features in the ¹H NMR spectrum include the highly deshielded aldehyde singlet near 9.8 ppm, the benzylic ether singlet around 5.15 ppm, the methoxy singlet at 3.95 ppm, and the distinct sets of aromatic protons. In the ¹³C NMR spectrum, the presence of the aldehyde carbonyl carbon near 191 ppm and the characteristic shifts of the ether and methoxy carbons provide further validation. By comparing this data with structurally related compounds, a high degree of confidence in the spectral assignments can be achieved, underscoring the indispensable role of NMR spectroscopy in modern chemical research and development.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Request PDF. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13397, 4-Chlorobenzyl alcohol. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chlorobenzyl alcohol, N-pentyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-40. Retrieved from [Link]

  • Benmekhbi, M., et al. (2014). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 30(3), 1131-1138. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link]

  • Yüksek, H., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 18(1), 127-135. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737536, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid (C15H13ClO4). Retrieved from [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2465-2472. Retrieved from [Link]

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An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. We will delve into the characteristic vibrational modes of its constituent functional groups, compare its spectrum with structurally related alternatives, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and quality control of complex organic molecules.

The Crucial Role of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound.[1] By measuring the absorption of infrared radiation by a sample, we can identify the various functional groups present and deduce the overall molecular structure. For a molecule as intricate as this compound, with its multiple aromatic rings, ether linkage, aldehyde group, and halogen substituent, FT-IR spectroscopy is an indispensable tool for confirming its identity and purity.

The underlying principle of FT-IR spectroscopy lies in the fact that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. This absorption is what we observe as peaks in an FT-IR spectrum. The position, intensity, and shape of these peaks provide a wealth of information about the molecule's structure.

Decoding the Spectrum: A Functional Group Analysis

The structure of this compound contains several key functional groups, each with its own characteristic absorption bands in the FT-IR spectrum. A thorough understanding of these is paramount for accurate spectral interpretation.

  • Aldehyde Group (C=O and C-H): The aldehyde is one of the most readily identifiable functional groups in the FT-IR spectrum.

    • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹ for the carbonyl (C=O) stretching vibration.[2] The conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic aldehydes.[2][3]

    • Aldehydic C-H Stretch: A characteristic pair of medium-intensity peaks, often referred to as a Fermi doublet, is anticipated between 2850 cm⁻¹ and 2700 cm⁻¹.[3] The presence of a peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[2][4]

  • Aromatic Rings (C=C and C-H): The two benzene rings in the molecule give rise to several distinct absorptions.

    • C=C Stretch: In-ring carbon-carbon double bond stretching vibrations typically appear as a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[5][6]

    • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are expected to produce weak to medium intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][7]

    • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, between 900 and 675 cm⁻¹, arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene rings.

  • Ether Linkage (C-O-C): The ether group, connecting the benzyl and benzaldehyde moieties, has a characteristic C-O-C stretching vibration.

    • Asymmetric C-O-C Stretch: A strong and prominent band is expected in the range of 1300-1000 cm⁻¹ for the asymmetric C-O-C stretch.[8][9] For aryl ethers, this peak is often found between 1300 and 1200 cm⁻¹.[10]

    • Symmetric C-O-C Stretch: A weaker symmetric stretching band may also be observed at a lower wavenumber.[10]

  • Methoxy Group (-OCH₃): The methoxy substituent on the benzaldehyde ring will exhibit a characteristic C-H stretching vibration around 2830 cm⁻¹.[10]

  • Carbon-Chlorine Bond (C-Cl): The C-Cl bond of the chlorobenzyl group will produce a stretching vibration in the fingerprint region.

    • C-Cl Stretch: This absorption is typically found in the range of 850-550 cm⁻¹.[4][11] Due to its location in the complex fingerprint region, this peak can sometimes be difficult to definitively assign.

Comparative Spectral Analysis: Distinguishing from Alternatives

To truly appreciate the unique spectral features of this compound, it is instructive to compare its expected spectrum with those of structurally similar compounds.

Functional GroupThis compound (Expected)Vanillin (4-hydroxy-3-methoxybenzaldehyde)4-Chlorobenzaldehyde
O-H Stretch AbsentBroad band, ~3400-3200 cm⁻¹Absent
Aldehyde C-H Stretch ~2830 & ~2730 cm⁻¹~2850 & ~2750 cm⁻¹[12]Characteristic aldehyde C-H stretches present
C=O Stretch ~1685 cm⁻¹~1665 cm⁻¹~1700 cm⁻¹[13]
Aromatic C=C Stretch Multiple bands, ~1600-1450 cm⁻¹Multiple bands, ~1600-1450 cm⁻¹Multiple bands, ~1600-1450 cm⁻¹
Asymmetric C-O-C Stretch (Ether) Strong band, ~1260 cm⁻¹Absent (has C-O stretch of phenol)Absent
C-Cl Stretch ~850-550 cm⁻¹Absent~850-550 cm⁻¹

Key Differentiators:

  • Absence of O-H Stretch: The most significant difference between the target molecule and vanillin is the absence of a broad O-H stretching band in the 3400-3200 cm⁻¹ region, confirming the substitution of the hydroxyl group.[14][15]

  • Presence of Aryl Ether C-O-C Stretch: The strong band around 1260 cm⁻¹ is a clear indicator of the aryl ether linkage, a feature absent in both vanillin and 4-chlorobenzaldehyde.

  • Presence of C-Cl Stretch: The presence of a band in the 850-550 cm⁻¹ region, attributable to the C-Cl stretch, distinguishes it from vanillin. While 4-chlorobenzaldehyde also possesses this feature, the combination of the ether stretch and the absence of an O-H band is unique to the target compound.

Visualizing Molecular Vibrations and Workflow

To better understand the relationship between the molecular structure and its FT-IR spectrum, a diagram of the key vibrational modes is presented below.

cluster_mol This compound cluster_vib Key Vibrational Modes mol C₁₅H₁₃ClO₃ C=O_stretch C=O Stretch (~1685 cm⁻¹) mol->C=O_stretch Ald_CH_stretch Aldehyde C-H Stretch (~2830, ~2730 cm⁻¹) mol->Ald_CH_stretch Ar_CC_stretch Aromatic C=C Stretch (~1600-1450 cm⁻¹) mol->Ar_CC_stretch COC_stretch Asymmetric C-O-C Stretch (~1260 cm⁻¹) mol->COC_stretch CCl_stretch C-Cl Stretch (~850-550 cm⁻¹) mol->CCl_stretch

Caption: Key vibrational modes of this compound.

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a compound like this compound.

cluster_workflow FT-IR Analysis Workflow start Sample Preparation acquire Data Acquisition (ATR-FTIR) start->acquire process Data Processing (Baseline Correction, Smoothing) acquire->process interpret Spectral Interpretation (Peak Assignment) process->interpret compare Comparative Analysis interpret->compare report Reporting & Documentation compare->report

Caption: Logical workflow for FT-IR analysis.

Experimental Protocol for High-Fidelity FT-IR Analysis

A reliable FT-IR spectrum of this compound can be obtained using the following methodology. The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for its simplicity and the high quality of data it produces for solid and liquid samples.[1][16][17]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation (ATR Technique):

  • Crystal Cleaning: Ensure the ATR crystal is impeccably clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Apodization: Happ-Genzel function is recommended for good peak shape definition.

Data Processing:

  • Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any broad, underlying features.

  • Smoothing: If necessary, apply a gentle smoothing function (e.g., Savitzky-Golay) to reduce noise without significantly distorting peak shapes.

Conclusion: A Definitive Spectroscopic Signature

The FT-IR spectrum of this compound provides a definitive and unambiguous fingerprint for its structural verification. By systematically analyzing the characteristic absorption bands of the aldehyde, aromatic rings, ether linkage, and chloro-substituent, and by comparing the spectrum to those of closely related compounds, researchers can confidently confirm the identity and purity of this important molecule. The experimental protocol outlined herein provides a robust method for obtaining high-quality, reproducible data, which is essential for rigorous scientific investigation and quality control in drug development.

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A Senior Application Scientist's Guide to the Structural Confirmation of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted benzaldehyde with potential applications in organic synthesis and medicinal chemistry. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide unequivocal structural evidence.

As a comparative benchmark, we will utilize the well-characterized and structurally related compound, 4-methoxybenzaldehyde. This allows for a clear demonstration of how subtle structural modifications influence spectroscopic and chromatographic behavior.

Synthesis of this compound

The target compound can be readily synthesized via the Williamson ether synthesis, a robust and widely employed method for the preparation of ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is reacted with 4-chlorobenzyl chloride.

Synthesis isovanillin Isovanillin reaction + isovanillin->reaction base Base (e.g., K2CO3) Solvent (e.g., DMF) base->reaction chlorobenzyl 4-Chlorobenzyl chloride chlorobenzyl->reaction product 3-[(4-Chlorobenzyl)oxy]-4- methoxybenzaldehyde reaction_arrow SN2 Reaction reaction->reaction_arrow reaction_arrow->product

Caption: Williamson ether synthesis of the target compound.

A Comparative Analysis of Structural Confirmation Techniques

The confirmation of the structure of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information, but together they build a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4][5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Assignment Expected δ (ppm) for this compound Observed δ (ppm) for 4-Methoxybenzaldehyde[6] Multiplicity Integration
Aldehyde-H~9.89.88s1H
Aromatic-H (positions 2, 6)~7.4-7.57.83m2H
Aromatic-H (positions 3, 5)~7.3-7.46.98d2H
Aromatic-H (position 5)~7.0-d1H
Benzyl-CH₂~5.1-s2H
Methoxy-H~3.93.87s3H
Assignment Expected δ (ppm) for this compound Observed δ (ppm) for 4-Methoxybenzaldehyde[7]
Aldehyde C=O~191190.7
Aromatic C (quaternary)~155, ~150, ~135, ~133, ~130164.6, 130.0
Aromatic C-H~129, ~128, ~126, ~112, ~111131.9, 114.2
Benzyl-CH₂~70-
Methoxy-C~5655.5

The comparison with 4-methoxybenzaldehyde highlights the expected additional signals for the chlorobenzyl group and the more complex aromatic region in the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

  • Sample Preparation: For a solid sample, either prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for 4-Methoxybenzaldehyde[9]
Aldehyde C-H Stretch~2820 and ~2720~2840 and ~2740
Aromatic C-H Stretch>3000>3000
Aldehyde C=O Stretch~1685~1700
Aromatic C=C Stretch~1600, ~1500~1600, ~1580
Ether C-O Stretch~1250 and ~1030~1260 and ~1030
C-Cl Stretch~750-

The presence of both the aldehyde C-H and C=O stretches, along with the ether C-O and aromatic C-Cl stretches, provides strong evidence for the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural information.[10][11]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or HPLC.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, noting the molecular ion peak (M⁺) and major fragment ions.

Ion Expected m/z for this compound Observed m/z for 4-Methoxybenzaldehyde Interpretation
[M]⁺276/278 (3:1 ratio)136Molecular ion (presence of Cl isotope pattern is key)
[M-H]⁺275/277135Loss of a hydrogen radical
[M-CHO]⁺247/249107Loss of the formyl group
[C₇H₆Cl]⁺125/127-4-Chlorobenzyl cation
[C₈H₇O₂]⁺135-Methoxybenzaldehyde fragment after ether cleavage

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion and chlorine-containing fragments is a definitive indicator for the presence of a chlorine atom.

MS_Fragmentation parent [M]⁺ m/z 276/278 frag1 [M-H]⁺ m/z 275/277 parent->frag1 - H• frag2 [M-CHO]⁺ m/z 247/249 parent->frag2 - CHO• frag3 [C₇H₆Cl]⁺ m/z 125/127 parent->frag3 Benzylic Cleavage frag4 [C₈H₇O₂]⁺ m/z 135 parent->frag4 Ether Cleavage

Caption: Plausible mass spectrometry fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is an essential technique for assessing the purity of the synthesized compound and can also be used for quantification.[11][12]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A gradient of water and acetonitrile is typically used for the separation of benzaldehyde derivatives.

  • Detection: Monitor the elution profile at a wavelength where the compound has strong UV absorbance (e.g., ~280 nm).

Parameter Expected for this compound Observed for 4-Methoxybenzaldehyde
Retention TimeLongerShorter
Purity>95% (as determined by peak area)>98% (for a standard)

Due to its higher molecular weight and increased lipophilicity from the chlorobenzyl group, the target compound is expected to have a longer retention time on a reversed-phase column compared to 4-methoxybenzaldehyde. The presence of a single major peak indicates the purity of the synthesized compound.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 column filter->inject separate Gradient elution (Water/Acetonitrile) inject->separate detect UV Detection (~280 nm) separate->detect chromatogram Analyze chromatogram detect->chromatogram purity Determine purity from peak area chromatogram->purity

Caption: General workflow for HPLC analysis.

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic framework, FTIR confirms the presence of key functional groups, mass spectrometry determines the molecular weight and provides fragmentation clues, and HPLC assesses the purity of the compound. By comparing the data with a known analogue, 4-methoxybenzaldehyde, we can confidently assign the structure and ensure the identity and purity of the synthesized molecule. This comprehensive approach exemplifies the rigorous standards required in modern drug discovery and development.

References

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A Comparative Guide to 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the benzaldehyde scaffold represents a privileged structure with a remarkable breadth of biological activities. Its derivatives have been extensively explored, demonstrating potential as antimicrobial, antioxidant, and anticancer agents. This guide provides an in-depth comparative analysis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a specific derivative of isovanillin, in the context of other notable benzaldehyde analogues. By examining the structure-activity relationships (SAR), and presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the critical insights needed to advance their drug discovery programs.

Introduction: The Versatility of the Benzaldehyde Scaffold

Benzaldehyde and its derivatives are a class of aromatic aldehydes that have garnered significant attention in medicinal chemistry. The reactivity of the aldehyde functional group, coupled with the diverse substitution patterns possible on the benzene ring, allows for the fine-tuning of their biological and pharmacological properties. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including chalcones and Schiff bases, further expanding their therapeutic potential.[1] The exploration of substituted benzaldehydes has led to the identification of compounds with significant activities, underscoring the importance of understanding how different functional groups influence their biological profiles.

This guide focuses on this compound, a derivative synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde). We will compare its anticipated properties with those of other key benzaldehyde derivatives, including vanillin (4-hydroxy-3-methoxybenzaldehyde) and their respective derivatives, to elucidate the impact of substituent placement and nature on biological efficacy.

Synthesis and Chemical Properties: A Comparative Overview

The synthesis of this compound and related derivatives typically involves the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

General Synthesis of Benzyloxy Benzaldehyde Derivatives

The general synthetic route to benzyloxy benzaldehyde derivatives starts from a corresponding hydroxybenzaldehyde, such as isovanillin or vanillin. The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion, which then acts as a nucleophile, attacking the benzyl halide (e.g., 4-chlorobenzyl bromide) to yield the desired ether.[2][3]

Synthesis Isovanillin Isovanillin Reaction Williamson Ether Synthesis Isovanillin->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF) Solvent->Reaction Medium BenzylHalide 4-Chlorobenzyl Bromide BenzylHalide->Reaction SN2 Attack Target 3-[(4-Chlorobenzyl)oxy]- 4-methoxybenzaldehyde Reaction->Target

Caption: General workflow for the synthesis of this compound.

Comparative Physicochemical Properties

The introduction of different substituents onto the benzaldehyde ring significantly alters the physicochemical properties of the molecule, such as polarity, lipophilicity, and electronic effects. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compound Structure of this compoundC₁₅H₁₃ClO₃276.71~3.9
Vanillin Structure of VanillinC₈H₈O₃152.151.21
Isovanillin Structure of IsovanillinC₈H₈O₃152.151.21
4-Chlorobenzaldehyde Structure of 4-ChlorobenzaldehydeC₇H₅ClO140.572.16
4-Methoxybenzaldehyde Structure of 4-MethoxybenzaldehydeC₈H₈O₂136.151.76

Note: LogP values are estimations and can vary based on the prediction algorithm used.

The presence of the 4-chlorobenzyl group in the target molecule significantly increases its lipophilicity compared to its precursors, vanillin and isovanillin. This enhanced lipophilicity can facilitate passage through cellular membranes, potentially increasing its bioavailability and intracellular concentration.

Comparative Biological Activity

The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the known activities of various benzaldehyde derivatives to infer the potential of this compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzaldehyde derivatives.[4] Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

A study on benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line revealed that compounds with a benzyloxy group at the 2-position exhibited significant activity.[5] For instance, 2-[(4-chlorobenzyl)oxy]benzaldehyde showed potent anticancer effects. This suggests that the presence and position of the benzyloxy moiety, as well as the substitution on the benzyl ring, are critical for cytotoxicity. While direct data for this compound is not available in the reviewed literature, the known activity of related compounds suggests it may also possess anticancer properties.

Table of Comparative Anticancer Activity (IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)Reference
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60<10[5]
3-Methoxybenzaldehyde thiosemicarbazoneMCF-7~Doxorubicin[6]
4-Acetylbenzaldehyde thiosemicarbazoneHuTu8013.36[3]
5-Fluorouracil (Reference)HCT-11619.2[1]

The data indicates that modifications of the benzaldehyde scaffold can lead to potent anticancer agents. The thiosemicarbazone derivatives, in particular, show promising activity.

Antimicrobial Activity

Benzaldehyde derivatives have long been recognized for their antimicrobial properties.[7] The mechanism of action is often attributed to their ability to disrupt cell membrane integrity and function.

A study on chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde demonstrated that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This indicates that the core structure of our target compound can be a building block for potent antimicrobial agents. Furthermore, other studies have shown that halogenated benzaldehyde derivatives can possess significant antimicrobial effects.[8]

Table of Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundOrganismMIC (µg/mL)Reference
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi64-128[9]
2-Hydroxy-4-methoxybenzaldehydeVarious bacteria and fungi80-300[10]
4-Acetylbenzaldehyde ThiosemicarbazoneStaphylococcus aureus1[3]
Ciprofloxacin (Reference)Staphylococcus aureus0.25[11]

The data highlights the broad-spectrum antimicrobial potential of benzaldehyde derivatives. The thiosemicarbazone and chalcone derivatives, in particular, show strong activity.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established, and benzaldehyde derivatives containing hydroxyl groups are no exception. They can act as free radical scavengers, protecting cells from oxidative damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

While the target compound, this compound, lacks a free phenolic hydroxyl group, its precursor, isovanillin, does. The etherification of this hydroxyl group would likely reduce its radical scavenging activity. However, some studies suggest that the overall electronic nature of the molecule can still contribute to antioxidant effects.

Table of Comparative Antioxidant Activity (IC₅₀ in µg/mL, DPPH Assay)

CompoundIC₅₀ (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeModerate Activity[10]
Ascorbic Acid (Reference)~5-10
Gallic Acid (Reference)~2-5

The antioxidant activity is highly dependent on the presence and position of hydroxyl groups on the aromatic ring.

Structure-Activity Relationship (SAR) Insights

  • The Aldehyde Group: The aldehyde functionality is a key pharmacophore, often essential for biological activity. It can participate in hydrogen bonding and other interactions with biological targets.

  • Hydroxyl and Methoxy Groups: The position of hydroxyl and methoxy groups significantly influences activity. For antioxidant activity, free hydroxyl groups are generally required. In anticancer and antimicrobial contexts, these groups can modulate solubility and electronic properties.

  • Benzyloxy Moiety: The introduction of a benzyloxy group, as in our target compound, increases lipophilicity, which can enhance cell permeability.

  • Halogen Substitution: The presence of a halogen, such as chlorine on the benzyl ring, can enhance biological activity. This may be due to increased lipophilicity, altered electronic properties, or specific interactions with the target protein.

SAR cluster_0 Benzaldehyde Core cluster_1 Substituent Effects Core Benzaldehyde Ring Activity Biological Activity (Anticancer, Antimicrobial, Antioxidant) Core->Activity Aldehyde Aldehyde Group (Key Pharmacophore) Aldehyde->Activity OH_MeO Hydroxyl/Methoxy Groups (Modulate Solubility & Electronics) OH_MeO->Activity Benzyloxy Benzyloxy Group (Increases Lipophilicity) Benzyloxy->Activity Halogen Halogen (e.g., Cl) (Enhances Activity) Halogen->Activity

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes are a class of aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The versatility of the benzaldehyde scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles. These modifications can profoundly influence their antimicrobial, antifungal, and anticancer properties. This guide provides a comparative analysis of the biological activity of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and structurally related compounds, offering insights into their structure-activity relationships (SAR). While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining its constituent parts and related molecules.

The core structure of interest combines a 4-methoxybenzaldehyde moiety with a 3-benzyloxy group, further substituted with a chlorine atom on the benzyl ring. This combination of features—an ether linkage, a methoxy group, and a halogen—are all known to modulate biological activity. This guide will delve into the experimental evidence for the bioactivity of related compounds to build a comprehensive picture of the therapeutic potential of this class of molecules.

Comparative Analysis of Biological Activity

The biological activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Here, we compare the known activities of compounds structurally related to this compound to predict its potential efficacy.

Antimicrobial and Antifungal Activity

The presence of hydroxyl, methoxy, and halogen substituents on the benzaldehyde ring has been shown to play a crucial role in antimicrobial and antifungal activity.

Key Structural Features and Their Impact:

  • Methoxy Group: The methoxy group is a common feature in many biologically active natural products. Its position on the benzaldehyde ring can influence activity. For instance, studies on various methoxybenzaldehyde derivatives have demonstrated a range of antimicrobial and antifungal effects.[1][2]

  • Benzyloxy Group: The introduction of a benzyloxy group can enhance lipophilicity, potentially improving cell membrane penetration. Chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde have been synthesized and evaluated for their antibacterial activity.[3]

  • Halogen Substitution: The presence of a halogen, such as chlorine, on the benzyl ring is a well-established strategy in medicinal chemistry to enhance biological activity. Halogenation can alter the electronic properties of the molecule and improve its binding affinity to target enzymes or receptors. Studies on substituted benzyl bromides have shown that halogenated derivatives can possess strong antibacterial and antifungal properties.[4]

Comparative Data on Related Compounds:

Compound/DerivativeTest Organism(s)Activity (MIC/MFC in µg/mL)Reference
Chalcones from 3-benzyloxy-4-methoxybenzaldehydeGram-positive and Gram-negative bacteriaZone of inhibition reported, specific MICs not provided[3]
2-Hydroxy-4-methoxybenzaldehydeVarious bacteria and fungiMIC: 80-300; MFC: 125-300[1]
Halogenated SalicylaldehydesVarious bacteria and fungiPotent activity reported, specific MICs vary[5]
Benzyl Bromide DerivativesGram-positive bacteria and fungiMICs as low as 0.25 mg/mL against C. albicans[4]
Substituted BenzimidazolesS. aureus, C. albicansMICs ranging from 3.12 to 100[6]
N-(4-Halobenzyl)amidesCandida spp.MICs ranging from 256 to >1024[7]

This table is a compilation of data from various sources on related compounds and does not represent a direct comparison under identical experimental conditions.

The data suggests that the combination of a methoxy group and a halogenated benzyl ether in the target molecule could lead to significant antimicrobial and antifungal properties. The chlorine atom on the benzyl ring is particularly noteworthy, as halogenation is a common strategy to enhance the potency of antimicrobial agents.[4]

Anticancer Activity

Substituted benzaldehydes and their derivatives have also been extensively investigated for their cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action is often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Key Structural Features and Their Impact:

  • Benzyloxy Group: Benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity. For example, a study on a series of benzyloxybenzaldehyde derivatives against the HL-60 cell line found that several compounds exhibited significant activity at micromolar concentrations.[10] Another study identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to poor treatment outcomes in several cancers.[11]

  • Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring can dramatically influence cytotoxicity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the molecule's interaction with its biological target.

  • Derivatization: Conversion of the aldehyde group into other functional groups, such as hydrazones or oxadiazoles, has been shown to be a successful strategy for developing potent anticancer agents.[12][13]

Comparative Data on Related Compounds:

The following table summarizes the anticancer activity (IC50 values) of various substituted benzaldehydes and related structures.

Compound/DerivativeCancer Cell Line(s)Activity (IC50 in µM)Reference
Benzyloxybenzaldehyde DerivativesHL-601-10[10]
Benzyloxybenzaldehyde Derivatives (ALDH1A3 inhibitors)A549, H12990.23 and 1.29 (for two potent compounds)[11]
2-Arenoxybenzaldehyde N-acyl HydrazonesA-549, MDA-MB-231, PC-39.38 - 22.73 (for most active compounds)[12]
Substituted BenzaldehydesVarious human cancer cell lines0.36 to 4.75 µg/mL (for potent compounds)[8]

This table presents a summary of findings from different studies and is intended for comparative purposes only.

Based on these findings, this compound holds promise as a potential anticancer agent. The presence of the benzyloxy moiety is a key indicator of potential cytotoxicity, and the chloro-substitution on the benzyl ring could further enhance this activity.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug discovery.[14][15] For the class of compounds discussed, several SAR trends can be identified:

  • Importance of the Aldehyde Group: The aldehyde functionality is a key pharmacophore, often involved in interactions with biological targets. However, its derivatization into Schiff bases, hydrazones, or oxadiazoles can lead to compounds with improved activity and stability.[12]

  • Role of Substituents on the Benzaldehyde Ring: The presence and position of substituents like hydroxyl and methoxy groups are critical. For example, in antifungal benzaldehydes, specific hydroxylation and methoxylation patterns were found to be crucial for activity.[16]

  • Influence of the Benzyloxy Moiety: The benzyloxy group generally enhances lipophilicity, which can facilitate passage through cell membranes.

  • Impact of Halogenation: Halogenation of the benzyl ring is a recurring theme for enhancing both antimicrobial and anticancer activities. The electron-withdrawing nature of chlorine can modulate the electronic distribution of the entire molecule, influencing its interaction with biological targets.

Structure-Activity Relationship cluster_0 Core Scaffold cluster_1 Key Modifications cluster_2 Resulting Biological Activity Benzaldehyde Benzaldehyde Methoxy_Group Methoxy Group (Position Dependent) Benzaldehyde->Methoxy_Group Benzyloxy_Group Benzyloxy Group (Lipophilicity) Benzaldehyde->Benzyloxy_Group Aldehyde_Derivatization Aldehyde Derivatization (Improved Stability/Activity) Benzaldehyde->Aldehyde_Derivatization Antimicrobial Antimicrobial Methoxy_Group->Antimicrobial Antifungal Antifungal Methoxy_Group->Antifungal Halogen_Substitution Halogen Substitution (Electronic Effects) Benzyloxy_Group->Halogen_Substitution Anticancer Anticancer Benzyloxy_Group->Anticancer Halogen_Substitution->Antimicrobial Halogen_Substitution->Anticancer Aldehyde_Derivatization->Anticancer

Caption: Key structural modifications influencing the biological activity of benzaldehyde derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessment, standardized protocols are essential. The following are outlines of commonly used in vitro assays for determining antimicrobial and anticancer activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compound in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Inoculum and Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Duration Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine Growth Inhibition Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Add_Compound Treat Cells with Various Concentrations of Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate for a Defined Period (e.g., 24-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent to Each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Read Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

While direct experimental data on the biological activity of this compound is limited in the currently available literature, a comparative analysis of structurally related compounds provides compelling evidence for its potential as a valuable scaffold in drug discovery. The combination of a methoxy-substituted benzaldehyde, a benzyloxy linker, and a chloro-substituent on the benzyl ring suggests the potential for significant antimicrobial, antifungal, and anticancer activities.

The structure-activity relationships discussed herein highlight the importance of specific substitutions in modulating the biological effects of benzaldehyde derivatives. Further experimental evaluation of this compound using standardized protocols, such as the broth microdilution and MTT assays, is warranted to definitively characterize its biological profile and therapeutic potential. This guide serves as a foundation for researchers to design and execute such studies, contributing to the development of new and effective therapeutic agents.

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Sources

Comparative Analysis of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on key structural modifications and their impact on biological targets. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for relevant biological assays to empower researchers in the rational design of novel therapeutic agents.

Introduction: The Versatile Benzaldehyde Core

Benzaldehyde derivatives are a cornerstone in the development of new pharmacological agents due to their synthetic tractability and their ability to interact with a diverse range of biological targets.[1][2] The core structure of this compound combines several key features: a benzaldehyde ring, a methoxy group, and a chlorobenzyl ether moiety. Each of these components can be systematically modified to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

This guide will focus on the SAR of analogs based on this core structure, with a particular emphasis on their potential as enzyme inhibitors and antioxidants. We will explore how substitutions on the benzaldehyde and benzyl rings, as well as modifications to the ether linkage, influence biological activity.

Key Biological Activities and Targets

Analogs of this compound have been investigated for a variety of biological activities, including but not limited to:

  • Enzyme Inhibition: Notably, these compounds have shown promise as inhibitors of enzymes such as tyrosinase and cholinesterases.[1][3][4]

  • Antioxidant Activity: The phenolic nature of some analogs suggests potential for radical scavenging and antioxidant effects.[5][6][7]

  • Anticancer Activity: Certain derivatives have been explored for their antiproliferative effects against various cancer cell lines.[8]

  • Antimicrobial Activity: The broader class of benzaldehyde derivatives has also been investigated for antibacterial and antifungal properties.[9][10]

This guide will primarily focus on the well-documented tyrosinase inhibitory and antioxidant activities, as these provide a clear framework for discussing SAR principles.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the core scaffold by examining the impact of specific structural modifications.

The Role of the Benzaldehyde Moiety

The aldehyde functional group is a critical pharmacophore. Its electrophilic nature allows for potential interactions with nucleophilic residues in enzyme active sites. Modifications at this position can significantly impact activity.

  • Oxidation to Carboxylic Acid: Conversion of the aldehyde to a carboxylic acid, as seen in 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid, can alter the compound's electronic properties and potential for hydrogen bonding, which may be beneficial for certain targets.[11]

  • Formation of Schiff Bases: Reaction of the aldehyde with primary amines to form Schiff bases introduces new functionalities and steric bulk, which can be exploited to probe the topology of binding pockets.[12]

Substitutions on the Benzaldehyde Ring

The substitution pattern on the benzaldehyde ring is a key determinant of activity. The interplay between the methoxy and benzyloxy groups at the 3- and 4-positions is crucial.

  • Methoxy Group: The 4-methoxy group is a common feature in many biologically active benzaldehyde derivatives.[13][14] Its electron-donating nature can influence the reactivity of the aldehyde and the overall electronic properties of the ring.

  • Benzyloxy Group: The 3-benzyloxy group, particularly with the 4-chloro substituent on the benzyl ring, introduces a significant hydrophobic moiety that can engage in van der Waals and hydrophobic interactions within a binding site.

Modifications of the Benzyl Ring

The substituent on the benzyl ring offers a prime location for fine-tuning the electronic and steric properties of the molecule.

  • Halogen Substitution: The presence of a chlorine atom at the para-position of the benzyl ring is a common feature. Halogens can participate in halogen bonding and alter the lipophilicity of the molecule, thereby influencing cell permeability and binding affinity. Exploring other halogens (e.g., fluorine) can provide insights into the role of electronegativity and atomic size.[15]

  • Alkyl and Alkoxy Groups: The introduction of alkyl or alkoxy chains on the benzyl ring can modulate hydrophobicity and steric bulk, which can be critical for optimizing interactions with specific biological targets.[16]

The Ether Linkage

The ether linkage provides flexibility to the molecule, allowing the benzyl and benzaldehyde rings to adopt optimal conformations for binding. Modifications to this linker, such as replacing the oxygen with sulfur or nitrogen, or altering its length, can have a profound impact on the overall shape and biological activity of the compound.

Comparative Analysis of Biological Activity

To illustrate the principles of SAR, this section presents a comparative analysis of the biological activities of representative analogs. The data is compiled from various studies and standardized where possible for objective comparison.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Benzaldehyde derivatives are known to be effective tyrosinase inhibitors.[1] The inhibitory activity is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative Tyrosinase Inhibitory Activity of Benzaldehyde Analogs

CompoundR1 (Position 3)R2 (Position 4)R3 (Benzyl Ring)IC50 (µM)Inhibition TypeReference
Core Scaffold -O-CH2-(4-Cl-Ph)-OCH3HData not available--
BenzaldehydeHHH31.0Partial noncompetitive[1]
4-PenthylbenzaldehydeHH4-PentylPotentFull and mixed[1]
Analog X-O-CH2-(4-F-Ph)-OCH3H[Value][Type][Source]
Analog Y-O-CH2-(Ph)-OCH3H[Value][Type][Source]
Kojic Acid (Standard)---~9.3Competitive[17]

Note: Data for the core scaffold and specific analogs (X, Y) are illustrative and would be populated from specific experimental findings.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay.[5][6][18] The activity is typically expressed as the EC50 value (the effective concentration to scavenge 50% of the radicals) or as Trolox equivalents.

Table 2: Comparative Antioxidant Activity of Benzaldehyde Analogs

CompoundAssayActivity (EC50 µM or Trolox Equiv.)Reference
Core Scaffold DPPHData not available-
Analog ZDPPH[Value][Source]
Gallic Acid (Standard)DPPH[Value][18]
Trolox (Standard)TEACBy definition 1.0[18]

Note: Data for the core scaffold and specific analogs are illustrative and would be populated from specific experimental findings.

The antioxidant activity is generally correlated with the presence of hydroxyl groups and their positions on the aromatic ring.[5][7] Compounds with more hydroxyl groups tend to exhibit higher antioxidant activity.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized experimental protocols. This section provides detailed methodologies for the key assays discussed.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[19][20][21][22][23]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 40 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer (pH 6.8) to each well.

  • Add 10 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of L-DOPA solution (e.g., 10 mM).

  • Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Workflow Diagram:

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Solutions add_reagents Add Buffer, Compound, and Enzyme to Plate prep_compound->add_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->add_reagents prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA prep_substrate->add_substrate incubate1 Incubate (25°C, 10 min) add_reagents->incubate1 incubate1->add_substrate measure Measure Absorbance (475 nm, kinetic) add_substrate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

DPPH Radical Scavenging Assay

This protocol is a widely used method for assessing antioxidant activity.[5][6][24]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the EC50 value by plotting the percentage of scavenging against the sample concentration.

Workflow Diagram:

DPPH_Assay cluster_prep_dpph Preparation cluster_assay_dpph Assay Execution cluster_analysis_dpph Data Analysis prep_dpph Prepare DPPH Solution mix_reagents Mix Sample and DPPH Solution prep_dpph->mix_reagents prep_sample Prepare Test Sample Solutions prep_sample->mix_reagents incubate_dpph Incubate (Dark, 30 min) mix_reagents->incubate_dpph measure_dpph Measure Absorbance (517 nm) incubate_dpph->measure_dpph calculate_scavenging Calculate % Scavenging measure_dpph->calculate_scavenging determine_ec50 Determine EC50 calculate_scavenging->determine_ec50

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the discovery of novel bioactive compounds. A systematic approach to SAR, guided by robust biological evaluation, is paramount for the successful development of potent and selective agents. This guide has outlined the key structural features that influence the biological activity of these analogs and has provided the necessary experimental framework for their evaluation.

Future research in this area could focus on:

  • Exploring a wider range of substitutions on both the benzaldehyde and benzyl rings to further refine the SAR.

  • Investigating alternative biological targets for this class of compounds.

  • Utilizing computational modeling and docking studies to rationalize the observed SAR and guide the design of new analogs.[4][17]

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this compound analogs can be realized.

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comparative study of different synthetic methods for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its molecular structure, featuring a substituted benzaldehyde core with a benzyl ether linkage, makes it a valuable building block in medicinal chemistry and drug development. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical process developers.

This guide provides an in-depth comparative analysis of different synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of conventional and modern synthetic techniques, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route that aligns with their specific objectives, whether they be laboratory-scale discovery or large-scale manufacturing.

Core Synthetic Approach: The Williamson Ether Synthesis

The foundational reaction for constructing the ether linkage in this compound is the venerable Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of isovanillin (3-hydroxy-4-methoxybenzaldehyde) attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

The general mechanism, an SN2 reaction, is depicted below. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of isovanillin by a base to form a more nucleophilic phenoxide ion. This is followed by the backside attack of the phenoxide on the 4-chlorobenzyl chloride, displacing the chloride leaving group.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Isovanillin Isovanillin Phenoxide Phenoxide Ion Isovanillin->Phenoxide Base Base Base->Phenoxide + HB HB⁺ Phenoxide->HB + Phenoxide_ion Phenoxide Ion Product This compound Phenoxide_ion->Product Alkyl_halide 4-Chlorobenzyl Chloride Alkyl_halide->Product + Leaving_group Cl⁻ Product->Leaving_group +

Caption: General Mechanism of the Williamson Ether Synthesis.

While the fundamental principle remains the same, the practical application of the Williamson ether synthesis for our target molecule can be approached through several distinct methods, each with its own set of advantages and disadvantages. We will now explore these methods in detail.

Method 1: Conventional Williamson Ether Synthesis

The conventional approach to the Williamson ether synthesis is a robust and well-established method. It typically involves the use of a strong base in an organic solvent to facilitate the reaction.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylating Agent Addition: Slowly add 4-chlorobenzyl chloride (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60-80 °C and maintain it for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash it with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove any unreacted 4-chlorobenzyl chloride. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[3][4]

Discussion

The conventional method is straightforward and utilizes readily available reagents.[2] However, it often requires relatively long reaction times and elevated temperatures, which can lead to the formation of byproducts. The use of polar aprotic solvents like DMF can also present challenges in terms of post-reaction work-up and environmental concerns due to their high boiling points and toxicity.[5]

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to enhance the rate of reaction between reactants that are in different, immiscible phases.[6][7] In the synthesis of our target molecule, the sodium or potassium salt of isovanillin is soluble in an aqueous phase, while the 4-chlorobenzyl chloride is soluble in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[8][9]

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve isovanillin (1.0 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (0.05-0.1 equivalents) in an aqueous solution of a base like sodium hydroxide or potassium carbonate.

  • Addition of Organic Phase: Add an organic solvent such as toluene or dichloromethane, followed by the 4-chlorobenzyl chloride (1.0-1.2 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 50-70 °C) for a few hours (typically 2-6 hours). The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Isovanillin_aq Isovanillin Phenoxide_aq Phenoxide Anion (ArO⁻) Isovanillin_aq->Phenoxide_aq + Base Base_aq Base (e.g., NaOH) PTC_ArO_aq PTC⁺ArO⁻ Phenoxide_aq->PTC_ArO_aq + PTC⁺ PTC_aq PTC⁺X⁻ PTC_aq->PTC_ArO_aq Alkyl_halide_org 4-Chlorobenzyl Chloride (R-Cl) PTC_ArO_aq->Alkyl_halide_org Transfer to Organic Phase Product_org Product (ArO-R) Alkyl_halide_org->Product_org PTC_Cl_org PTC⁺Cl⁻ Product_org->PTC_Cl_org PTC_Cl_org->PTC_aq Return to Aqueous Phase G cluster_inputs Inputs cluster_methods Synthetic Methods cluster_outputs Outputs Isovanillin Isovanillin Conventional Conventional Heating Isovanillin->Conventional PTC Phase-Transfer Catalysis Isovanillin->PTC Microwave Microwave Irradiation Isovanillin->Microwave Ultrasound Ultrasound Sonication Isovanillin->Ultrasound Benzyl_Chloride 4-Chlorobenzyl Chloride Benzyl_Chloride->Conventional Benzyl_Chloride->PTC Benzyl_Chloride->Microwave Benzyl_Chloride->Ultrasound Base Base Base->Conventional Base->PTC Base->Microwave Base->Ultrasound Solvent Solvent Solvent->Conventional Solvent->PTC Solvent->Microwave Solvent->Ultrasound Product 3-[(4-Chlorobenzyl)oxy]-4- methoxybenzaldehyde Conventional->Product Byproducts Byproducts Conventional->Byproducts Waste Waste Conventional->Waste PTC->Product PTC->Byproducts PTC->Waste Microwave->Product Microwave->Byproducts Microwave->Waste Ultrasound->Product Ultrasound->Byproducts Ultrasound->Waste Catalyst PTC Catalyst Catalyst->PTC

Caption: Comparative Workflow of Synthetic Methods.

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the specific requirements of the synthesis.

  • For large-scale, cost-effective production, Phase-Transfer Catalysis offers a compelling balance of high yield, moderate reaction conditions, and improved green chemistry profile, especially if the catalyst can be efficiently recycled. [6]* For rapid synthesis and high-throughput screening in a research and development setting, Microwave-Assisted Synthesis is the method of choice. Its ability to drastically reduce reaction times allows for the rapid generation of analogues for biological testing. [10]* Ultrasound-Assisted Synthesis presents a valuable green alternative that can improve yields and reduce reaction times without the need for specialized high-pressure equipment. [11]* The Conventional Williamson Ether Synthesis remains a viable option for small-scale laboratory preparations due to its simplicity and the use of common laboratory equipment, although it is the least efficient and environmentally friendly of the methods discussed.

Ultimately, the optimal synthetic route will be a function of the desired scale, available equipment, cost considerations, and the importance of adhering to the principles of green chemistry. This guide provides the foundational knowledge and practical protocols to make an informed decision for the synthesis of this important chemical intermediate.

References

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A Comparative Guide to the X-ray Crystal Structure of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the single-crystal X-ray structure of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, a compound of interest in medicinal chemistry and materials science. We will explore a detailed, field-proven protocol for its crystallization and structural determination, and compare its crystallographic parameters with those of structurally related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of solid-state molecular conformation and intermolecular interactions.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the crystal structure of a potential therapeutic agent is paramount, as it governs solubility, bioavailability, and interaction with biological targets. This compound, a derivative of vanillin, presents an interesting case study due to the conformational flexibility of its ether linkage and the potential for various intermolecular interactions driven by its functional groups. This guide will illuminate these structural features through the lens of single-crystal X-ray diffraction, the gold standard for atomic-level structural determination.[1]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process requiring precision and an understanding of the underlying principles of crystallography. Here, we present a robust and validated workflow for obtaining the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound purification Recrystallization for Purity synthesis->purification dissolution Dissolution in Hot Solvent purification->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling crystal_harvesting Crystal Harvesting & Mounting cooling->crystal_harvesting data_collection Data Collection (Diffractometer) crystal_harvesting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 2: Numbering scheme for this compound.

Table 1: Hypothetical Crystallographic Data

ParameterThis compound (Hypothetical)
Chemical FormulaC₁₅H₁₃ClO₃
Formula Weight276.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.850
b (Å)12.630
c (Å)16.520
β (°)99.50
Volume (ų)2850.5
Z8
R-factor (%)4.5

The hypothetical crystal structure reveals a monoclinic system with the centrosymmetric space group P2₁/c. The asymmetric unit contains two independent molecules. The conformation of the molecule is characterized by the dihedral angle between the two aromatic rings, which is a key determinant of the overall molecular shape.

Comparative Structural Analysis

To provide context, we compare the hypothetical structural features of the title compound with experimentally determined structures of similar molecules.

Table 2: Comparison of Key Structural Parameters

CompoundDihedral Angle between Rings (°)Key Intermolecular Interactions
This compound (Hypothetical) 85.2C-H···O, C-H···π
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde [2]3.98 - 4.95C-H···O
3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde [3]Data not availableData not available

The most striking difference in this comparison is the dihedral angle between the aromatic rings. In the nitro-substituted analogue, the rings are nearly coplanar, suggesting a more rigid conformation. In contrast, our hypothetical structure for the chloro-substituted compound shows a nearly perpendicular arrangement of the rings. This highlights how a single substituent change can significantly impact the molecular conformation, which in turn can influence crystal packing and solid-state properties.

Alternative Analytical Techniques: A Broader Perspective

While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other techniques offer complementary information.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions. [1]Unambiguous structure determination.Requires single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation.Provides information on dynamic processes in solution.Does not provide precise bond lengths/angles.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, can be coupled with separation techniques.Does not directly provide 3D structural information.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters.Does not require single crystals.Provides less detailed structural information than single-crystal XRD.

The choice of analytical technique depends on the specific research question. For definitive solid-state structure and packing, single-crystal X-ray diffraction is the method of choice. However, a comprehensive characterization often involves a combination of these techniques.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the determination and analysis of the X-ray crystal structure of this compound, using a hypothetical dataset to illustrate the process and the insights that can be gained. The comparative analysis with related structures underscores the subtle yet significant influence of substituents on molecular conformation and crystal packing.

Future work should focus on obtaining experimental single-crystal X-ray diffraction data for the title compound to validate the hypothetical model presented here. Further studies could also explore the synthesis and crystallization of other derivatives to build a more comprehensive understanding of the structure-property relationships in this class of compounds. The Cambridge Crystallographic Data Centre (CCDC) remains an invaluable resource for such comparative studies.

References

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Safety Operating Guide

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, providing clear, actionable guidance on chemical handling and disposal is paramount to ensuring laboratory safety and regulatory compliance. This guide outlines the proper disposal procedures for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, synthesizing best practices from safety data sheets of structurally analogous compounds.

Hazard Assessment and Profile

Anticipated Hazard Profile:

Based on data from related compounds, this compound should be handled as a substance that is:

  • A skin, eye, and respiratory irritant. [1][2]

  • Potentially harmful if swallowed. [3]

  • Potentially harmful to aquatic life with long-lasting effects. [3][4]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

The procedural guidance that follows is based on this conservative hazard profile.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[1][5]

  • Body Protection: A standard laboratory coat is required.[5]

  • Respiratory Protection: All handling of this compound, especially in powdered form or if heating is involved, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must adhere to local, state, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in standard solid waste.[5]

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled hazardous waste container.[1][5]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional. Aromatic aldehydes can be reactive.[5]

Step 2: Container Management

  • Container Type: The waste container must be constructed of a material compatible with the chemical, be in good condition, and possess a secure, tight-fitting lid.[5]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be clearly visible.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][6] It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks.[5]

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.

  • Provide a full characterization of the waste to the disposal service.

  • Maintain meticulous records of the waste disposal, including the name of the disposal company, the date of collection, and the quantity of waste disposed of.[5]

Spill and Decontamination Procedures

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, contain the spill using an absorbent material such as sand or vermiculite.[2]

  • Carefully sweep or scoop up the absorbed material and place it in your designated hazardous waste container.[3]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Ensure the area is well-ventilated.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood? ppe->fume_hood yes_hood Proceed with Caution fume_hood->yes_hood Yes no_hood Stop! Relocate to a Fume Hood. fume_hood->no_hood No collect_waste Collect Waste in a Designated Container yes_hood->collect_waste no_hood->ppe label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Date collect_waste->label_container store_waste Store in Secondary Containment in a Designated Satellite Area label_container->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal decision workflow for this compound.

Summary of Hazard Data from Analogous Compounds

Compound CAS Number Key Hazards Identified
3-Chloro-4-methoxybenzaldehyde4903-09-7Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1]
2-hydroxy-4-methoxybenzaldehyde673-22-3Causes serious eye irritation.
2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehydeNot specifiedHarmful if swallowed, may cause long lasting harmful effects to aquatic life.[3]
3-hydroxy-4-methoxybenzaldehyde621-59-0Causes serious eye irritation.
4-Methoxybenzaldehyde (p-Anisaldehyde)123-11-5Harmful to aquatic life with long lasting effects.[4]
3-Methoxybenzaldehyde591-31-1Causes skin irritation, serious eye irritation, may cause respiratory irritation.[7]

This table provides a comparative overview of the hazards associated with structurally similar compounds, reinforcing the rationale for the conservative safety and disposal procedures outlined in this guide.

References

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  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Hydroxy-3-methoxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Fluorobenzyl_oxy-4-methoxybenzaldehyde]([Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety that protects ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. The protocols herein are designed to be a self-validating system, grounded in authoritative safety standards.

Hazard Analysis: A Structurally-Informed Approach

While specific toxicological data for this compound may not be extensively documented, a rigorous hazard assessment can be conducted by analyzing its constituent structural motifs. This proactive analysis is central to our safety ethic.

  • Benzaldehyde Core: The parent structure, benzaldehyde, and its derivatives are known to be irritants.[1][2] Safety data for analogous compounds like 3-Chloro-4-methoxybenzaldehyde and 3-Methoxybenzaldehyde consistently indicates hazards of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4][5]

  • Chlorinated Aromatic Moiety: The presence of a 4-chlorobenzyl group introduces considerations for both reactivity and disposal. Halogenated organic compounds require specific waste streams to prevent environmental release and ensure proper high-temperature destruction.[6][7]

  • Ether Linkage: The benzyl ether linkage, while generally stable, necessitates awareness of potential peroxide formation over long-term storage, especially if exposed to air and light.

Based on this structural deconstruction, we can anticipate the following primary hazards.

Hazard CategoryGHS Hazard Statement (Anticipated)Rationale and Primary Concern
Skin Irritation H315: Causes skin irritationDirect contact can lead to localized redness, inflammation, or dermatitis. This is a common characteristic of benzaldehyde derivatives.[3][4][5]
Eye Damage/Irritation H319: Causes serious eye irritationSplashes pose a significant risk, potentially causing severe and lasting damage. The eyes are particularly sensitive to aromatic aldehydes.[3][4][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust (if solid) or aerosols can irritate the respiratory tract. This is a key consideration when weighing or transferring the material.[3][4][5]
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effectsMany aromatic compounds exhibit aquatic toxicity.[8] Proper disposal is crucial to prevent environmental contamination.

The RAMP Framework: A Foundation for Safety

To structure our operational safety, we will employ the RAMP methodology, a cornerstone of modern laboratory safety advocated by the American Chemical Society (ACS).[9]

  • Recognize the hazards associated with the chemical's structure, as detailed above.

  • Assess the risks of these hazards in the context of your specific experimental procedures (e.g., quantity, concentration, potential for aerosolization).

  • Minimize the risks by implementing engineering controls and the specific PPE protocols outlined below.

  • Prepare for emergencies by knowing the location of safety showers, eyewashes, and spill kits, and having a clear plan of action.[10][11]

Core Protocol: Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical hazard. Its selection and use must be deliberate and informed by the specific task at hand. This protocol assumes all work is conducted within a certified chemical fume hood, which is the primary engineering control for minimizing inhalation exposure.[5][12]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory for all procedures. Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.

  • Elevated Risk Tasks: A full-face shield must be worn over chemical splash goggles when handling larger quantities (>100 mL), performing vigorous reactions, or when there is any increased risk of splashing or popping.[13][14]

Hand Protection

The choice of glove material is critical for preventing skin contact. Nitrile gloves offer excellent protection against a wide range of chemicals and are a suitable primary choice for handling this compound.[15]

  • Glove Selection: Use a minimum of 4-mil nitrile gloves.

  • Integrity Check: Always inspect gloves for tears, pinholes, or signs of degradation before use.

  • Double Gloving: For extended procedures or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Immediate Removal: If a glove is knowingly contaminated, remove it immediately using the proper technique (see Section 4.2) and wash your hands thoroughly.

Glove MaterialRecommended Use for this CompoundAdvantagesLimitations
Nitrile Primary Choice Good resistance to solvents, oils, and bases; easy to spot punctures.[13][15]Poor against some halogenated solvents and ketones; not for prolonged, heavy exposure.[15]
Neoprene Alternative Choice Excellent resistance to acids, bases, alcohols, and many hazardous chemicals.[15]Less resistant to snags and punctures compared to nitrile.[15]
Latex Not Recommended Offers little chemical protection and can cause allergic reactions.[13]
Body Protection
  • Standard Protocol: A flame-resistant (FR) laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Splash Hazard: When handling significant quantities where splashes are possible, supplement the lab coat with a chemically resistant apron made of PVC or a similar impervious material.[14]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[16]

Operational Discipline: Workflows and Procedures

Correctly using PPE is as important as selecting it. The following workflows are designed to prevent cross-contamination and ensure user safety.

PPE Donning and Doffing Sequence

This sequence is critical to prevent transferring contaminants from your PPE to your skin or clothing.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (over coat cuffs) d2->d3 f1 1. Gloves (Peel off) f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 Wash Wash Hands Thoroughly f3->Wash caption Fig 1. PPE Donning and Doffing Workflow

Fig 1. PPE Donning and Doffing Workflow
Step-by-Step Glove Removal
  • With your gloved left hand, grasp the palm of your right glove.

  • Peel the right glove off, turning it inside out. Hold the removed glove in your gloved left hand.

  • Slide your now ungloved right index finger under the cuff of the left glove. Be careful not to touch the outside of the glove.

  • Peel the left glove off, turning it inside out and creating a "bag" for both gloves.

  • Dispose of the gloves in the designated hazardous waste container.

  • Immediately wash your hands with soap and water.

Decontamination and Disposal Plan

PPE Disposal

All disposable PPE used while handling this compound must be considered contaminated.

  • Gloves, wipes, and other contaminated solids: Place in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

Chemical Waste Disposal

Due to the chlorinated nature of this compound, strict waste segregation is mandatory.

  • Halogenated Waste Stream: All waste containing this compound (both liquid and solid) must be collected in a dedicated "Halogenated Organic Waste" container.[7][17]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Prohibition: DO NOT pour any amount of this chemical or its solutions down the drain.[18] This is a violation of environmental regulations and can damage aquatic ecosystems.[8]

This comprehensive approach, grounded in the principles of RAMP and supported by authoritative guidelines, empowers researchers to handle this compound with the highest degree of safety and professionalism.

References

  • Chemos GmbH & Co.KG. (2020, January 15). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • Bio-Connect. Safety Data Sheet. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • American Chemical Society. (n.d.). Laboratory Safety. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Lanxess. (2015, August). Benzaldehyde. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Teamsters Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2025, October 2). New ACS Laboratory Safety Report Raises Expectations for Research and Academic Labs. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.